Cyprosulfamide

Catalog No.
S637387
CAS No.
221667-31-8
M.F
C18H18N2O5S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyprosulfamide

CAS Number

221667-31-8

Product Name

Cyprosulfamide

IUPAC Name

N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22)

InChI Key

OAWUUPVZMNKZRY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3

Cyprosulfamide mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Cyprosulfamide (CSA) selectively protects crops like maize from herbicide injury by activating the plant's innate detoxification machinery. The core mechanism involves the upregulation of genes encoding metabolic enzymes and the enhancement of antioxidant activity [1] [2].

Mechanism Description Key Components Involved
Gene Upregulation Increases expression of genes for herbicide-metabolizing enzymes [1]. P450 genes (CYP72A5, CYP81A4, CYP81A9, etc.), GST genes (GST30, GST31, GSTIV, etc.), UGT genes (UGT76C2, UGT83A1)
Enzyme Activation Boosts activity of enzymes that conjugate and neutralize herbicides [1]. Glutathione S-transferases (GSTs)
Antioxidant Defense Enhances the activity of enzymes that mitigate herbicide-induced oxidative stress [1]. Superoxide Dismutase (SOD)
Herbicide Metabolism Undergoes rapid, crop-specific metabolism itself, which is linked to its safening activity [2]. Cytochrome P450s (e.g., CYP81A9)

The following diagram illustrates this coordinated detoxification pathway:

G CSA This compound (CSA) P450 P450 Enzyme Genes (CYP81A9, etc.) CSA->P450 Upregulates GST GST Enzyme Genes (GST30, GST31, etc.) CSA->GST Upregulates UGT UGT Enzyme Genes (UGT76C2, UGT83A1) CSA->UGT Upregulates SOD Antioxidant Enzymes (SOD) CSA->SOD Enhances Herbicide Herbicide (e.g., Clomazone) Detox Herbicide Detoxification Herbicide->Detox P450->Detox GST->Detox UGT->Detox SOD->Detox Reduces Oxidative Stress Protection Crop Protection Detox->Protection

This compound activates a multi-enzyme detoxification pathway for crop protection.

Experimental Evidence & Quantitative Data

Recent research demonstrates CSA's efficacy in alleviating specific herbicide damage. A 2024 study on clomazone (Clo) residual damage on maize seedlings provides strong quantitative evidence [1].

Physiological Parameter Clomazone (Clo) Alone (% Reduction vs. Control) CSA + Clomazone (% Reduction vs. Control) Mitigation Effect of CSA
Plant Height 19.0% 9.4%
Plant Fresh Weight 29.9% 7.2%
Chlorophyll Content 92.5% 35.7%
Carotenoid Content 86.3% 21.8%

CSA treatment also significantly reduced Malondialdehyde (MDA) levels by 13.4% and increased key enzyme activities compared to Clo treatment alone [1]:

  • Superoxide Dismutase (SOD) activity: Increased by 9.7%
  • Glutathione S-transferase (GST) activity: Increased by 26.7%

Gene expression analysis via qRT-PCR showed that CSA pre-treatment, followed by Clo exposure, led to a dramatic upregulation of detoxification genes compared to Clo treatment alone [1]. The fold increases for selected genes were:

  • CYP81A36: ~25.7-fold
  • GST37: ~46.9-fold
  • IN2-1 (GST): ~238.8-fold

Research & Experimental Protocols

To investigate the mechanism of a herbicide safener like this compound, the following experimental approaches are commonly used, as reflected in the literature [1] [2].

Plant Growth and Treatment
  • Plant Material: Use a relevant crop species (e.g., maize cultivar 'Zhengdan 958') [1].
  • Germination: Soak seeds in distilled water, then germinate in the dark at 28°C until radicles reach ~0.5 cm [1].
  • Safener Treatment: Treat germinated seeds by immersion in a solution of the safener (e.g., 120 μM CSA) for a specific duration [1].
  • Herbicide Application: Plant treated seeds in soil supplemented with the herbicide (e.g., clomazone) at a designated concentration [1].
Physiological and Biochemical Analysis
  • Physiological Indicators: Measure plant height, fresh weight, and chlorophyll/carotenoid content after a growth period [1].
  • Oxidative Stress Markers: Assess levels of MDA (a marker for lipid peroxidation) and the activity of antioxidant enzymes like SOD, POD, and CAT [1].
  • Detoxification Enzyme Activity: Measure the activity of key enzymes such as GST and the content of glutathione (GSH/GSSG) [1].
Molecular Analysis
  • Gene Expression (qRT-PCR): Isolve RNA from plant tissues and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of detoxification-related genes (P450s, GSTs, UGTs). Calculate fold changes using the 2^(-ΔΔCt) method [1].
  • Metabolite Profiling: Investigate the uptake and metabolism of the safener itself in different plant species using techniques like liquid chromatography-mass spectrometry (LC-MS) to understand crop selectivity [2].

Regulatory and Chemical Profile

This compound is a synthetic sulfonylcarboxamide compound launched by Bayer CropScience [1] [3].

Property Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [3]
CAS Number 221667-31-8 [3] [4]
Molecular Formula C₁₈H₁₈N₂O₅S [3] [4]
Molecular Weight 374.41 g/mol [3] [4]
Melting Point 216 - 217 °C [4]
Mode of Action Accelerates herbicide detoxification in crops [3]

The U.S. Environmental Protection Agency (EPA) has established tolerances for residues of this compound in various corn commodities, including field corn grain, sweet corn kernel, and pop corn grain, typically at 0.01 parts per million (ppm) [5].

Research Applications and Synergies

Beyond safening, research indicates that this compound can cooperate with plant hormone pathways. A study in rice showed that CSA, alone or in combination with Abscisic acid (ABA), enhanced tolerance to salinity stress and promoted vigorous growth, suggesting a role in modulating abiotic stress responses [6].

References

Cyprosulfamide discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action of Cyprosulfamide

This compound (CSA) employs a multifaceted strategy to protect maize from herbicide injury. The table below summarizes its core mechanisms:

Mechanism Functional Impact Key Evidence from Studies
Enzyme & Gene Upregulation Upregulates genes for glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs); enhances herbicide metabolism and conjugation. [1] [2] In maize, CSA pretreatment increased expression of 5 P450, 9 GST, and 2 UGT genes; increased GST enzyme activity by 26.7%. [1]
Oxidative Stress Alleviation Enhances activity of antioxidant enzymes (e.g., SOD), reduces oxidative damage marker MDA. [3] [1] CSA with clomazone reduced MDA by 13.4% and increased SOD activity by 9.7%. [1]
Target-Site Competition Competes with herbicides for binding site on acetolactate synthase (ALS) enzyme, protecting this target. [3] Molecular docking showed CSA binds to ZmALS1/2, increasing ALS activity by 70-146%. [3]
Herbicide Residue Reduction Accelerates herbicide degradation within plant, reducing residual concentration. [3] CSA reduced mesosulfuron-methyl residues in maize shoots by 4.02% and roots by 33.78%. [3]

These mechanisms can be visualized together in the following pathway:

cluster_defense Plant Defense Pathways cluster_metabolic cluster_antioxidant cluster_target CSA This compound (CSA) Metabolic Metabolic Detoxification CSA->Metabolic Activates Antioxidant Antioxidant System CSA->Antioxidant Enhances TargetSite Target Site Protection CSA->TargetSite Competes at P450 P450 Enzymes Metabolic->P450 Upregulates GST GST Enzymes Metabolic->GST Upregulates UGT UGT Enzymes Metabolic->UGT Upregulates SOD SOD Activity ↑ Antioxidant->SOD Increases MDA MDA Level ↓ Antioxidant->MDA Reduces ALS ALS Enzyme TargetSite->ALS Protects Outcome Outcome: Reduced Herbicide Phytotoxicity & Improved Crop Safety P450->Outcome Herbicide Metabolism GST->Outcome Herbicide Conjugation UGT->Outcome Herbicide Conjugation SOD->Outcome Oxidative Stress Reduction ALS->Outcome Pathway Protection

Summary of this compound's multifaceted mechanism of action in maize.

Experimental Protocols for Key Analyses

For researchers aiming to validate CSA's activity, the following methodologies from the cited studies provide a robust framework.

Gene Expression Analysis via qRT-PCR

This protocol is key for demonstrating the induction of detoxification genes. [1]

  • Plant Material & Treatment: Use maize seedlings (e.g., Zhengdan 958).
  • Safener Application: Treat maize seeds by soaking in a 120 µM CSA solution for 2 hours before germination. [1]
  • Herbicide Challenge: After germination, grow seedlings in soil treated with the herbicide under investigation (e.g., clomazone).
  • Sample Collection: Harvest shoot tissues from seedlings at a defined growth stage (e.g., the two-leaf stage) and immediately freeze in liquid nitrogen.
  • RNA Extraction & qRT-PCR: Extract total RNA. Synthesize cDNA and perform qRT-PCR using gene-specific primers for key P450, GST, and UGT genes. Calculate fold-change in expression using the 2^(-ΔΔCt) method, comparing the CSA+herbicide group to the herbicide-only group. [1]
Antioxidant Enzyme Activity Assay

This protocol measures the alleviation of herbicide-induced oxidative stress. [1]

  • Sample Preparation: Prepare enzyme extracts from frozen plant shoots by homogenizing in a chilled phosphate buffer (pH 7.0-7.8). Centrifuge the homogenate and use the supernatant for assays.
  • Superoxide Dismutase (SOD) Activity:
    • Method: Adopt the nitrobluetetrazolium (NBT) photochemical method.
    • Principle: Measure the inhibition of NBT reduction by superoxide radicals at 560 nm. One unit of SOD activity is typically defined as the amount of enzyme that causes 50% inhibition of NBT reduction.
  • Glutathione S-transferase (GST) Activity:
    • Method: Use CDNB (1-chloro-2,4-dinitrobenzene) and glutathione (GSH) as substrates.
    • Principle: Monitor the increase in absorbance at 340 nm resulting from the conjugation of CDNB with GSH.
  • Malondialdehyde (MDA) Content:
    • Method: Use the thiobarbituric acid (TBA) reaction.
    • Principle: MDA, a product of lipid peroxidation, reacts with TBA to form a pink complex. Measure its absorbance at 532 nm and 600 nm to calculate concentration.
Metabolism and Selectivity Studies

This workflow helps explain the crop selectivity of safeners. [2]

  • Greenhouse Trials: Test safening efficacy by applying CSA and herbicides (e.g., thiencarbazone-methyl) on target crops (maize, wheat, soybean). Evaluate plant injury, fresh weight, and chlorophyll content.
  • Uptake & Translocation: Use radiolabeled or deuterated CSA to track its movement and distribution within different plant species.
  • Metabolite Identification & Profiling:
    • Sample Collection: Harvest plant tissues at various time points after treatment.
    • Analysis: Use advanced techniques like LC-MS/MS or MALDI Imaging Mass Spectrometry to identify CSA metabolites and their spatial distribution within the plant.
    • Activity Testing: Synthesize identified metabolites and test their safener activity in greenhouse trials and metabolism studies to determine if the parent compound or its metabolites are active.

Research Implications and Future Directions

The discovery that this compound operates through a multi-component mechanism provides a new framework for safener development. Future research should focus on several key areas to fully leverage its potential.

  • Elucidate the Initial Signaling Event: The primary cellular target of CSA and how it triggers the broad detoxification network remains unknown. Identifying this receptor or sensor is a crucial next step. [2]
  • Decipher Crop Selectivity: CSA protects maize but not wheat or soybean. [2] The basis for this selectivity appears to be rooted in differential metabolism; maize produces a unique, active metabolite of CSA that other crops do not. Understanding this species-specific metabolic pathway is essential for developing broader-spectrum safeners.
  • Explore Synergy with Plant Hormones: Evidence suggests CSA can cooperate with abscisic acid (ABA) signaling pathways to enhance abiotic stress tolerance in plants. [4] Investigating these interactions could open new avenues for designing safeners that also improve crop resilience.

References

Cyprosulfamide: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Cyprosulfamide (CSA) is a sulfonylcarboxamide herbicide safener developed by Bayer CropScience AG and introduced around 2009. It functions as a protectant for crops by selectively enhancing their tolerance to herbicide injury without compromising the herbicide's efficacy against target weeds. [1] [2] This allows for the more effective and flexible use of existing herbicide chemistries. This compound is notable for being the only safener approved for both pre- and post-emergence herbicide applications in maize, providing significant agronomic flexibility. [1] Its development represents an ongoing effort in agrochemical research to improve crop safety and combat the challenge of weed resistance while supporting sustainable agricultural practices.

From a chemical perspective, this compound is a synthetic compound with the IUPAC name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide and a molecular formula of C₁₈H₁₈N₂O₅S. [2] It has a molecular mass of 374.41 g/mol and exists as a solid at room temperature. [2] The compound's structure features sulfonamide and carboxamide functional groups, which contribute to its biological activity and physicochemical properties. While complete physical-chemical data (such as solubility, melting point, and partition coefficient) are not fully available in the open literature, its identification as a solid suggests low volatility under normal environmental conditions.

Table: Fundamental Chemical Characteristics of this compound

Property Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide
Chemical Formula C₁₈H₁₈N₂O₅S
Molecular Mass 374.41 g/mol
CAS Registry Number 221667-31-8
Chemical Class Sulfonylcarboxamide
Physical State Solid

Mechanism of Action

Molecular and Biochemical Basis of Safening

This compound's primary mechanism of action involves the orchestrated induction of the plant's innate xenobiotic detoxification systems. Unlike herbicides that target specific metabolic pathways in weeds, safeners like CSA trigger a broad-spectrum defense response in crops, effectively pre-conditioning them to handle subsequent herbicide exposure. [1] This process involves the selective upregulation of genes encoding key detoxification enzymes, leading to enhanced metabolic capacity that allows crops to rapidly neutralize herbicides before they reach physiologically damaging concentrations at their site of action.

The safening effect is achieved through a multi-layered molecular response. CSA stimulates the biosynthesis of glutathione (GSH) and activates various enzymes involved in phase I (functionalization), phase II (conjugation), and phase III (compartmentation) of xenobiotic detoxification. [1] This coordinated response ensures that herbicides are rapidly metabolized to non-phytotoxic compounds and sequestered away from sensitive cellular compartments. Research indicates that the specificity of CSA for certain crops like maize but not wheat is linked to differential recognition and signal transduction mechanisms, which may involve specific transcription factors that are either absent or non-functional in non-responsive species. [3]

Key Detoxification Pathways Activated

This compound predominantly enhances herbicide metabolism through the induction of three major enzyme families:

  • Cytochrome P450 Monooxygenases (P450s/CYPs): These hemeproteins catalyze the initial oxidation (Phase I) of herbicide molecules, introducing functional groups that facilitate subsequent conjugation reactions. Studies have shown that CSA treatment in maize significantly upregulates several CYP genes, including CYP81A9, CYP72A5, CYP81A4, CYP81Q32, and CYP81A36, with expression increases ranging from 4.98-fold to as high as 25.67-fold depending on the specific gene and herbicide combination. [1] [3]

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation (Phase II) of glutathione to herbicide molecules or their oxidative metabolites, forming water-soluble complexes that are less phytotoxic and more readily compartmentalized. CSA treatment has been demonstrated to dramatically induce multiple GST genes (GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1), with some genes showing extraordinary upregulation of over 200-fold in certain experimental conditions. [1]

  • UDP-Glycosyltransferases (UGTs): These enzymes further modify herbicide metabolites by adding sugar moieties (glycosylation), enhancing their water solubility and facilitating vacuolar sequestration (Phase III). CSA application upregulates UGT genes such as UGT76C2 and UGT83A1, completing the metabolic detoxification pathway. [1]

The following diagram illustrates the coordinated molecular response triggered by this compound:

G CSA This compound Application Recognition Molecular Recognition (Crop-Specific) CSA->Recognition Signaling Signal Transduction Pathway Activation Recognition->Signaling TF Transcription Factor Activation Signaling->TF GeneExp Detoxification Gene Expression TF->GeneExp P450s Phase I: Cytochrome P450s GeneExp->P450s GSTs Phase II: Glutathione S-Transferases GeneExp->GSTs UGTs Phase III: UGT Glycosyl- transferases GeneExp->UGTs P450s->GSTs Metabolites GSTs->UGTs Conjugates Herbicide Herbicide Detoxification UGTs->Herbicide Protection Crop Protection Herbicide->Protection

> Coordinated molecular response to this compound leading to herbicide detoxification.

Enhancement of Antioxidant Defense Systems

Beyond activating metabolic detoxification pathways, this compound also strengthens the antioxidant capacity of treated plants. Herbicide exposure often induces oxidative stress through the generation of reactive oxygen species (ROS) that damage cellular components. Research has demonstrated that CSA application significantly increases the activity of key antioxidant enzymes including superoxide dismutase (SOD), while simultaneously reducing biomarkers of oxidative damage such as malondialdehyde (MDA). [1] This dual functionality—enhancing both xenobiotic metabolism and oxidative stress management—makes this compound particularly effective at providing comprehensive protection against herbicide phytotoxicity.

Efficacy and Experimental Data

Protection Against Various Herbicides

This compound has demonstrated broad-spectrum protective activity against multiple herbicide classes in various crops, though with notable species specificity. The following table summarizes key efficacy findings from recent research:

Table: Efficacy of this compound Against Different Herbicides

Herbicide Crop Protective Efficacy Key Findings
Clomazone (Clo) Maize Significant Reduced plant height inhibition from 19.0% to 9.4%; reduced fresh weight inhibition from 29.9% to 7.2%; mitigated chlorophyll and carotenoid reduction. [1]
Thiencarbazone-methyl (TCM) Maize Effective Protection correlated with enhanced herbicide metabolism; not effective in wheat, demonstrating species specificity. [3]
Nicosulfuron Maize Effective Mitigated damage under adverse environmental conditions; enhanced herbicidal efficacy against weeds. [1]
Isoxaflutole Maize Effective Effectively mitigated damage to maize. [1]
Fenpyrazone Maize Effective Effectively mitigated damage to maize. [1]
Clodinafop-propargyl Rice Not Effective Closely related safener metcamifen provided protection, but CSA did not, indicating subtle structure-activity relationships. [4]
Quantitative Physiological and Biochemical Effects

Recent research on clomazone residue mitigation in maize provides compelling quantitative evidence of this compound's protective effects. When applied alone, clomazone caused severe phytotoxicity, significantly inhibiting plant height (by 19.0%), fresh weight (by 29.9%), chlorophyll content (by 92.5%), and carotenoid levels (by 86.3%) compared to untreated controls. [1] The addition of CSA dramatically reduced this damage, with inhibitions of only 9.4% in plant height and 7.2% in fresh weight—representing protective efficiencies of approximately 50% and 76% for these growth parameters, respectively. [1]

At the biochemical level, the combination of CSA and clomazone reduced malondialdehyde (MDA) levels by 13.4%, increased superoxide dismutase (SOD) activity by 9.7%, and enhanced glutathione S-transferase (GST) activity by 26.7% compared to clomazone treatment alone. [1] Additionally, oxidized glutathione (GSSG) content was elevated by 31.3%, indicating enhanced engagement of the glutathione-mediated detoxification system. [1] These biochemical changes demonstrate this compound's ability to mitigate oxidative stress while simultaneously activating key herbicide detoxification pathways.

Gene Expression Profiling

Quantitative reverse transcription PCR (qRT-PCR) analysis has revealed the molecular foundation for this compound's safening activity. In maize treated with CSA and clomazone, five P450 genes, nine GST genes, and two UGT genes were significantly upregulated compared to clomazone treatment alone. [1] The magnitude of induction varied substantially among genes, with some GST genes showing remarkable increases—GST25 and IN2-1 were upregulated by 238.82-fold and 143.50-fold, respectively. [1] Such profound changes in gene expression provide a molecular explanation for the accelerated herbicide metabolism observed in CSA-treated plants.

Experimental Methodologies

Standard Protocols for Safener Evaluation

Evaluating the efficacy and mechanism of this compound requires systematic experimental approaches that assess physiological, biochemical, and molecular parameters. Standard protocols typically involve both seed treatment and soil application methods, with careful measurement of multiple response variables. [1]

A common methodology involves seed treatment through immersion of seeds in CSA solution (typically for 2 hours) followed by germination under controlled conditions. [1] Alternatively, soil supplementation with both CSA and the target herbicide can be used to simulate field application scenarios. For physiological assessments, researchers typically measure parameters including plant height, fresh weight, chlorophyll content (using spectrophotometric methods), and carotenoid levels at specified intervals after emergence. [1] These morphological and physiological measurements provide primary evidence of safener efficacy.

For biochemical analyses, the following protocols are standard:

  • Antioxidant enzyme assays: SOD activity can be measured using the nitroblue tetrazolium (NBT) reduction method, while GST activity is typically determined using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. [1]
  • Oxidative stress markers: MDA content, as a indicator of lipid peroxidation, can be quantified using the thiobarbituric acid (TBA) reaction. [1]
  • Glutathione metabolism: GSSG (oxidized glutathione) levels can be measured using enzymatic recycling assays. [1]

The following diagram outlines a typical experimental workflow for evaluating safener activity:

G Start Experimental Design ST Seed Treatment: • Immersion in CSA solution • Germination Start->ST SA Soil Application: • CSA supplementation • Herbicide application Start->SA PM Physiological Measurements: • Plant height • Fresh weight • Chlorophyll content ST->PM SA->PM BA Biochemical Analyses: • Antioxidant enzymes (SOD, GST) • MDA content • GSSG levels PM->BA ME Molecular Evaluation: • qRT-PCR for gene expression • Detoxification enzyme activity BA->ME DA Data Analysis: • Statistical comparison • Mechanism determination ME->DA

> Experimental workflow for evaluating safener activity in plants.

Molecular Biology Techniques

Understanding the mechanism of this compound action requires advanced molecular biology approaches to profile gene expression and metabolic responses:

  • Gene Expression Analysis: Quantitative reverse transcription PCR (qRT-PCR) is the standard method for quantifying changes in detoxification gene expression. Protocols typically involve RNA extraction from treated plant tissues, cDNA synthesis, and amplification with gene-specific primers for P450, GST, and UGT genes. [1] Reference genes (e.g., actin, ubiquitin) are used for normalization, and expression fold-changes are calculated using the 2^(-ΔΔCt) method. [1]

  • Metabolite Profiling: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is employed to track herbicide metabolism and identify specific metabolites. This approach can quantify the rate of herbicide degradation and the formation of conjugated products in CSA-treated versus control plants. [3]

  • Uptake and Distribution Studies: Investigating the absorption, translocation, and metabolism of CSA itself requires sophisticated analytical methods. Radiolabeled compounds or cold applications followed by LC-MS/MS analysis can track the safener's distribution and transformation in plant tissues over time. [3]

Species Selectivity Studies

To investigate the crop specificity of this compound, comparative studies between responsive (e.g., maize) and non-responsive (e.g., wheat) species are essential. These experiments typically involve:

  • Parallel treatment of different species with identical CSA and herbicide concentrations
  • Measurement of comparative herbicide metabolism rates
  • Analysis of differential gene expression patterns
  • Investigation of CSA uptake and metabolism between species [3]

Such studies have revealed that the selective activity of CSA in maize but not wheat correlates with differential recognition and more rapid oxidative metabolism of the safener itself in maize, potentially involving specific cytochrome P450 enzymes such as CYP81A9. [3]

Environmental Fate and Detection

Environmental Occurrence and Behavior

While comprehensive environmental fate data for this compound is limited in the public domain, recent monitoring studies have confirmed its presence in aquatic systems following agricultural use. A study conducted in the Midwestern United States detected this compound and its degradates in surface waters near cornfields where the compound had been applied. [5] The detection frequency and concentrations demonstrated a clear seasonal pattern, with peak levels occurring during the growing season when applications are most common.

Notably, the study identified two primary degradates of this compound:

  • This compound desmethyl (a demethylation product)
  • N-cyclopropyl-4-sulfamoylbenzamide [5]

Among these, N-cyclopropyl-4-sulfamoylbenzamide was the most frequently detected compound (56% of samples), followed by the parent this compound (25% of samples) and this compound desmethyl (19% of samples). [5] Maximum concentrations ranged from 22.0 to 5185.9 ng/L, indicating that the compound and its transformation products can reach microgram-per-liter levels in agricultural watersheds. [5] None of the target analytes were detected in groundwater samples, suggesting limited leaching potential under the studied conditions. [5]

Analytical Methods for Detection

Robust analytical methods have been developed for the trace-level quantification of this compound and its degradates in environmental matrices. The established protocol involves:

  • Sample Collection: Grab samples or composite samples from surface water bodies
  • Extraction: Solid-phase extraction (SPE) to concentrate analytes from water samples
  • Analysis: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) for selective detection and quantification [5]

This method provides the sensitivity and selectivity necessary to detect these compounds at nanogram-per-liter levels in complex environmental matrices, enabling comprehensive monitoring of their environmental fate and transport.

Regulatory and Market Context

Global Market Position

This compound occupies a significant position in the rapidly expanding herbicide safeners market, which was valued at approximately $1.21 billion in 2024 and is projected to grow to $1.29 billion in 2025, representing a compound annual growth rate (CAGR) of 6.2%. [6] The broader market is expected to reach $1.74 billion by 2029, growing at a CAGR of 7.7%. [6] This growth is driven by increasing herbicide usage, emphasis on crop protection, management of weed resistance, expansion of agricultural production, and regulatory compliance requirements.

South America currently represents the largest regional market for herbicide safeners, reflecting the region's extensive agricultural production and adoption of modern crop protection technologies. [6] The market includes several established safeners such as benoxacor, furilazole, dichlormid, and isoxadifen, with this compound representing a more recent introduction with specific applications in maize and other cereals. [6]

Commercial Status and Formulations

This compound is commercially developed by Bayer CropScience AG and is typically formulated with specific herbicides such as thiencarbazone-methyl and tembotrione to provide crop safety in maize. [2] It is listed in the EU pesticide database and is authorized for use in several European countries, though its regulatory status varies globally. [2] As a safener rather than a plant protection product itself, this compound may be subject to different regulatory frameworks in some jurisdictions, which can affect its approval pathway and labeling requirements.

Conclusion

This compound represents a technologically advanced herbicide safener with demonstrated efficacy in protecting maize from multiple herbicide classes. Its mechanism of action involves the coordinated upregulation of key detoxification enzymes, including cytochrome P450s, glutathione S-transferases, and glycosyltransferases, coupled with enhancement of antioxidant defense systems. The compound's species specificity—effectively protecting maize but not wheat—underscores the importance of understanding crop-specific recognition and metabolic processes in safener development.

References

how does cyprosulfamide work in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Cyprosulfamide (CSA) works primarily by inducing the expression of genes that code for key detoxification enzymes and by enhancing the activity of these enzymes. This accelerated metabolic process allows the crop plant to efficiently neutralize herbicide molecules, preventing them from reaching their target site and causing phytotoxicity [1] [2].

The table below summarizes the key detoxification enzymes and pathways activated by this compound:

Detoxification Component Specific Genes/Enzymes Affected Observed Effect/Change
Cytochrome P450 (P450) CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 [1] Significant upregulation (up to 25.67-fold increase in gene expression) [1].
Glutathione S-transferase (GST) GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 [1] Significant upregulation (up to 238.82-fold increase) & 26.7% increase in enzyme activity [1].
UDP-glycosyltransferase (UGT) UGT76C2, UGT83A1 [1] Significant upregulation (up to 143.50-fold increase) [1].
Antioxidant System Superoxide Dismutase (SOD), Glutathione (GSSG) [1] 9.7% increase in SOD activity; 31.3% increase in GSSG content [1].

This orchestrated gene upregulation leads to a faster metabolic conversion of the herbicide into non-toxic compounds that are safely stored or eliminated by the plant [2].

Secondary Benefits: Enhancing Stress Tolerance

Research indicates that the protective effect of this compound may extend beyond herbicide safening to include enhanced tolerance to abiotic stresses like salinity.

  • Synergy with Abscisic Acid (ABA): When combined with the stress hormone ABA, this compound helped rice plants better tolerate saline conditions. The treatment promoted vigorous growth, including new tillers and early flowering, and prolonged the expression of stress-responsive genes [3].
  • Induction of Protective Proteins: Proteomic analysis identified several proteins induced by the combination of CSA and ABA, including a late embryogenesis abundant (LEA) protein, which is known to play a key role in protecting cells from dehydration damage [3].

Experimental Evidence & Protocols

The understanding of this compound's mechanism is supported by detailed laboratory studies.

Physiological & Biochemical Analysis

To assess the protective effects of CSA against the herbicide clomazone, researchers measured key physiological and biochemical indicators in maize seedlings [1].

Key Measured Indicators:

  • Plant Growth Metrics: Plant height and fresh weight.
  • Pigment Content: Chlorophyll and carotenoid levels.
  • Oxidative Stress Markers: Malondialdehyde (MDA) content.
  • Enzyme Activity: Activity of antioxidant enzymes like Superoxide Dismutase (SOD) and detoxification enzymes like Glutathione S-transferase (GST).

The following workflow outlines the experimental design used to generate this data:

Seed Maize Seeds (Zhengdan 958) Soak Soaking & Germination Seed->Soak Treatment Treatment Application Soak->Treatment CK CK: Soak in Water Treatment->CK CSA CSA: Soak in CSA (120 μM) Treatment->CSA Clo Clo: Soil + Clomazone (360 g L⁻¹) Treatment->Clo Combo CSA+Clo: Soak in CSA & Soil + Clomazone Treatment->Combo Analysis Analysis & Measurement CK->Analysis CSA->Analysis Clo->Analysis Combo->Analysis

Experimental workflow for assessing this compound's protective effects in maize [1].

Molecular Analysis via qRT-PCR

To investigate the mechanism at the genetic level, researchers used quantitative real-time PCR (qRT-PCR) to analyze the expression of detoxification-related genes [1].

Key Steps:

  • RNA Extraction: Total RNA is isolated from treated maize seedling tissue.
  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
  • qPCR Amplification: Gene-specific primers for P450, GST, and UGT genes are used to amplify target sequences. The reaction monitors fluorescence in real-time as the DNA amplifies.
  • Data Analysis: Gene expression levels are calculated using the 2^(-ΔΔCq) method. This involves:
    • Normalization: The Cq value of the target gene is normalized to the Cq value of a stable reference gene (e.g., Actin).
    • Calibration: The normalized expression level is then compared to that of a control group (e.g., the Clo-only treatment) to determine the fold-change in expression.

Key Characteristics of this compound

For research purposes, the basic identity and properties of this compound are as follows:

Property Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [4]
CAS Registry Number 221667-31-8 [4] [5] [6]
Molecular Formula C₁₈H₁₈N₂O₅S [4] [6]
Molecular Mass 374.41 g/mol [4] [6]
Chemical Structure A sulfonylcarboxamide compound [4]
Melting Point 216 - 217 °C [6]
Mode of Action Herbicide safener; accelerates herbicide detoxification [4]

Conclusion

References

cyprosulfamide octanol-water partition coefficient log Kow

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Cyprosulfamide

The table below summarizes the key identifiers and available physicochemical data for this compound.

Property Value / Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1]
CAS Number 221667-31-8 [1] [2]
Molecular Formula C₁₈H₁₈N₂O₅S [1] [2]
Molecular Weight 374.41 g/mol [1] [2]
Melting Point 216 - 217 °C [2]
Log P 3.75260 (Data likely from a computational model) [2]
PSA 113.44000 [2]

Experimental Data and Protocol Information

A detailed search reveals a significant lack of experimental data and methodology for determining this compound's log Kow.

  • Data Availability: An authoritative database from the University of Hertfordshire specifically notes that no experimental data for the octanol-water partition coefficient is available for this compound [1]. The Log P value found in another source is not accompanied by any experimental details such as the measurement method, temperature, or pH conditions [2].
  • Safener Mechanism Protocol: While not related to log Kow, a 2025 study provides a detailed experimental protocol for investigating this compound's function as a herbicide safener. Researchers conducted physiological, biochemical, and molecular analyses on maize seedlings, measuring plant biomass, chlorophyll content, oxidative stress markers (MDA), detoxification enzyme activity (GST, SOD), and acetolactate synthase (ALS) activity. Molecular techniques included gene expression analysis and molecular docking studies [3].

Proposed Workflow for Log P Determination

The following diagram outlines a standard experimental workflow you could employ to determine the log Kow of this compound, based on established OECD Guidelines for the Testing of Chemicals (e.g., OECD 107).

G Start Start: Log P Determination A1 Prepare octanol- saturated water Start->A1 SP1 Phase Separation SP2 Equilibration SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Concentration Analysis SP3->SP4 A5 HPLC-UV/VIS SP4->A5 SP5 Log P Calculation A6 Calculate ratio of concentrations SP5->A6 A2 Prepare water- saturated octanol A1->A2 A3 Dissolve this compound in one phase A2->A3 A4 Mix phases A3->A4 A4->SP1 A5->SP5 Param Fixed Parameters: - Temperature (e.g., 25°C) - pH (e.g., 7.0) Param->A3

Standard experimental workflow for determining the octanol-water partition coefficient (Log P) of a compound like this compound, based on the shake-flask method.

Summary and Recommendations

The core technical parameter you requested, the experimentally determined octanol-water partition coefficient (log Kow) for this compound, is not available in the public domain. The provided Log P value is a computational estimate and should be used with caution.

For rigorous research or regulatory purposes, I would recommend:

  • Conducting New Experiments: Perform the shake-flask method (as outlined in the diagram above) or employ a validated HPLC method to measure the log P value experimentally.
  • Consulting Manufacturers: Directly contact the manufacturers or primary patent holders, as they may have proprietary data not found in public databases.
  • Using Reliable Models: If an experimental approach is not feasible, use reputable chemical property prediction software, acknowledging the inherent uncertainty of such models.

References

cyprosulfamide environmental fate and transport

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the fundamental chemical and physical properties of cyprosulfamide identified in the search results.

Property Value / Description Source
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1]
CAS Registry Number 221667-31-8 [1] [2]
Molecular Formula C₁₈H₁₈N₂O₅S [1] [2]
Molecular Weight 374.41 g/mol [1] [2]
Melting Point 216 - 217 °C [2]
Log P (log Kow) 3.75260 (predicted) [2]
Mode of Action Herbicide safener; accelerates the herbicide detoxification process in crops [1]

Environmental Occurrence & Analytical Methodology

A 2021 U.S. Geological Survey (USGS) study provides the most concrete evidence of this compound's environmental transport, detecting it and its degradates in surface waters.

Environmental Detection Summary

The following table outlines the findings from the USGS study on water samples from the Midwestern United States [3].

Analyte Detection Frequency in Surface Water (N=34) Maximum Concentration (ng/L)
This compound (Parent) 25% 22.0
This compound desmethyl (a degradate) 19% Information missing
N-cyclopropyl-4-sulfamoylbenzamide (a degradate) 56% 5185.9
All Analytes in Groundwater 0% (Not Detected) Not Detected
Detailed Analytical Protocol

The USGS study used the following methodology for water analysis [3]:

  • Sample Preparation: Solid-phase extraction (SPE)
  • Instrumental Analysis: Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
  • Key Findings:
    • Detection rates and concentrations were highest during the agricultural growing season.
    • The frequent detection of the degradate N-cyclopropyl-4-sulfamoylbenzamide at high concentrations indicates that transformation products can be more persistent and mobile than the parent compound.
    • The absence in groundwater samples suggests limited leaching potential under the studied conditions.

Mechanism of Action & Plant Detoxification

Recent research has started to elucidate the biochemical mechanism through which this compound acts as a safener. A 2024 study investigated its role in alleviating clomazone herbicide phytotoxicity in maize, summarized in the diagram below.

G CSA This compound (CSA) Treatment Combined CSA + Clo Combined Treatment CSA->Combined Pre-treatment Clo Clomazone (Clo) Herbicide Clo->Combined Biochemical Biochemical Response Combined->Biochemical GeneUpreg Detoxification Gene Families: • 5 P450 genes (CYP...) • 9 GST genes • 2 UGT genes Biochemical->GeneUpreg Significant Upregulation EnzymeActivity Antioxidant System: • SOD activity ↑ 9.7% • GST activity ↑ 26.7% Biochemical->EnzymeActivity Enhanced Activity OxidativeReduction Oxidative Damage: • MDA levels ↓ 13.4% Biochemical->OxidativeReduction Reduced Levels Physiological Physiological Outcome Mitigation Phytotoxicity Mitigated: • Smaller reductions in plant height & fresh weight • Chlorophyll loss reduced Physiological->Mitigation Result GeneUpreg->Physiological Herbicide Metabolism EnzymeActivity->Physiological OxidativeReduction->Physiological

Mechanism of this compound in mitigating herbicide phytotoxicity in maize.

Identified Data Gaps for Researchers

The search results consistently highlight a significant lack of public data on this compound's environmental fate. Key parameters for a full risk assessment are missing [1]:

  • Environmental Fate: No data for soil degradation half-life (DT₅₀), aqueous photolysis DT₅₀, aqueous hydrolysis DT₅₀, or water-sediment DT₅₀.
  • Physicochemical Properties: Critical data for modeling, such as water solubility, vapor pressure, and Henry's Law constant, are unavailable in the searched literature.
  • Ecotoxicology: While the acute toxicity to fish is reported as low (LC₅₀ > 106 mg/L), comprehensive aquatic and terrestrial toxicological data for chronic exposure are lacking [1].

References

cyprosulfamide sorption and desorption in soil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Known Properties

The table below summarizes the key identified properties of cyprosulfamide that are relevant to its behavior in the environment [1] [2] [3].

Property Value / Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1]
CAS RN 221667-31-8 [1] [2]
Molecular Formula C₁₈H₁₈N₂O₅S [1] [2]
Molecular Mass 374.41 g/mol [1] [2]
Melting Point 216 - 217 °C [2]
Herbicide Safener Use Used with herbicides like thiencarbazone-methyl and tembotrione to protect crops [1].
Mode of Action Accelerates the herbicide detoxification process in crops [1].
Ecotoxicity Generally low ecotoxicity. Acute 96h LC₅₀ for fish (Cyprinodon variegatus) > 106 mg/L [1].
Environmental Fate Data Noted as lacking; "Little information related to its environmental fate is available" [1].

Guidance for Experimental Protocol Development

In the absence of a direct method, you can design a sorption-desorption study based on standardized guidelines for pesticides in soil. The core of this methodology involves a batch equilibrium experiment.

The following diagram outlines the conceptual workflow for such a study, from soil characterization to data analysis.

G Start Start: Develop Experimental Protocol Soil Soil Characterization Start->Soil Prep Sample Preparation Soil->Prep S1 Select and sieve soils (vary pH, OM, clay content) Soil->S1 Exp Batch Equilibrium Experiment Prep->Exp E1 Agitate for 24h (until equilibrium) Prep->E1 Analysis HPLC-MS/MS Analysis Exp->Analysis A1 Extract analyte from solution Exp->A1 Model Data Modeling with Isotherms Analysis->Model Note Recommended analytical method: HPLC-MS/MS with HILIC column and ESI negative ion mode [4]. Analysis->Note End Report Sorption/Desorption Parameters Model->End S2 Prepare background electrolyte (e.g., 0.01M CaCl₂) S1->S2 S3 Spike this compound solution into soil/electrolyte mixture S2->S3 S3->Exp E2 Centrifuge and filter E1->E2 E3 For desorption: replace supernatant with fresh electrolyte E2->E3 E3->Analysis A2 Inject into HPLC-MS/MS (see analytical conditions below) A1->A2 A2->Model

Conceptual workflow for a this compound sorption-desorption study in soil

Key Experimental Considerations:

  • Soil Selection: Use soils with varying properties (e.g., organic matter content, pH, clay mineralogy) to understand how these factors influence sorption [5] [6].
  • Analytical Method: A robust method is crucial. A study on other polar compounds used HPLC-MS/MS with a HILIC column (like Dikma Polyamino HILIC) and an electrospray ionization (ESI) source in negative ion mode [4]. This approach is likely suitable for this compound.
  • Sorption Isotherms: Fit the equilibrium data to models like the Freundlich or Linear model to calculate the sorption coefficient (Kf or Kd) and the Freundlich exponent (1/n) [6].
  • Desorption Hysteresis: Conduct multiple sequential desorption steps to determine if the binding is reversible or hysteretic [5].

Summary and Research Outlook

Currently, specific data on the sorption and desorption of this compound in soil is a significant knowledge gap. While its low ecotoxicity suggests it may not be a high-risk compound, its environmental fate cannot be predicted without understanding its interaction with soil components.

Your research in this area would be highly valuable. Focusing on the experimental framework above, particularly how sorption varies with soil organic carbon and pH, will provide critical data for assessing the mobility and persistence of this compound in the environment.

References

cyprosulfamide Daphnia magna toxicity study

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide at a Glance

This compound is primarily used as a herbicide safener, often applied to protect crops like maize from herbicide injury [1] [2]. The available data on its ecotoxicity is limited, but here is a summary of the key information:

Property Details
Chemical Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1]
Primary Use Herbicide safener (used with thiencarbazone-methyl, tembotrione, clomazone) [1] [2]
Mode of Action Accelerates the herbicide detoxification process in crops [1]
Acute Toxicity to Aquatic Organisms Low (e.g., LC₅₀ for fish Cyprinodon variegatus > 106 mg/L) [1]
Data Gap No specific toxicity data for Daphnia magna was found in the search results.

Protocols for Daphnia magna Toxicity Testing

While direct data on this compound is unavailable, established and standardized protocols exist for assessing chemical toxicity in Daphnia magna. The following workflow outlines the general process for conducting both acute and advanced toxicity tests.

cluster_1 Acute Test Details cluster_2 Advanced Test Options Start Start: Test Preparation Acute Acute Immobilisation Test (OECD Test No. 202) Start->Acute Advanced Advanced Endpoint Tests Start->Advanced End Data Analysis & Reporting Acute->End A1 Test Organisms: <24h old neonate Daphnia A2 Exposure: 48h to test substance A3 Primary Endpoint: Immobilisation at 24h & 48h A4 Key Output: EC₅₀ calculation Sublethal Sublethal Endpoint Analysis Advanced->Sublethal B1 Chronic Tests (e.g., 21-day) - Reproduction - Growth B2 Behavioral Tests - Swimming speed - Distance traveled - Locomotor activity B3 Physiological Tests - Heart rate - Feeding rate - Oxygen consumption Sublethal->End

Figure 1: Workflow for Daphnia magna toxicity testing, showing acute and advanced protocols.

Detailed Experimental Methodology

The core of a standard acute test is the OECD Guideline 202 [3]. Here are the detailed methodologies for key experiments:

  • Test Organisms: Use young daphnids, aged less than 24 hours at the start of the test [3].
  • Test Concentrations: Expose daphnids to a range of at least five concentrations of the test substance. A limit test of 100 mg/L can be used if no acute toxicity is expected [3].
  • Controls & Replicates: Include a control group. Use at least 20 animals per concentration, preferably in four groups of five. Provide at least 2 ml of test solution per animal [3].
  • Duration & Conditions: The test runs for 48 hours. Record immobilization (the inability to swim after gentle agitation) at 24 and 48 hours [3].
  • Endpoint: The primary result is the EC₅₀, the concentration estimated to immobilize 50% of the test organisms after 48 hours [3].
Advanced and Sensitive Endpoints

Standard immobilization tests can miss subtler, sublethal effects. More sensitive behavioral and physiological endpoints are increasingly used in research [4] [5] [6].

  • Behavioral Endpoints: These are highly sensitive and can serve as early warning signals for toxic stress [5] [6].
    • Measured Parameters: Average velocity, cumulative distance traveled, hopping frequency, and turning ability [4] [6].
    • Application: Studies show that insecticides like imidacloprid can alter swimming patterns at concentrations lower than those affecting immobilization or reproduction [5].
  • Physiological & Biochemical Endpoints: These provide insights into the mechanism of toxicity [4] [7].
    • Physiological Parameters: Heart rate, feeding rate, and oxygen consumption [4] [7].
    • Biochemical Biomarkers: Enzyme activities (e.g., GST, SOD), lipid peroxidation, and oxidative stress markers [4] [2] [7].

Research Recommendations for this compound

Given the lack of direct data, here is a suggested approach for investigating the toxicity of this compound to Daphnia magna:

  • Start with the Baseline: Conduct the OECD 202 Acute Immobilisation Test to establish a baseline EC₅₀ value [3].
  • Investigate Sublethal Effects: If the acute toxicity is low, proceed with chronic and sublethal tests. Given that this compound works by upregulating detoxification enzymes like GST in plants [2], analyzing GST activity in Daphnia magna could be a relevant biomarker [4] [7].
  • Utilize Behavioral Screening: Employ behavioral tracking systems to monitor swimming activity. Parameters like average velocity have been shown to be highly sensitive indicators of stress from chemicals like mercury chloride [6].

References

cyprosulfamide solubility and mobility in water

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide Profile and Known Data

This compound is a herbicide safener used to protect crops like maize from herbicide injury [1] [2]. The table below summarizes its known identifiers and available physicochemical data.

Property Category Details
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1]
CAS Registry Number 221667-31-8 [1] [3] [4]
Molecular Formula C₁₈H₁₈N₂O₅S [1] [3]
Molecular Mass 374.41 g/mol [1] [3]
Melting Point 216 - 217 °C [3]
Water Solubility (20°C, pH 7) Data Not Available [1]
Octanol-Water Partition Coefficient (log P) Data Not Available [1]
Vapour Pressure (20°C) Data Not Available [1]

How to Proceed with Research

The lack of public data means you may need to generate this data through experimental work. Here is a proposed workflow for determining these key parameters, which you can adapt using your laboratory's standard protocols.

G Figure 1: Proposed experimental workflow to determine this compound solubility and mobility. cluster_sol Experimental Steps cluster_mob Experimental Steps Start Start: this compound Analysis SP Solubility Determination Start->SP KP Mobility Assessment Start->KP S1 1. Prepare saturated solutions in buffers of varying pH SP->S1 S2 2. Equilibrate in constant temp bath with agitation S1->S2 S3 3. Filter solution (0.45 μm membrane) S2->S3 S4 4. Quantify concentration using HPLC-UV/MS S3->S4 Analysis Data Analysis & Reporting S4->Analysis M1 1. Determine Soil-Water Partition Coefficient (Kd) KP->M1 M2 2. Calculate Organic Carbon Partition Coefficient (Koc) M1->M2 M3 3. Derive Groundwater Ubiquity Score (GUS) from DT₅₀ and Koc M2->M3 M3->Analysis

Detailed Experimental Methodologies

You can approach filling the data gaps with the following procedures:

  • Water Solubility Determination: The shake-flask method followed by HPLC is a standard approach [4].

    • Prepare a surplus of this compound analytical standard (available from commercial providers like Sigma-Aldrich [4]) in various buffered solutions (e.g., pH 5.0, 7.0, 9.0) to assess pH-dependent solubility.
    • Equilibrate the suspensions in a constant temperature water bath (e.g., 20°C & 25°C) with continuous agitation for 24 hours.
    • Centrifuge the samples and filter the supernatant through a 0.45 μm membrane filter.
    • Quantify the concentration of this compound in the filtrate using a validated HPLC method with UV or Mass Spectrometry detection [4].
  • Mobility in Water (Soil-Water Partitioning): Mobility is typically predicted by the soil adsorption coefficient.

    • Perform batch sorption experiments using at least three different soil types (varying in organic matter, clay content, and pH).
    • The soil-water partition coefficient (Kd) is calculated from the difference between the initial and equilibrium solution concentrations.
    • Normalize Kd to the soil's organic carbon content to derive the organic carbon partition coefficient (Koc), which allows for comparison across different soil types.
    • For a broader environmental impact assessment, the Koc value can be used with the soil degradation half-life (DT₅₀) to calculate a Groundwater Ubiquity Score (GUS), which classifies the leaching potential of the chemical. Note that the aerobic soil DT₅₀ for this compound is also currently unknown [1].

References

Application Notes & Protocols: Cyprosulfamide as a Maize Seed Treatment Safener

Author: Smolecule Technical Support Team. Date: February 2026

1. Core Function and Principle Cyprosulfamide (CSA) is a herbicide safener developed by Bayer CropScience. It protects maize crops from phytotoxicity caused by herbicide residues, such as clomazone (Clo), in the soil without reducing herbicidal efficacy against target weeds [1]. Its primary role is to induce the maize's own metabolic detoxification systems, enhancing the breakdown of the herbicide before it can cause damage to the crop [2] [1].

2. Application Scope and Timing Research indicates that CSA is effective as a seed treatment when used in conjunction with soil-applied herbicides [2] [1]. It can also be applied post-emergence, but seed treatment allows for targeted crop protection [3]. Studies have shown efficacy in mitigating damage from herbicides like clomazone [2] [1] [4] and isoxaflutole [3].

3. Detailed Experimental Protocol for Seed Treatment

The following methodology is adapted from a 2024 study investigating CSA's mitigation of clomazone residue damage [2] [1].

  • Materials Preparation:

    • Maize Seeds: Use a standard variety (e.g., Zhengdan 958) [1].
    • Safener: this compound (CSA) with high purity (e.g., 94%) [1].
    • Herbicide: Clomazone (e.g., 360 g/L formulation) [1].
  • Seed Treatment Procedure:

    • Seed Sterilization: Soak maize seeds in 1% sodium hypochlorite (NaClO) solution for 10 minutes for surface sterilization. Then, rinse them thoroughly with distilled water three times [1] [5].
    • Safener Application: Immerse the sterilized seeds in a CSA solution for 2 hours [2] [1]. The specific concentration of the CSA solution used in the study was not provided in the available excerpts.
    • Germination: After treatment, place the seeds in a dark environment at 28°C for 48 hours to germinate. Proceed with planting once the radicle length reaches approximately 0.5 cm [1].
    • Herbicide Application: The herbicide (e.g., clomazone) is applied to the soil after planting, simulating residual soil conditions [2] [1].
  • Key Considerations:

    • A comparative study found that applying CSA as a co-formulation with the herbicide provided stronger crop safening (5-10% damage) than using CSA as a seed treatment with a separate post-emergent herbicide application (15-25% damage). However, the seed treatment used 80% less CSA compared to the co-formulation [3].
    • The choice between seed treatment and co-formulation should balance efficacy, chemical usage, and operational requirements.

Quantitative Efficacy Data and Mechanisms of Action

The protective effect of CSA is quantifiable across physiological, biochemical, and molecular levels. The tables below summarize key data from a study where maize seeds were treated with CSA and then grown in soil with clomazone residues [2] [1] [4].

Table 1: CSA Effects on Maize Growth and Physiology under Clomazone Stress

Physiological Indicator Clomazone (Clo) Alone (% Reduction vs. Control) CSA + Clomazone (% Reduction vs. Control) Mitigation Effect of CSA
Plant Height 19.0% 9.4% Reduced inhibition by ~50%
Plant Fresh Weight 29.9% 7.2% Reduced inhibition by ~76%
Chlorophyll Content 92.5% 35.7% Reduced loss by ~61%
Carotenoid Content 86.3% 21.8% Reduced loss by ~75%

Table 2: CSA Effects on Oxidative Stress and Detoxification Enzymes

Biochemical Indicator Effect of CSA + Clo vs. Clo Alone
Malondialdehyde (MDA) Level Reduced by 13.4%
Superoxide Dismutase (SOD) Activity Increased by 9.7%
Glutathione S-transferase (GST) Activity Increased by 26.7%
Oxidized Glutathione (GSSG) Content Increased by 31.3%

Table 3: Fold-Increase in Detoxification Gene Expression (CSA+Clo vs. Clo)

Gene Category Gene Examples Fold Increase
Cytochrome P450 (P450) CYP81A9, CYP81A36 10.56, 25.67
Glutathione S-transferase (GST) GST31, GST7, GST37 10.27, 16.70, 46.92
UDP-glycosyltransferase (UGT) UGT76C2, UGT83A1 238.82, 143.50

Mechanism of Action: Visualizing the Safening Pathway

CSA protects maize by pre-activating multiple detoxification pathways. The following diagram illustrates this coordinated mechanism.

G cluster_cellular Cellular Detoxification Activation CSA This compound (CSA) Seed Treatment P450 Phase I: Activation Cytochrome P450 Enzymes CSA->P450 Upregulates GST Phase II: Conjugation Glutathione S-Transferases (GST) CSA->GST Upregulates UGT Phase II: Conjugation UDP-glycosyltransferases (UGT) CSA->UGT Upregulates Antioxidant Antioxidant System (SOD, etc.) CSA->Antioxidant Enhances Metabolite Herbicide Metabolite P450->Metabolite Conjugate Conjugated, Inactive Herbicide GST->Conjugate UGT->Conjugate Protection Crop Protection (Normal Growth) Antioxidant->Protection Herbicide Herbicide (e.g., Clomazone) Herbicide->P450 OxidativeStress Oxidative Stress Herbicide->OxidativeStress Metabolite->GST Metabolite->UGT Conjugate->Protection OxidativeStress->Antioxidant

Diagram 1: Mechanism of this compound-mediated Herbicide Detoxification in Maize. CSA seed treatment pre-actives cellular defense systems. When the herbicide enters the plant, enhanced Phase I (P450) and Phase II (GST, UGT) enzymes rapidly metabolize and neutralize it. Simultaneously, the boosted antioxidant system mitigates secondary oxidative damage, collectively ensuring normal crop growth.

Conclusion and Research Implications

The evidence demonstrates that this compound seed treatment is a highly effective strategy for safeguarding maize against herbicide residue injury.

  • For Researchers: The primary mechanism is the transcriptional upregulation of a broad suite of detoxification genes, leading to enhanced herbicide metabolism and reduced oxidative stress.
  • For Practical Application: The provided protocol offers a replicable method for applying and evaluating CSA. Future research could focus on optimizing CSA concentration in the treatment solution and validating these methods across a wider range of maize cultivars and soil-bound herbicides.

References

Cyprosulfamide Application Protocol for Mitigating Clomazone Residue Damage in Maize

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Clomazone (Clo) is a widely used herbicide that can persist in soil, with a half-life ranging from 15 to 157 days, leading to potential phytotoxic damage to subsequent crops like maize. Injury symptoms include severe foliar bleaching, reduced plant height, and decreased yields. Cyprosulfamide (CSA), a herbicide safener, has been demonstrated to effectively protect maize seedlings from this residual damage by upregulating key detoxification pathways and enhancing antioxidant activity [1] [2].

Efficacy Data and Key Findings

The protective efficacy of CSA is summarized in the following tables, which quantify its impact on physiological parameters, oxidative stress markers, and gene expression.

Table 1: Effect of CSA on Clomazone-Induced Physiological Damage in Maize Seedlings [1] [2]

Physiological Parameter Clo Only (% Reduction vs. CK) CSA + Clo (% Reduction vs. CK) Mitigation by CSA
Plant Height 19.0% 9.4% Significant
Fresh Weight 29.9% 7.2% Significant
Chlorophyll Content 92.5% 35.7% Very Significant
Carotenoid Levels 86.3% 21.8% Very Significant

Table 2: Effect of CSA on Oxidative Stress and Detoxification Enzyme Activity [1] [2]

Biochemical Marker / Enzyme Change with Clo Only (vs. CK) Change with CSA + Clo (vs. Clo Only)
Malondialdehyde (MDA) Content Increased Reduced by 13.4%
Superoxide Dismutase (SOD) Activity Decreased Increased by 9.7%
Glutathione S-transferase (GST) Activity Decreased Increased by 26.7%
Oxidized Glutathione (GSSG) Content Decreased Increased by 31.3%

Table 3: Fold-Increase in Detoxification Gene Expression (CSA+Clo vs. Clo Only) [1] [2]

Gene Category Specific Genes Fold Increase
P450 Genes CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 6.74 - 25.67
GST Genes GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 4.98 - 46.92
UGT Genes UGT76C2, UGT83A1 238.82 - 143.50

Detailed Experimental Protocol

The following workflow outlines the key stages of the seed treatment and evaluation process:

G Start Start: Maize Seed Preparation A Seed Soaking Soak seeds in distilled water for 2 hours Start->A B Germination Germinate at 28°C in dark for 48 hours A->B C Safener Treatment Immerse radicles in 120 µM CSA solution (Control: Immerse in water) B->C D Planting & Herbicide Application Plant seeds in soil supplemented with Clomazone (Clo) C->D E Growth & Evaluation Grow seedlings under controlled conditions D->E F Data Collection E->F G Physiological Metrics (Plant Height, Fresh Weight) F->G H Biochemical Assays (Chlorophyll, MDA, SOD, GST) F->H I Molecular Analysis (qRT-PCR for Gene Expression) F->I

Materials
  • Plant Material: Maize seeds (e.g., Zhengdan 958).
  • Chemicals:
    • This compound (CSA): 94% purity. A stock solution should be prepared.
    • Clomazone (Clo): 360 g/L emulsifiable concentrate.
  • Growth Medium: Loamy soil with known physicochemical properties [2].
Seed Treatment and Growth Conditions [2]
  • Soaking: Soak maize seeds in distilled water for 2 hours.
  • Germination: Place soaked seeds in a dark environment at 28°C for 48 hours, or until radicles reach approximately 0.5 cm in length.
  • Safener Application: Immerse the germinated seeds with 0.5 cm radicles in a 120 µM CSA solution. For the control groups, immerse seeds in water only.
  • Planting and Herbicide Application: Plant the treated seeds in pots. For the Clo treatment groups, supplement the soil with clomazone herbicide at the recommended dosage.
  • Growth Conditions: Grow the seedlings under controlled environmental conditions suitable for maize.
Data Collection and Analysis
  • Physiological Indicators: Measure plant height and fresh weight. Express data as a percentage reduction compared to the untreated control (CK).
  • Chlorophyll and Carotenoid Content: Quantify using standard spectrophotometric methods.
  • Oxidative Stress and Detoxification Assays:
    • Malondialdehyde (MDA): Measure as a marker of lipid peroxidation.
    • Antioxidant Enzymes: Assess Superoxide Dismutase (SOD) activity.
    • Detoxification Enzymes: Analyze Glutathione S-transferase (GST) activity and oxidized Glutathione (GSSG) content.
  • Gene Expression Analysis (qRT-PCR):
    • Extract total RNA from maize seedling tissues.
    • Perform quantitative real-time PCR (qRT-PCR) for key detoxification genes, including select P450, GST, and UGT genes.
    • Analyze data using the 2^(-ΔΔCt) method to calculate fold-change in gene expression.

Mechanism of Action

The protective mechanism of this compound can be visualized as a coordinated multi-pathway response, as illustrated in the following diagram:

G CSA This compound (CSA) Application P450 Upregulation of P450 Genes CSA->P450 Induces GST Upregulation of GST Genes CSA->GST Induces UGT Upregulation of UGT Genes CSA->UGT Induces Antioxidant Enhanced Antioxidant System CSA->Antioxidant Activates Metabolism Enhanced Herbicide Metabolism P450->Metabolism Conjugation GSH Conjugation GST->Conjugation Glycosylation Herbicide Glycosylation UGT->Glycosylation ROS Reduced Oxidative Stress Antioxidant->ROS Metabolism->Conjugation Outcome Reduced Phytotoxicity & Improved Plant Growth Metabolism->Outcome Conjugation->Glycosylation Conjugation->Outcome Glycosylation->Outcome ROS->Outcome Clo Clomazone (Clo) Residue Clo->Metabolism

As shown in the diagram, CSA functions through a multi-faceted mechanism [1] [2] [3]:

  • Gene Upregulation: CSA pretreatment leads to the significant upregulation of genes involved in three key phases of xenobiotic detoxification.
  • Herbicide Metabolism: The concerted action of these enzymes accelerates the metabolic breakdown and deactivation of clomazone within the maize plant.
  • Antioxidant Defense: CSA enhances the activity of antioxidant enzymes like SOD and reduces levels of the oxidative stress marker MDA, thereby mitigating the secondary oxidative damage caused by clomazone.

Application Notes for Researchers

  • Optimal Use: CSA is effective as a seed treatment and can be used in both pre- and post-emergence applications in maize. It is the only safener with registered uses for both application timings [2].
  • Specificity: This protocol has been validated for mitigating clomazone residue damage in maize. The efficacy of safeners can be species-specific.
  • Environmental Considerations: While clomazone has high environmental persistence, CSA itself has a low ecotoxicological profile, with an acute oral LD₅₀ in rats of >2000 mg/kg, classifying it as low toxicity [3].
  • Further Research: The identified genes provide targets for developing molecular markers for breeding herbicide-tolerant crops and for screening new safener compounds.

References

how to apply cyprosulfamide as herbicide safener

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide Application Protocol

The table below summarizes a specific and effective protocol for applying this compound as a seed treatment to safeguard maize from clomazone residue injury [1] [2].

Parameter Specification
Target Crop Maize (Zea mays L.)
Herbicide Protected Against Clomazone (Clo)
Application Method Seed treatment (immersion)
CSA Purity 94% [1] [2]
CSA Working Concentration 120 µM (approx. 45 mg/L) immersion solution [1] [2]
Treatment Duration Immerse pre-germinated seeds for 2 hours [1] [2]
Key Protective Mechanism Upregulation of detoxification genes (P450s, GSTs, UGTs) and enhancement of antioxidant enzyme activity [1] [3] [2]

Efficacy and Quantitative Data

Following the above protocol, the application of this compound has demonstrated significant efficacy in mitigating clomazone-induced damage. The protective effects are quantifiable across physiological, biochemical, and molecular levels.

Physiological and Biochemical Improvements

The table below compares key metrics of maize seedlings treated with clomazone (Clo) alone versus those protected with this compound (CSA+Clo), showing CSA's significant protective effect [1] [2].

Measured Parameter Reduction vs. Control (Clo alone) Reduction vs. Control (CSA+Clo)
Plant Height 19.0% 9.4%
Plant Fresh Weight 29.9% 7.2%
Chlorophyll Content 92.5% 35.7%
Carotenoid Content 86.3% 21.8%
--- --- ---
Malondialdehyde (MDA) Level Data not available for baseline 13.4% lower than Clo alone
Superoxide Dismutase (SOD) Activity Data not available for baseline 9.7% higher than Clo alone
Glutathione S-transferase (GST) Activity Data not available for baseline 26.7% higher than Clo alone
Gene Expression Changes

This compound works by upregulating genes involved in the xenobiotic detoxification pathway. The table below shows the fold-increase in gene expression observed in the CSA+Clo treatment compared to the Clo-only treatment [1] [2].

Gene Category Gene Name Fold Increase (CSA+Clo vs. Clo)
Cytochrome P450 (CYP) CYP72A5 6.74
CYP81A4 10.27
CYP81Q32 4.98
CYP81A9 10.56
CYP81A36 25.67
Glutathione S-transferase (GST) GST30 16.70
GST31 46.92
GSTIV 7.53
GSTVI 5.10
GST21 238.82
GST7 143.50
GST37 4.58
GST25 31.51
IN2-1 39.30
UDP-glycosyltransferase (UGT) UGT76C2 4.20
UGT83A1 10.47

Mechanism of Action Workflow

This compound protects maize through a coordinated mechanism that enhances the plant's innate detoxification systems. The following diagram illustrates this sequential workflow.

G Start Application of CSA (Seed Treatment) A Uptake by Maize Seedling Start->A B Activation of Signaling Pathways A->B C Upregulation of Detoxification Genes B->C D Synthesis of Detoxification Enzymes & Antioxidants C->D F1 Enhanced Herbicide Metabolism D->F1 Enzymes ready for F2 Reduction of Oxidative Stress D->F2 Antioxidants mitigate E Herbicide (Clomazone) Application E->F1 E->F2 Induces End Reduced Phytotoxicity & Improved Crop Safety F1->End F2->End

Detailed Experimental Methodology

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodology.

1. Plant Material Preparation

  • Maize Seeds: Use a standard variety (e.g., Zhengdan 958) [1] [2].
  • Pre-germination: Soak seeds in distilled water for 2 hours, then germinate in the dark at 28°C for approximately 48 hours, or until the radicle length reaches about 0.5 cm [1] [2].

2. This compound Seed Treatment

  • Solution Preparation: Dissolve this compound (94% purity) to a final concentration of 120 µM in distilled water [1] [2].
  • Treatment: Immerse the pre-germinated seeds in the CSA solution for 2 hours. A control batch should be immersed in distilled water for the same duration [1] [2].
  • Planting: Post-treatment, plant the seeds in soil with defined physical and chemical properties (e.g., loamy soil with pH ~8.38) [1] [2].

3. Herbicide Application & Plant Cultivation

  • Herbicide: Clomazone (e.g., 360 g/L formulation) should be applied to the soil after planting [1] [2].
  • Experimental Groups: Establish four key treatment groups for comparison:
    • CK: Water immersion, no herbicide.
    • CSA: CSA immersion, no herbicide.
    • Clo: Water immersion, with clomazone.
    • CSA+Clo: CSA immersion, with clomazone [1] [2].
  • Growth Conditions: Grow plants under controlled environmental conditions. Maize seedlings are typically evaluated at the 3-4 leaf stage [1] [2].

4. Data Collection and Analysis

  • Physiological Parameters: Measure plant height, fresh weight, and chlorophyll/carotenoid content [1] [2].
  • Biochemical Assays: Quantify oxidative stress markers (e.g., MDA) and enzyme activities (SOD, GST) using standardized spectrophotometric methods [1] [2].
  • Molecular Analysis: Use qRT-PCR to analyze the expression levels of detoxification genes (P450s, GSTs, UGTs). The comparative Ct method (2^(-ΔΔCt)) is used to calculate fold-changes in gene expression [1] [2].

Key Application Considerations

  • Crop Specificity: this compound exhibits high crop specificity. It effectively protects maize but does not show the same safening activity in wheat or soybean, likely due to differences in its metabolism and recognition within the plant [4] [5].
  • Herbicide Partnership: While effective against clomazone residue, CSA is also registered for use with herbicides like thiencarbazone-methyl and tembotrione to provide crop safety [6] [4].
  • Tissue-Localized Effect: Research indicates that for safening to occur, CSA and the herbicide need to be present in the same leaf tissue. This suggests the induced detoxification response is localized rather than systemic throughout the entire plant [5].

Reference List

  • IUPAC Database on this compound [6]
  • Sun et al. (2024). Efficacy and mechanism of this compound in alleviating the phytotoxicity of clomazone residue on maize seedling. Front. Plant Sci. [1] [2]
  • Giannakopoulos (2020). The selectivity and metabolism of sulfonamide herbicide safeners in crops. Newcastle University Thesis. [4] [5]
  • EPA Tolerances for Residues of this compound, 40 CFR 180.644 [7]

References

Comprehensive Application Notes and Protocols: Cyprosulfamide with Isoxaflutole for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbicide-Safener Combination

Isoxaflutole is a selective systemic herbicide that belongs to the isoxazole chemical class and functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid biosynthesis in susceptible plants, leading to chlorophyll degradation and eventual plant death. As a pre-emergent herbicide, it controls both broadleaf and grass weeds in field corn and soybean, demonstrating particular efficacy against weeds that have developed resistance to other herbicide classes such as glyphosate and atrazine. Following the ban of atrazine in many regions, isoxaflutole has emerged as a primary replacement active ingredient, leading to increased environmental loading and the need for careful application management [1].

Cyprosulfamide represents the first safener in the acylsulfonamide class, developed specifically to protect crops from herbicide injury. This safener operates systemically within plants through both soil and foliar uptake, where it enhances metabolic activity to rapidly degrade herbicidal compounds before they can cause phytotoxic effects. The strategic combination of isoxaflutole with this compound allows for enhanced application flexibility across various soil types and environmental conditions while minimizing injury to corn and soybean crops. This combination has proven particularly valuable in integrated weed management programs targeting herbicide-resistant weeds [2] [3].

Application Guidelines & Formulation Specifications

Product Formulations and Specifications

Table 1: Commercial Formulations Containing Isoxaflutole and this compound

Formulation Name Active Ingredients Concentration Safener/Additives Target Crops
Merlin Flexx Isoxaflutole Not specified This compound + 1,2-benzisothiazol-3(2H)-one Field corn, Soybean
Merlin WG75 Isoxaflutole Not specified This compound + 1,2-benzisothiazol-3(2H)-one Field corn, Soybean

Table 2: Application Timing and Method Guidelines

Application Parameter Specifications Notes
Application Window Pre-emergence to early post-emergence This compound extends application window by 8-12 days
Growth Stage BBCH 00-13 (from germination to 3-leaf stage) Critical for optimal safener activity
Application Method Spray formulations Soil and foliar uptake both contribute to safener activity
Mechanism of Action and Synergistic Effects

The synergistic relationship between isoxaflutole and this compound represents an advanced approach to selective weed control. Isoxaflutole undergoes rapid transformation in plants and soil to its active metabolite diketonitrile (DKN), which inhibits HPPD enzymes. Further degradation produces a non-biologically active benzoic acid metabolite. When used at high concentrations without safener protection, isoxaflutole can overwhelm crop metabolic pathways, resulting in significant injury to corn or soybean [2].

This compound systemically enhances the plant's metabolic capabilities through multiple mechanisms:

  • Upregulation of detoxification enzymes including cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and UDP-glycosyltransferases (UGTs)
  • Acceleration of herbicide metabolism before it reaches toxic levels in sensitive crop tissues
  • Induction of antioxidant defense systems that mitigate oxidative stress from herbicide exposure
  • Enhancement of root growth and overall plant health even under herbicide stress [2] [4]

Research has demonstrated that the mixture of isoxaflutole with this compound and the antimicrobial agent 1,2-benzisothiazol-3(2H)-one exhibits reduced toxicity (EC50 = 2.81 ± 0.22 mg/L) compared to isoxaflutole alone (EC50 = 0.02 ± 0.00 mg/L) on non-target organisms such as algae, indicating an important safety margin for aquatic environments [1].

Experimental Protocols

Ecotoxicological Assessment Using Algal Bioassays

Purpose: This protocol evaluates the ecotoxicological effects of isoxaflutole, this compound, and their formulations on the green algae Raphidocelis subcapitata using growth inhibition assays.

Materials and Reagents:

  • Test organism: Raphidocelis subcapitata (standardized cultures)
  • Test compounds: Isoxaflutole, this compound, 1,2-benzisothiazol-3(2H)-one (≥98% purity)
  • Formulations: Merlin Flexx and Merlin WG75
  • Culture medium: Z8 medium
  • Equipment: UV-spectrophotometer, FluoroMeter Module, HPLC-UV system

Procedure:

  • Algal Cultivation: Maintain R. subcapitata in Z8 medium under controlled conditions (23±2°C, continuous illumination 60-80 μE/m²/s)
  • Test Solution Preparation: Prepare serial dilutions of individual compounds and formulations in Z8 medium
  • Exposure Setup: Inoculate test solutions with exponentially growing algae to initial density of 10⁴ cells/mL
  • Incubation: Expose cultures for 72 hours under standard growth conditions
  • Endpoint Measurements:
    • Conventional endpoints: Measure optical density at 680 nm and chlorophyll-a content extraction
    • Fluorescence-based endpoints: Determine Fv/Fp (PSII efficiency) and Rfd (fluorescence decrease ratio)
  • Data Analysis: Calculate EC50 values using four-parameter logistic regression
  • Quality Control: Include negative controls and reference toxicants; ensure growth in controls ≥16-fold increase

Notes: The fluorescence-based Rfd* endpoint has been identified as the most sensitive indicator of herbicide stress, providing earlier detection of physiological impacts than traditional biomass measurements [1].

Gene Expression Analysis for Detoxification Pathways

Purpose: To quantify the upregulation of detoxification genes in maize following this compound treatment using qRT-PCR.

Materials and Reagents:

  • Plant material: Maize seeds (Zhengdan 958 or equivalent)
  • Treatment solutions: this compound (94% purity), isoxaflutole or clomazone as herbicide stressor
  • RNA extraction kit: TRIzol-based or commercial kit
  • cDNA synthesis kit: Reverse transcription system
  • qPCR reagents: SYBR Green master mix, specific primers for target genes
  • Equipment: Real-time PCR system, spectrophotometer

Procedure:

  • Seed Treatment: Soak maize seeds in water (control) or 120 μM this compound solution for 2 hours
  • Germination: Incubate soaked seeds at 28°C in dark for 48 hours until radicles reach 0.5 cm
  • Herbicide Application: Transfer germinated seeds to soil supplemented with herbicide
  • Plant Growth: Grow under controlled conditions (28°C, 16/8h light/dark cycle) for 14 days
  • Tissue Collection: Harvest shoot tissue, flash-freeze in liquid nitrogen, store at -80°C
  • RNA Extraction: Isolve total RNA using appropriate method, quantify purity and concentration
  • cDNA Synthesis: Reverse transcribe 1 μg total RNA using oligo(dT) primers
  • qPCR Analysis: Perform in 20 μL reactions with the following conditions:
    • Initial denaturation: 95°C for 30 seconds
    • 40 cycles: 95°C for 5 seconds, 60°C for 30 seconds
    • Melt curve analysis: 65°C to 95°C, increment 0.5°C
  • Data Analysis: Calculate relative gene expression using 2^(-ΔΔCt) method with housekeeping genes for normalization

Target Genes:

  • Cytochrome P450 genes: CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36
  • GST genes: GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1
  • UGT genes: UGT76C2, UGT83A1

Validation: Studies have shown that this compound pre-treatment can upregulate these detoxification genes by 4.98 to 238.82-fold compared to herbicide treatment alone, significantly enhancing metabolic detoxification capacity [4].

Mechanistic Pathways

The protective activity of this compound involves multiple biochemical pathways that work synergistically to enhance herbicide metabolism and reduce oxidative stress in crops. The following diagram illustrates the key metabolic and enzymatic pathways involved:

Diagram 1: Metabolic pathway of this compound-mediated herbicide detoxification in crops. CSA induces multiple detoxification phases that enhance herbicide metabolism and reduce oxidative damage.

The molecular mechanism of this compound protection involves multi-level activation of the plant's defense systems:

  • Phase I Metabolism: this compound upregulates cytochrome P450 enzymes (CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36), which perform initial oxidation reactions that functionalize herbicide molecules for subsequent conjugation [4].

  • Phase II Conjugation: The safener induces glutathione S-transferases (GSTs including GST30, GST31, GSTIV, and others) that catalyze the conjugation of glutathione to herbicide molecules, creating water-soluble complexes. Studies show GST activity increases by up to 26.7% following this compound treatment [4].

  • Phase III Transport: UDP-glycosyltransferases (UGT76C2, UGT83A1) are upregulated, facilitating the glycosylation of herbicide conjugates for compartmentalization in vacuoles or apoplast [4].

  • Antioxidant System Activation: this compound enhances the activity of antioxidant enzymes including superoxide dismutase (SOD, increased by 9.7%) and reduces malondialdehyde (MDA) levels by 13.4%, indicating reduced oxidative membrane damage [4].

Environmental Considerations

Environmental Fate and Behavior

Table 3: Environmental Properties and Ecotoxicological Parameters

Parameter This compound Isoxaflutole Notes
Water Solubility High (based on log Kow 0.55) Moderate This compound is highly mobile in aquatic environments
Octanol-Water Partition Coefficient (log Kow) 0.55 Not specified Indicates low soil adsorption potential
Soil Sorption Governed by soil pH DT50 0.5-14 days Higher sorption in acidic soils
Half-life in Water Not specified 18 days Reduced by additives in formulation
Surface Water Detection 25% of samples (0.022-5.186 mg/L) Detected as emerging contaminant Highest concentrations during growing season
Algal Toxicity (EC50) Component of mixture (2.81 ± 0.22 mg/L) 0.02 ± 0.00 mg/L (alone) Mixture less toxic than isoxaflutole alone
Ecotoxicological Profile

This compound demonstrates a favorable ecotoxicological profile based on current research:

  • Aquatic Toxicity: Testing on Daphnia magna revealed no acute lethal toxicity at environmentally relevant concentrations. Chronic exposure studies showed no significant differences in growth and survival between treated and control groups, suggesting low risk to aquatic invertebrates [3].

  • Algal Toxicity: While isoxaflutole alone exhibits high toxicity to algae (EC50 = 0.02 ± 0.00 mg/L), the combination with this compound and antimicrobial agents shows significantly reduced toxicity (EC50 = 2.81 ± 0.22 mg/L), indicating that the formulated product presents lower environmental risk [1].

  • Soil Mobility: this compound's low log Kow value (0.55) predicts high mobility in soil and aquatic environments. This is confirmed by detection in surface waters in agricultural regions at concentrations up to 5.186 μg/L. Soil sorption is pH-dependent, with higher adsorption occurring in acidic soils [3].

  • Transformation Products: this compound metabolites (desmethyl derivative and N-cyclopropyl-4-sulfamoylbenzamide) have been detected in surface waters with the latter found in 56% of samples from agricultural regions, indicating persistent but not accumulative environmental presence [1].

Regulatory Status and Alternative Considerations

The regulatory landscape for isoxaflutole has evolved significantly in recent years. The European Food Safety Authority (EFSA) has proposed classifying isoxaflutole as carcinogenic category 2 and toxic for reproduction category 2. A critical area of concern has been identified regarding potential endocrine disrupting properties according to Annex II, Point 3.6.5 of Regulation (EC) No 1107/2009. Despite these concerns, isoxaflutole remains approved in the European Union until 2034, with Sweden acting as the rapporteur Member State [5].

The necessity of isoxaflutole for controlling serious plant health dangers has been evaluated under Article 4(7) of Regulation (EC) No 1107/2009. Assessments across multiple Member States concluded that:

  • Insufficient chemical alternatives exist for weed control in maize in seven European countries (Austria, Germany, Hungary, Italy, Romania, Slovakia, and the United Kingdom)
  • Sufficient chemical alternatives are available in three Member States (France, Greece, and the Netherlands) for maize
  • For sweetcorn, insufficient alternatives exist in Greece, Italy, and the United Kingdom
  • For poppy, insufficient alternatives exist in Hungary [5]

While a wide range of non-chemical methods are available (up to eight different methods for weed control in maize), these often do not provide the same efficacy as chemical methods or face economic limitations. Integrated approaches combining both chemical and non-chemical methods are frequently possible and recommended [5].

Conclusion and Research Directions

The combination of isoxaflutole with this compound represents a sophisticated approach to modern weed management that balances efficacy with crop safety. The application protocols outlined in this document provide researchers with standardized methods for evaluating and implementing this herbicide-safener combination in various agricultural contexts.

Key findings from current research indicate that this compound significantly enhances the metabolic detoxification of isoxaflutole in crops through upregulation of essential enzyme systems including cytochrome P450s, GSTs, and UGTs. This coordinated gene expression response reduces herbicide-induced oxidative stress and allows for more flexible application timing, extending the window for effective weed control by 8-12 days in some cases.

Future research should focus on elucidating the precise molecular mechanisms of safener action, including transcription factors and signaling pathways involved in detoxification gene regulation. Additional studies are needed to assess long-term environmental impacts and potential for weed resistance development, particularly as HPPD inhibitors face increasing selection pressure. The development of precision application technologies that optimize herbicide-safener ratios based on specific environmental conditions represents another promising research direction that could further enhance the sustainability profile of this effective weed management system.

References

Comprehensive Application Notes and Protocols: Cyprosulfamide and Thiencarbazone-Methyl Herbicide Combination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Herbicide-Safener Combination

The strategic partnership between thiencarbazone-methyl (TCM) and cyprosulfamide (CSA) represents a significant advancement in selective herbicide technology for modern agriculture. This combination integrates the effective weed control properties of TCM, a herbicide from the sulfonylaminocarbonyl-triazolinone chemical class, with the protective safening activity of CSA, which selectively enhances crop tolerance. The development of this herbicide-safener system addresses a fundamental challenge in chemical weed management: achieving effective control of problematic weeds while maintaining the safety of valuable cereal crops, particularly corn. This combination enables the use of an otherwise broadly effective herbicide in sensitive crops through selective metabolic enhancement, allowing growers to combat resistant weed populations while minimizing crop injury concerns.

The commercial introduction of this combination has expanded the tools available for integrated weed management programs, especially in corn production systems where selective weed control is economically critical. The scientific foundation for this partnership rests on the differential metabolism of both components between crop and weed species, creating a window of selectivity that can be exploited for agricultural benefit. These application notes provide researchers and development professionals with comprehensive technical information, experimental protocols, and mechanistic insights to support the appropriate use and further investigation of this herbicide-safener combination.

Chemical Properties and Composition

Thiencarbazone-methyl (TCM) Characteristics

Thiencarbazone-methyl is a selective systemic herbicide belonging to the sulfonylaminocarbonyl-triazolinones chemical class. The compound is characterized by its broad-spectrum activity against numerous grass and broadleaf weeds, primarily through inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The chemical structure of TCM features a thienyl-sulfonylaminocarbonyl backbone combined with triazolinone heterocycles, which contributes to its biological activity and selective properties. TCM is typically applied at relatively low use rates compared to older herbicide chemistries, aligning with modern trends toward reduced environmental loading of active ingredients while maintaining efficacy.

This compound (CSA) Safener Profile

This compound is classified as a safener (also termed antidote or protector) rather than a herbicide, with its primary function being the selective enhancement of crop tolerance to certain herbicides, particularly TCM. Chemically, CSA is a sulfonylcarboxamide compound with the IUPAC name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide and molecular formula C₁₈H₁₈N₂O₅S, corresponding to a molecular mass of 374.41 g/mol [1]. The compound exists as a solid at room temperature and features structural elements that facilitate its biological activity, including a cyclopropylcarbamoyl moiety and methoxybenzamide group. CSA's safening activity is mediated through the acceleration of herbicide detoxification processes in protected crops, specifically through the induction or enhancement of metabolic enzymes that rapidly convert the herbicide to non-phytotoxic forms before it can reach its target site in sufficient quantities to cause injury.

Table 1: Physicochemical Properties of Thiencarbazone-methyl and this compound

Property Thiencarbazone-methyl This compound
Chemical Class Sulfonylaminocarbonyl-triazolinone Sulfonylcarboxamide
Primary Activity Herbicide (ALS inhibitor) Safener
Molecular Formula Information limited in search results C₁₈H₁₈N₂O₅S
Molecular Weight Information limited in search results 374.41 g/mol
CAS Registry Number Information limited in search results 221667-31-8
Mode of Action Inhibition of acetolactate synthase (ALS) Acceleration of herbicide detoxification

Mechanism of Action and Selectivity

Herbicidal Activity of Thiencarbazone-methyl

The primary mechanism of action of thiencarbazone-methyl involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By competitively inhibiting ALS, TCM disrupts protein synthesis and cell division in susceptible plants, leading to the cessation of growth and eventual plant death. The herbicide is absorbed primarily through foliage and roots and is translocated throughout the plant via the xylem and phloem systems. The selective activity of TCM between crops and weeds is determined by differential metabolism rates, with tolerant species able to rapidly detoxify the herbicide before it reaches inhibitory concentrations at the target site.

Safening Mechanism of this compound

This compound functions as a safener through the selective enhancement of herbicide metabolic detoxification pathways in protected crops. Research has demonstrated that CSA protects maize, but not wheat, from injury caused by thiencarbazone-methyl, and this protection correlates with selectively enhanced detoxification of the herbicide in maize [2]. The safener undergoes more rapid metabolism in maize compared to wheat, with the formation of specific hydroxylated metabolites. Studies utilizing the nsf1 mutant sweetcorn line have revealed that the hydroxylation of CSA is partially mediated by the cytochrome P450 enzyme CYP81A9 [2]. Interestingly, while this oxidative metabolism correlates with safening activity, the primary metabolites of CSA themselves are inactive as safeners, suggesting that the parent CSA molecule is responsible for initiating the protective response.

The current model suggests that CSA is recognized by specific receptor systems in maize (but not in wheat), triggering a signaling cascade that results in the upregulation of herbicide detoxifying enzymes, including cytochrome P450 monooxygenases, glutathione S-transferases, and glycosyltransferases. These enhanced metabolic pathways rapidly convert TCM to non-phytotoxic metabolites before it can inhibit ALS activity. The subsequent oxidative metabolism of CSA then leads to its inactivation, demonstrating that cytochrome P450s regulate the activity of safeners as well as herbicides, creating a complex regulatory network that determines ultimate crop selectivity [2].

G CSA This compound (CSA) Recognition Molecular Recognition in Maize CSA->Recognition Uptake Signaling Signal Transduction Pathway Activation Recognition->Signaling GeneActivation Detoxification Gene Activation Signaling->GeneActivation EnzymeProduction Enzyme Production (CYP450s, GSTs, UGTs) GeneActivation->EnzymeProduction Detoxification Enhanced Herbicide Detoxification EnzymeProduction->Detoxification Enzyme Induction TCM Thiencarbazone-methyl (TCM) TCM->Detoxification Metabolism CropSafety Crop Safety Detoxification->CropSafety

Figure 1: Mechanism of this compound Safening Activity in Maize. CSA is recognized in maize cells, triggering signal transduction that activates detoxification genes, resulting in production of metabolic enzymes that enhance TCM detoxification, ultimately providing crop safety.

Analytical Methods and Residue Analysis

Sample Preparation and Extraction Protocol

The simultaneous determination of thiencarbazone-methyl and this compound residues in corn matrices requires careful sample preparation to ensure accurate quantification. The following protocol has been adapted from published methodologies for residue analysis in corn grain and corn green mass [3] [4]:

  • Sample Homogenization: Representative samples of corn grain or green plant material should be thoroughly homogenized using appropriate laboratory milling or grinding equipment to achieve consistent particle size distribution.

  • Extraction Procedure: Accurately weigh 10.0 g of homogenized sample into a suitable extraction vessel. Add 50 mL of chloroform and 20 mL of appropriate aqueous buffer (pH optimized based on target analytes). The extraction should be performed using mechanical shaking for 30 minutes at room temperature (20 ± 1°C) to ensure efficient partitioning of analytes between organic and aqueous phases.

  • Phase Separation and Recovery: After extraction, allow the phases to separate completely. Carefully collect the chloroform phase containing the target analytes. The aqueous phase may be re-extracted with an additional portion of chloroform if necessary to improve recovery.

  • Cleanup and Concentration: The combined chloroform extracts may require cleanup using appropriate solid-phase extraction (SPE) cartridges if matrix interference is observed. Gently evaporate the chloroform extract to near dryness under a stream of nitrogen at ambient temperature and reconstitute in a suitable solvent compatible with the subsequent chromatographic analysis.

HPLC Analysis Conditions

The quantitative determination of thiencarbazone-methyl and this compound can be achieved using reversed-phase high-performance liquid chromatography (HPLC) with appropriate detection methods [3] [4]:

  • Chromatographic System: Utilize an HPLC system equipped with a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size or equivalent) maintained at constant temperature (e.g., 30°C).

  • Mobile Phase: Employ a gradient elution program with mobile phase A (aqueous component, e.g., 0.1% formic acid in water) and mobile phase B (organic component, e.g., acetonitrile or methanol). A typical gradient might start at 30% B, increasing to 80% B over 15-20 minutes, followed by column re-equilibration.

  • Detection: Detection can be accomplished using UV absorbance at appropriate wavelengths or mass spectrometric detection for enhanced specificity and sensitivity. For MS detection, multiple reaction monitoring (MRM) transitions should be optimized for each analyte.

  • Quantification: Prepare matrix-matched calibration standards covering the expected concentration range of samples. The recovery rates for this method typically range from 72-88% for both analytes across different corn matrices [4], with limits of quantification sufficient to determine concentrations at or below the maximum residue limits established for corn.

Table 2: Analytical Performance Characteristics for Residue Determination in Corn Matrices

Parameter Thiencarbazone-methyl This compound
Extraction Efficiency 72-88% 72-88%
Linearity Range Information limited in search results Information limited in search results
Limit of Quantification Meets regulatory MRL requirements Meets regulatory MRL requirements
Precision (RSD) Information limited in search results Information limited in search results
Key Method Considerations pH-dependent extraction optimization pH-dependent extraction optimization

Application Guidelines and Protocols

Field Application Specifications

The combination of thiencarbazone-methyl and this compound has been developed primarily for use in corn (maize) production systems, providing both pre-emergence and early post-emergence weed control. Application should be timed to coincide with early weed growth stages for optimal efficacy while maintaining crop safety. The following guidelines are compiled from patent literature and research studies [5] [2]:

  • Application Timing: Apply pre-emergence to early post-emergence (up to 4-leaf stage of corn). Post-emergence applications should target weeds at their most susceptible growth stages, typically from germination through the 2-4 leaf stage for annual grasses and small-seeded broadleaf weeds.

  • Application Method: Use standard ground application equipment with flat-fan nozzles calibrated to deliver the appropriate spray volume. Carrier volumes of 200-300 L/ha are typically recommended for adequate coverage.

  • Environmental Considerations: Applications should be made under conditions that minimize drift to sensitive non-target areas. Soil moisture is important for optimal pre-emergence activity, as it facilitates herbicide mobilization into the weed germination zone.

Use Rates and Combinations

The combination of thiencarbazone-methyl with this compound is often further combined with other herbicide active ingredients to broaden the spectrum of weed control and address resistance management concerns. The specific use rates may vary according to local regulations, soil characteristics, and target weed spectrum.

Table 3: Typical Application Rates for Thiencarbazone-methyl and this compound in Corn

Application Scenario Thiencarbazone-methyl Rate (g a.i./ha) This compound Rate (g a.i./ha) Additional Components
Pre-emergence in Corn Information limited in search results Information limited in search results Often combined with isoxaflutole or other herbicides
Post-emergence in Corn Information limited in search results Information limited in search results Sometimes combined with other post-emergence herbicides
Weed Resistance Management Lower rates may be used in combination with other modes of action Proportional to TCM rate Multiple herbicide sites of action recommended

Environmental Fate and Ecotoxicology

Environmental Fate Properties

While comprehensive environmental fate data for this compound are limited in the available search results, the compound is recognized as a safener with specific application patterns that typically result in lower environmental loading compared to herbicides. The environmental fate profile suggests that CSA presents minimal environmental concerns when used according to label directions [1]. Key aspects of its environmental behavior include:

  • Soil Interactions: this compound is expected to undergo microbial degradation in soil, with the rate dependent on soil characteristics, moisture, and temperature conditions. The compound is a solid at room temperature with relatively low volatility, suggesting minimal losses through volatilization after application.

  • Mobility Potential: The physicochemical properties of CSA will influence its mobility in soil environments and potential for movement to groundwater. While specific data on sorption coefficients (Koc) are not provided in the available resources, the structural features suggest moderate soil binding capacity.

  • Persistence: Based on its classification as a safener with specific metabolic targets in plants, CSA is not expected to be highly persistent in the environment, though specific half-life (DT₅₀) values under field conditions are not available in the searched literature.

Ecotoxicological Profile

The ecotoxicological profile of this compound, as available from the searched resources, indicates a generally favorable environmental safety profile:

  • Avian Toxicity: Based on its mode of action and chemical class, CSA is expected to have low acute toxicity to birds, though specific LD₅₀ values are not provided in the available search results [1].

  • Aquatic Toxicity: Testing with Cyprinodon variegatus (a marine fish species) showed an acute 96-hour LC₅₀ of > 106 mg/L, indicating low toxicity to aquatic vertebrates [1].

  • Bee Safety: As a safener targeting specific plant metabolic pathways, CSA is expected to have minimal impact on honeybees and other pollinators when used according to label directions, though specific study results are not available in the searched literature.

  • Earthworm Toxicity: Available data suggest low toxicity to earthworms and other soil organisms, consistent with its specific biochemical mode of action that targets plant-specific metabolic pathways.

Research Applications and Experimental Considerations

Protocol for Investigating Safener-Herbicide Interactions

Researchers studying the mechanism of safener action or screening new safener candidates can utilize the following experimental protocol adapted from published investigations of this compound activity [2]:

  • Plant Material Selection: Utilize maize varieties with known sensitivity to thiencarbazone-methyl. For comparative studies, include wheat as a non-responsive species to demonstrate selectivity. Mutant lines such as nsf1 sweetcorn can be employed to investigate specific metabolic pathways.

  • Treatment Applications: Apply thiencarbazone-methyl at rates that cause approximately 70-80% injury in unprotected plants (typically 20-100 g a.i./ha depending on sensitivity). Co-apply this compound at various safener:herbicide ratios (typically 1:1 to 1:3) to establish dose-response relationships.

  • Assessment Parameters: Evaluate visual injury symptoms (chlorosis, necrosis, stunting) on a standardized scale (0-100%) at 7, 14, and 21 days after treatment. Measure fresh weight biomass at 21 days to quantify protective effects. For metabolic studies, harvest leaf tissue at 6, 24, and 48 hours after treatment for herbicide residue analysis and enzyme activity assays.

Metabolic Studies Protocol

To investigate the metabolic basis of safener activity, the following detailed protocol can be implemented:

  • Tissue Collection and Preparation: Harvest plant tissues (roots, shoots) at specified time intervals after treatment. Flash-freeze in liquid nitrogen and store at -80°C until analysis. Homogenize frozen tissue using a pre-cooled mortar and pestle or mechanical homogenizer.

  • Metabolite Extraction: Extract metabolites using appropriate solvents (e.g., methanol:water mixtures) with repeated sonication and centrifugation. Concentrate extracts under nitrogen gas and reconstitute in chromatography-compatible solvents.

  • Analytical Separation and Detection: Utilize HPLC-MS/MS systems for separation and detection of parent compounds and metabolites. For CSA metabolites, monitor hydroxylated derivatives and conjugate formation. For TCM, monitor principal metabolites including desmethyl derivatives and sugar conjugates.

  • Enzyme Activity Assays: Prepare microsomal fractions for cytochrome P450 activity assessments or cytosolic fractions for glutathione S-transferase assays using standard biochemical techniques with appropriate substrates and controls.

G Start Experimental Design PlantSelection Plant Material Selection Start->PlantSelection Treatment Treatment Application PlantSelection->Treatment Assessment Biological Assessment Treatment->Assessment MetabolicAnalysis Metabolic Analysis Treatment->MetabolicAnalysis DataInterpretation Data Interpretation Assessment->DataInterpretation EnzymeAssays Enzyme Activity Assays MetabolicAnalysis->EnzymeAssays EnzymeAssays->DataInterpretation

Figure 2: Experimental Workflow for Investigating Safener-Herbicide Interactions. The protocol progresses from plant selection through treatment application to comprehensive biological and metabolic assessment, culminating in data interpretation.

Regulatory Status and Considerations

The regulatory status of thiencarbazone-methyl and this compound varies across jurisdictions, with approvals typically granted for use in corn production systems. Regulatory professionals should consult specific national authorities for current registration status and approved uses. Key regulatory considerations include:

  • Maximum Residue Limits (MRLs): MRLs have been established for thiencarbazone-methyl and this compound in various crops, including corn grain and forage. The analytical method described in Section 4 has been validated to determine residues at or below established MRLs [4].

  • Toxicological Classifications: Based on available data, these compounds are generally classified as having low acute toxicity, though specific classifications may vary by regulatory agency.

  • Environmental Risk Assessments: Regulatory approvals typically require comprehensive environmental fate and ecotoxicological assessments, with the available data supporting the favorable environmental profile of this herbicide-safener combination.

Conclusion

The combination of thiencarbazone-methyl and this compound represents a scientifically advanced approach to selective weed control in corn production systems. The partnership between an effective ALS-inhibiting herbicide and a metabolically targeted safener demonstrates how understanding biochemical selectivity mechanisms can enable effective weed management while maintaining crop safety. The analytical methods, application guidelines, and research protocols provided in these application notes offer researchers and development professionals the technical foundation for appropriate implementation, investigation, and advancement of this technology. Future research directions may include further elucidation of the molecular signaling pathways involved in safener activity, exploration of additional crop-safener-herbicide combinations, and development of formulations that optimize the performance and environmental characteristics of this valuable weed management tool.

References

Comprehensive Application Notes and Protocols for Cyprosulfamide as a Safener for Nicosulfuron Treatment in Maize

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Herbicide Challenge and Safener Solution

Nicosulfuron, a sulfonylurea herbicide, is widely used for post-emergence weed control in maize but poses significant crop injury risks under certain environmental conditions or application scenarios. The selective control of weeds in maize production has been challenging due to the potential phytotoxicity of herbicides like nicosulfuron, which can cause stunting, chlorosis, and yield reduction in the crop itself. This limitation has driven the development of herbicide safeners – chemical protectants that selectively shield crops from herbicide damage without compromising weed control efficacy. Cyprosulfamide (CSA) has emerged as a particularly effective safener technology that can be applied both pre- and post-emergence in maize production systems. CSA was developed by Bayer CropScience AG and represents one of approximately 20 commercial safeners currently available in herbicide formulations worldwide.

The mechanistic basis for safener action involves the enhancement of the crop's inherent detoxification systems, including key enzyme families and metabolic pathways. Safeners function by accelerating herbicide detoxification through upregulation of metabolic enzymes such as glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). This enhanced metabolic capacity allows the crop to rapidly convert herbicides into non-phytotoxic metabolites before they can reach their target sites and cause injury. CSA has demonstrated exceptional efficacy in protecting maize from nicosulfuron injury while maintaining full herbicidal activity against target weed species, making it a valuable tool for integrated weed management in maize production systems.

Efficacy Data and Quantitative Analysis

Physiological and Growth Parameter Improvements

Table 1: Protective effects of this compound on maize seedlings under nicosulfuron stress

Parameter Measured Nicosulfuron Only CSA + Nicosulfuron % Improvement with CSA
Plant Height Reduction 19.0% 9.4% 50.5%
Fresh Weight Reduction 29.9% 7.2% 75.9%
Chlorophyll Content Reduction 92.5% 35.7% 61.4%
Carotenoid Levels Reduction 86.3% 21.8% 74.7%
MDA Levels Significant increase 13.4% reduction -
SOD Activity Suppressed 9.7% increase -
GST Activity Baseline 26.7% increase -
GSSG Content Baseline 31.3% increase -

The quantitative efficacy data demonstrate that CSA provides substantial protection against nicosulfuron-induced damage across multiple physiological parameters. The dramatic reduction in chlorophyll and carotenoid loss is particularly significant, as these pigments are essential for photosynthetic function and overall plant health. The reduction in malondialdehyde (MDA) levels indicates decreased lipid peroxidation, suggesting that CSA mitigates oxidative damage to cellular membranes. Similarly, the enhanced activities of superoxide dismutase (SOD) and glutathione S-transferase (GST) reflect an improved antioxidant capacity in CSA-treated plants, enabling more efficient neutralization of reactive oxygen species generated by herbicide stress.

Gene Expression Modulation by this compound

Table 2: Fold-increase in detoxification gene expression following CSA + nicosulfuron treatment

Gene Category Specific Genes Fold Increase
Cytochrome P450 Genes CYP72A5 6.74
CYP81A4 10.27
CYP81Q32 4.98
CYP81A9 10.56
CYP81A36 25.67
GST Genes GST30 16.70
GST31 46.92
GSTIV 7.53
GSTVI 5.10
GST21 238.82
GST7 143.50
GST37 4.58
GST25 31.51
IN2-1 39.30
UGT Genes UGT76C2 4.20
UGT83A1 10.47

The transcriptomic data reveal that CSA induces a comprehensive defense network in maize plants, with particularly strong upregulation of specific GST genes (GST21, GST7, and GST31 showing 238-, 143-, and 46-fold increases, respectively). This robust gene activation provides the molecular foundation for the enhanced metabolic capacity observed in CSA-protected plants. The diversity of upregulated genes spanning multiple enzyme families indicates that CSA activates a multi-pathway detoxification system that can process herbicides through complementary metabolic routes, including oxidation (P450s), conjugation (GSTs and UGTs), and compartmentalization.

Mechanism of Action: Biochemical and Molecular Insights

Detoxification Pathway Activation

The protective activity of this compound operates through a sophisticated regulatory mechanism that coordinates the expression of genes involved in xenobiotic detoxification. This compound functions as a molecular signal that activates the plant's innate defense systems, preparing the crop to more effectively metabolize herbicides before they cause injury. This pre-conditioning effect is achieved through the upregulation of genes encoding key detoxification enzymes, creating a metabolic shield that enhances the crop's tolerance to subsequent herbicide applications.

The detoxification process involves three primary phases: Phase I (functionalization through cytochrome P450 enzymes), Phase II (conjugation through GST and UGT enzymes), and Phase III (compartmentalization through transporter-mediated sequestration). CSA coordinately upregulates genes across all these phases, with particularly strong effects on Phase II conjugation enzymes. The dramatically increased GST activity (26.7% higher than untreated controls) enhances the conjugation capacity of the plant, facilitating the nucleophilic addition of glutathione to the electrophilic sites of nicosulfuron, thereby neutralizing its phytotoxicity. The simultaneous increase in oxidized glutathione (GSSG) content (31.3% higher than controls) reflects the increased turnover of the glutathione pool during this conjugation process and provides further evidence of enhanced metabolic activity.

G cluster_1 Molecular Impact cluster_2 Detoxification Phases cluster_3 Physiological Outcome CSA CSA Gene_Expression Upregulation of Detoxification Genes CSA->Gene_Expression Induces Herbicide Herbicide Phase_I Phase I Functionalization (CYP450 Enzymes) Herbicide->Phase_I Enters Plant Enzyme_Activity Enhanced Enzyme Activity Gene_Expression->Enzyme_Activity Leads to Enzyme_Activity->Phase_I Phase_II Phase II Conjugation (GST & UGT Enzymes) Enzyme_Activity->Phase_II Phase_III Phase III Compartmentalization (Transporters) Enzyme_Activity->Phase_III Phase_I->Phase_II Modified Herbicide Phase_II->Phase_III Conjugated Herbicide Metabolite Herbicide Metabolites Phase_III->Metabolite Crop_Protection Crop Protection & Selectivity Metabolite->Crop_Protection

Figure 1: this compound-induced detoxification pathway in maize plants. CSA upregulates genes across all three phases of xenobiotic detoxification, enhancing the plant's capacity to metabolize herbicides before they cause injury.

Comparative Safener Efficacy and Specificity

Research comparing CSA with other commercial safeners has revealed important insights into its functional specificity. Transcriptomic analyses demonstrate that CSA and isoxadifen-ethyl (IDF) effectively enhance nicosulfuron degradation in maize, while other safeners such as mefenpyr-diethyl (MPR) and fenchlorazole-ethyl (FCO) show limited activity against this herbicide. This differential effectiveness is correlated with the ability of CSA and IDF to induce a broader spectrum of detoxification genes compared to MPR and FCO. Specifically, seven key genes (GST31, GST6, GST19, UF3GT, MATE, ADH, and SCPL18) have been identified as being strongly induced by CSA and IDF but minimally affected by MPR and FCO.

The chemical specificity of safener action underscores the importance of matching appropriate safeners with specific herbicide chemistries. CSA's effectiveness against nicosulfuron appears to stem from its ability to induce precisely those GST and UGT isoforms that have high substrate specificity for sulfonylurea herbicides. This targeted induction results in accelerated herbicide metabolism that prevents the accumulation of phytotoxic concentrations of nicosulfuron in sensitive maize tissues. The specificity of this response ensures that weed susceptibility is maintained while crop safety is enhanced, preserving the herbicidal efficacy against target weed species.

Application Protocols and Experimental Methodologies

Seed Treatment and Plant Growth Conditions

Table 3: Standard protocol for CSA seed treatment and plant establishment

Step Parameter Specification
Seed Selection Maize Variety Zhengdan 958 or equivalent hybrid
Seed Quality Certified, disease-free
Seed Treatment CSA Concentration 120 μM (approx. 45 mg/L)
Treatment Duration 2 hours with gentle agitation
Control Treatment Distilled water immersion
Germination Temperature 28°C
Light Conditions Complete darkness
Duration 48 hours or until radicle reaches 0.5 cm
Soil Preparation Soil Type Loamy soil (pH 8.38, OM 5.75 g/kg)
Herbicide Application Nicosulfuron at recommended field rate
Experimental Design Randomized complete block with replicates

The standardized protocol begins with seed selection, ensuring use of high-quality maize seeds of a known responsive variety. The CSA treatment solution is prepared at 120 μM concentration in distilled water, with purity of CSA preferably exceeding 94%. Seeds are immersed in the CSA solution for 2 hours with occasional gentle agitation to ensure uniform exposure. Following treatment, seeds are subjected to germination conditions in darkness at 28°C for approximately 48 hours, or until radicles reach 0.5 cm in length. This pre-germination step ensures synchronized emergence and consistent safener uptake.

For experimental evaluations, soil preparation follows standardized procedures using loamy soil with characteristic properties (pH ~8.38, organic matter ~5.75 g/kg). Nicosulfuron is applied to the soil at the manufacturer's recommended field rate, with untreated controls established for comparison. The experimental design should include randomized complete blocks with sufficient replication (typically 4-6 replications per treatment) to ensure statistical robustness. Treated seeds are sown at appropriate depth (2-3 cm) and maintained under controlled environmental conditions throughout the evaluation period.

Physiological and Biochemical Assessment Methods

Plant growth measurements should be conducted at regular intervals, with key parameters including plant height, fresh weight, and leaf area. These morphological assessments provide direct evidence of CSA's protective effects against nicosulfuron-induced growth inhibition. Additionally, pigment quantification through spectrophotometric measurement of chlorophyll and carotenoid extracts delivers crucial data on photosynthetic tissue integrity. For chlorophyll determination, the classical method involves extraction in 80% acetone followed by measurement at 663 nm and 645 nm, with calculations according to Arnon's equations.

Oxidative stress markers provide important secondary evidence of safener efficacy. Malondialdehyde (MDA) content, as a indicator of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay. The antioxidant enzyme activities are critical biomarkers for evaluating the physiological response to safener treatment. Superoxide dismutase (SOD) activity is typically measured using the photochemical nitroblue tetrazolium (NBT) reduction method, while glutathione S-transferase (GST) activity is assayed using the Habig method with CDNB (1-chloro-2,4-dinitrobenzene) as substrate. Reduced (GSH) and oxidized (GSSG) glutathione contents should be determined using the DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) recycling assay, which allows calculation of the GSH/GSSG ratio as an indicator of cellular redox status.

Molecular Analysis of Gene Expression

For transcriptomic analysis, RNA extraction from maize tissues (typically shoots or roots) should be performed using established methods such as TRIzol reagent or commercial kits. The RNA quality and quantity should be verified spectrophotomically and via agarose gel electrophoresis. Quantitative real-time PCR (qRT-PCR) is employed for targeted gene expression analysis using gene-specific primers for key detoxification genes. The reaction typically employs SYBR Green or TaqMan chemistry on standardized platforms, with three technical replicates for each biological sample.

The qRT-PCR protocol includes reverse transcription of 1 μg total RNA using reverse transcriptase, followed by amplification with gene-specific primers. Cycling conditions typically include: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds, with a subsequent melt curve analysis to verify amplification specificity. Data analysis utilizes the 2^(-ΔΔCt) method for relative quantification, with normalization to appropriate reference genes (e.g., actin, ubiquitin, or GAPDH). The dramatic fold-increases in gene expression detailed in Table 2 provide clear molecular evidence of CSA's efficacy in activating the maize detoxification network.

G cluster_1 Treatment Phase cluster_2 Experimental Setup cluster_3 Assessment Methods Start Seed Selection (Zhengdan 958) A1 CSA Solution Preparation (120 μM, 94% purity) Start->A1 A2 Seed Immersion (2 hours, gentle agitation) A1->A2 A3 Germination (28°C, darkness, 48 hours) A2->A3 B1 Soil Preparation (Loamy soil, pH 8.38) A3->B1 B2 Herbicide Application (Nicosulfuron field rate) B1->B2 B3 Experimental Design (Randomized blocks, 4-6 replicates) B2->B3 C1 Physiological Measurements (Height, Fresh Weight, Chlorophyll) B3->C1 C2 Biochemical Assays (MDA, SOD, GST, GSH/GSSG) C1->C2 C3 Molecular Analysis (RNA extraction, qRT-PCR) C2->C3

Figure 2: Experimental workflow for evaluating this compound efficacy as a nicosulfuron safener in maize. The protocol spans from initial seed treatment through comprehensive physiological, biochemical, and molecular assessments.

Environmental Considerations and Applications

The environmental fate and ecotoxicological profile of this compound are important considerations for its sustainable application. While comprehensive environmental fate data are limited, available evidence suggests that CSA has low ecotoxicological potential. Acute toxicity studies indicate an LD₅₀ of >2000 mg/kg in rats, classifying it as category low toxicity. Aquatic ecotoxicology data show an LC₅₀ of >106 mg/L for Cyprinodon variegatus, further supporting its favorable environmental profile.

Research on the impact of CSA-containing herbicide formulations on soil ecosystems has yielded important insights for environmental risk assessment. Studies examining the effects of isoxaflutole + thiencarbazone-methyl + this compound formulations on soil microbial communities have demonstrated that while recommended concentrations cause minimal disruption, higher application rates can significantly reduce soil carbon mineralization. This concentration-dependent effect underscores the importance of adhering to label rates to minimize non-target impacts on soil ecosystem functions.

The practical applications of CSA extend beyond nicosulfuron to include protection against multiple herbicides, including isoxaflutole, thiencarbazone-methyl, and fenpyrazone. This broad-spectrum protective activity makes CSA a versatile tool for herbicide injury management in maize production. Additionally, CSA has demonstrated efficacy in mitigating residual damage from persistent herbicides like clomazone, whose soil half-life ranges from 15 to 157 days. This application is particularly valuable in cropping systems with sensitive rotational crops or where herbicide carryover poses significant management challenges.

Conclusion and Future Perspectives

This compound represents a technologically advanced safener solution that effectively protects maize from nicosulfuron injury through coordinated upregulation of the plant's detoxification systems. The mechanistic basis for this protection involves enhanced expression of genes encoding cytochrome P450 enzymes, glutathione S-transferases, and UDP-glycosyltransferases, resulting in accelerated herbicide metabolism before phytotoxic damage occurs. The standardized protocols presented herein provide researchers with robust methodologies for evaluating CSA efficacy under controlled conditions, enabling systematic investigation of its protective mechanisms.

Future research directions should focus on elucidating the signaling pathways through which CSA activates detoxification genes, identifying potential receptor proteins and transcription factors involved in this response. Additionally, comparative genomics approaches could reveal the genetic basis for differential safener responsiveness across maize varieties, facilitating the development of molecular markers for breeding programs. From an applied perspective, research on optimal application timing and formulation technologies could further enhance CSA efficacy while minimizing environmental impacts. The continued development and refinement of safener technologies like this compound will play a crucial role in supporting sustainable maize production systems by enhancing crop safety and enabling more flexible weed management strategies.

cyprosulfamide pre-emergence post-emergence application

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide: Application Notes and Protocols

Chemical Profile and Specifications

This compound (CSA) is a sulfonamide-class safener that selectively protects crops from herbicide injury without reducing weed control efficacy [1]. Its key chemical and physical properties are summarized in the table below.

Property Specification
CAS Number 221667-31-8 [1] [2]
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [3]
Molecular Formula C₁₈H₁₈N₂O₅S [1] [3]
Molecular Weight 374.41 g/mol [1] [3]
Appearance White to crystalline powder [1]
Purity 98% Min [1]
Mode of Action Accelerates herbicide detoxification in crops by upregulating metabolic enzymes [3].
Application Scope and Significance

CSA is a versatile safener launched by Bayer CropScience in 2009 [4] [5]. Its application significance includes:

  • Crop Protection : Mitigates phytotoxicity from herbicides like clomazone, isoxaflutole, thiencarbazone-methyl, and nicosulfuron in maize [4] [5].
  • Symptom Alleviation : Effectively reduces herbicide-induced symptoms including foliar bleaching, growth inhibition, and yield loss [4] [5].
  • Application Flexibility : Unique among safeners for use in both pre-emergence and post-emergence herbicide applications in maize [4] [5].
Detailed Experimental Protocol

This protocol details methods for evaluating CSA efficacy in alleviating clomazone (Clo) residue phytotoxicity in maize, based on a peer-reviewed study [4] [5].

Materials
  • Plant Material : Maize seeds (e.g., Zhengdan 958) [4] [5].
  • Chemicals :
    • This compound (94% purity) [4] [5].
    • Clomazone herbicide (360 g L⁻¹) [4] [5].
  • Equipment : Growth chambers, HPLC system, real-time PCR system, spectrophotometer.
Procedure
  • Seed Treatment :
    • Soak maize seeds in distilled water for 2 hours [4] [5].
    • Germinate at 28°C in the dark for 48 hours until radicles reach ~0.5 cm [4] [5].
    • Immerse pre-germinated seeds in either:
      • CSA treatment : this compound solution.
      • Control (CK) : Distilled water [4] [5].
  • Soil Preparation and Potting :
    • Use a loamy soil with characterized physicochemical properties [4] [5].
    • Supplement soil with clomazone (Clo) according to experimental design [4] [5].
  • Experimental Design : Establish four key treatment groups:
    • CK : Seeds immersed in water, soil without Clo.
    • CSA : Seeds immersed in CSA, soil without Clo.
    • Clo : Seeds immersed in water, soil with Clo.
    • CSA+Clo : Seeds immersed in CSA, soil with Clo [4] [5].
  • Plant Cultivation :
    • Sow treated seeds in prepared soil.
    • Grow plants under controlled conditions.
    • Harvest seedlings at the two-leaf stage for analysis [4] [5].
  • Data Collection :
    • Physiological Indicators : Measure plant height and fresh weight [4] [5].
    • Pigment Content : Quantify chlorophyll and carotenoids spectrophotometrically [4] [5].
    • Oxidative Stress Markers : Assess Malondialdehyde (MDA) content and Superoxide Dismutase (SOD) activity [4] [5].
    • Detoxification Enzyme Activity : Measure Glutathione S-transferase (GST) activity and oxidized glutathione (GSSG) content [4] [5].
    • Gene Expression Analysis : Perform qRT-PCR on detoxification-related genes (P450, GST, UGT families) [4] [5].
Key Findings and Data Analysis

Application of CSA demonstrates significant protective effects against clomazone residue damage. Quantitative data from the referenced study are summarized in the following tables.

Table 1: Effect of CSA on Maize Growth and Physiology under Clomazone Stress

Parameter Measured Clo Treatment (% Reduction vs. CK) CSA+Clo Treatment (% Reduction vs. CK)
Plant Height 19.0% 9.4%
Fresh Weight 29.9% 7.2%
Chlorophyll Content 92.5% 35.7%
Carotenoid Content 86.3% 21.8%

Source: [4] [6] [5]

Table 2: Effect of CSA on Oxidative Stress and Detoxification Enzymes under Clomazone Stress

Parameter Measured Change in CSA+Clo vs. Clo alone
MDA Content Reduced by 13.4%
SOD Activity Increased by 9.7%
GST Activity Increased by 26.7%
GSSG Content Increased by 31.3%

Source: [4] [6] [5]

Mechanism of Action: Signaling Pathways

This compound protects maize by upregulating the crop's innate detoxification and antioxidant systems, as illustrated in the following pathway diagram.

G CSA This compound (CSA) Application DetoxGenes Upregulation of Detoxification Genes CSA->DetoxGenes Antioxidant Activation of Antioxidant System CSA->Antioxidant P450 Cytochrome P450 Enzymes DetoxGenes->P450 GST GST Enzymes DetoxGenes->GST UGT UGT Enzymes DetoxGenes->UGT SOD SOD Activity Antioxidant->SOD GSSG GSSG Content Antioxidant->GSSG HerbicideMetab Enhanced Herbicide Metabolism P450->HerbicideMetab GST->HerbicideMetab UGT->HerbicideMetab OxidativeStress Reduced Oxidative Stress (Lower MDA) SOD->OxidativeStress GSSG->OxidativeStress CropProtection Crop Protection (Improved Growth & Yield) HerbicideMetab->CropProtection OxidativeStress->CropProtection

Diagram Title: CSA Mechanism: Detoxification and Antioxidant Pathways

The molecular mechanism involves:

  • Gene Upregulation : CSA pretreatment significantly upregulates genes encoding detoxification enzymes, including five P450 genes, nine GST genes, and two UGT genes, with some expressions increasing over 200-fold [4] [5].
  • Enhanced Metabolism : Upregulated enzymes accelerate herbicide metabolism and conjugation, facilitating safer deactivation and compartmentalization [4] [3] [5].
  • Oxidative Mitigation : CSA boosts the antioxidant system (SOD, GSSG) and reduces lipid peroxidation (MDA), mitigating secondary oxidative damage from herbicide stress [4] [5].
Environmental and Regulatory Considerations
  • Environmental Fate : CSA and its degradates have been detected in surface water near treated fields, with concentrations up to 5185.9 ng/L [7].
  • Ecotoxicology : Available data suggests low acute toxicity to mammals and fish [3].

Conclusion

This compound is an effective safener that enhances maize tolerance to residual herbicides like clomazone. Its mechanism is mediated through the coordinated upregulation of metabolic and antioxidant genes. These application notes provide a validated protocol for evaluating its efficacy, suitable for researchers aiming to improve crop safety and sustainable weed management.

References

Application Notes: Cyprosulfamide and GST Activity

Author: Smolecule Technical Support Team. Date: February 2026

The primary role of Cyprosulfamide (CSA) is to protect crops from herbicide injury by elevating the expression and activity of detoxification enzymes. The key findings from recent studies are summarized below.

Table 1: Key Experimental Findings on CSA-Induced GST Activity

Study Focus Herbicide Challenge Key Findings Related to GST Reference
Mechanism in Maize Mesosulfuron-methyl (MS) CSA pretreatment enhanced GST activity and upregulated nine GST genes. It also alleviated oxidative stress and competed for the herbicide target site. [1]
Mechanism in Maize Clomazone (Clo) CSA + Clo treatment increased GST activity by 26.7% and upregulated nine GST genes (e.g., GST30, GST31) by up to 46.92-fold compared to Clo treatment alone. [2]
Species Selectivity Thiencarbazone-methyl (TCM) CSA protected maize but not wheat from TCM injury. This selectivity correlated with the enhanced herbicide metabolism and more rapid metabolism of CSA itself in maize. [3]
GSTCD Protein (Not a CSA study) Recombinant human GSTCD protein, which shares a domain with GSTs, showed no GST enzymatic activity in vitro, suggesting that not all GST-domain proteins are functional GST enzymes. [4]

Detailed Experimental Protocols

Here are methodologies for key experiments used to study CSA's effect on GST activity, based on the cited research.

Protocol 1: Measuring GST Enzyme Activity in Plant Tissues

This protocol is used to quantify the conjugation activity of GST enzymes, a direct measure of the detoxification capacity.

  • 1. Principle: The assay measures the rate of conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The formation of the CDNB-GSH conjugate results in an increase in absorbance that can be measured spectrophotometrically.
  • 2. Reagents:
    • Potassium Phosphate Buffer (0.1 M, pH 6.5)
    • Reduced Glutathione (GSH) solution (10 mM, prepared fresh in buffer)
    • Substrate 1-chloro-2,4-dinitrobenzene (CDNB) solution (15 mM, prepared in 95% ethanol)
    • Plant Enzyme Extract: Homogenize fresh plant tissue (e.g., maize shoots) in cold phosphate buffer (e.g., 1:4 w/v) and centrifuge at 12,000 × g for 20-30 minutes at 4°C. Use the supernatant as the crude enzyme extract.
  • 3. Procedure:
    • In a cuvette, add:
      • 700 μL Potassium Phosphate Buffer
      • 100 μL CDNB solution (15 mM)
      • 100 μL GSH solution (10 mM)
    • Pre-incubate the mixture at 25°C for 5 minutes.
    • Initiate the reaction by adding 100 μL of the plant enzyme extract.
    • Immediately start recording the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
  • 4. Data Analysis:
    • Calculate the enzyme activity using the formula: Activity (nmol/min/mg protein) = (ΔA340 × V_total × 1000) / (ε × d × V_enzyme × t × P) Where:
      • ΔA340 = Change in absorbance per minute
      • V_total = Total reaction volume (mL)
      • ε = Extinction coefficient for CDNB (9.6 mM⁻¹cm⁻¹)
      • d = Light path length (cm)
      • V_enzyme = Volume of enzyme extract used (mL)
      • t = Time (min)
      • P = Protein concentration in the enzyme extract (mg/mL)
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for GST Gene Expression

This protocol assesses the transcriptional upregulation of specific GST genes in response to CSA treatment.

  • 1. Principle: qRT-PCR is used to quantify the mRNA levels of specific GST genes. The process involves RNA extraction, cDNA synthesis, and amplification with gene-specific primers.
  • 2. Reagents and Equipment:
    • RNA Extraction Kit (e.g., GenElute RNA extraction kit [4])
    • cDNA Synthesis Kit
    • qPCR Master Mix (e.g., TaqMan probe-based or SYBR Green)
    • Gene-specific Primers and Probes for target GST genes and housekeeping genes (e.g., 18S rRNA [4]).
    • Real-time PCR System.
  • 3. Procedure:
    • Plant Treatment & Sampling: Treat maize seedlings with CSA (e.g., seed soaking or soil application) and apply the herbicide challenge. Collect plant tissue (e.g., shoots) at designated time points (e.g., 48 hours post-treatment) and immediately freeze in liquid nitrogen [2].
    • Total RNA Extraction: Extract total RNA using the commercial kit according to the manufacturer's instructions. Assess RNA integrity (RIN > 9 recommended) using an instrument like an Agilent 2100 Bioanalyzer [4].
    • cDNA Synthesis: Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit.
    • qPCR Amplification: Perform qPCR reactions in triplicate. A typical 20 μL reaction mix contains: 10 μL qPCR Master Mix, 1 μL each of forward and reverse primer, 2 μL cDNA template, and 6 μL nuclease-free water.
    • qPCR Cycling Conditions:
      • Initial Denaturation: 95°C for 10 minutes
      • 40 Cycles of:
        • Denaturation: 95°C for 15 seconds
        • Annealing/Extension: 60°C for 1 minute
  • 4. Data Analysis:
    • Calculate the relative gene expression levels using the comparative 2^(-ΔΔCt) method. Normalize the Ct values of target genes to the housekeeping gene and compare them to the control treatment.

Experimental Workflow and Mechanisms of Action

The overall process of investigating CSA's activity and its multifaceted mechanisms in plants can be visualized in the following workflows.

PlantMaterial Plant Material Preparation (Maize Seeds) Treatment Treatment Groups PlantMaterial->Treatment CK Control (CK) Water Soaking Treatment->CK CSA CSA Treatment (e.g., Seed Soaking) Treatment->CSA Herb Herbicide Challenge (e.g., Soil Application) Treatment->Herb CSAHerb CSA + Herbicide Treatment->CSAHerb Analysis Post-Treatment Analysis CK->Analysis CSA->Analysis Herb->Analysis CSAHerb->Analysis Physiol Physiological Indicators (Plant Height, Fresh Weight) Analysis->Physiol Biochem Biochemical Assays (GST Activity, MDA, SOD) Analysis->Biochem Mol Molecular Analysis (qRT-PCR for GST/P450/UGT genes) Analysis->Mol

Diagram 1: Overall experimental workflow for evaluating the safening effect of this compound, from plant treatment to multi-level analysis.

CSA This compound (CSA) Application Mech1 Induction of Detoxification Enzymes CSA->Mech1 Mech2 Alleviation of Oxidative Stress CSA->Mech2 Mech3 Target-Site Competition CSA->Mech3 GSTact Enhanced GST Enzyme Activity Mech1->GSTact GSTexp Upregulation of GST Gene Expression Mech1->GSTexp P450 Upregulation of P450 Genes Mech1->P450 Outcome Outcome: Reduced Herbicide Phytotoxicity in Crops GSTact->Outcome GSTexp->Outcome P450->Outcome MDA Reduced MDA Levels (Lipid Peroxidation) Mech2->MDA SOD Increased SOD Activity Mech2->SOD MDA->Outcome SOD->Outcome ALS Competitive Binding to ALS Enzyme Mech3->ALS ALS->Outcome

Diagram 2: Multifaceted mechanisms of this compound action. CSA protects crops by simultaneously inducing metabolic detoxification, reducing oxidative damage, and competing at the herbicide target site.

Key Conclusions and Research Implications

The most critical practical consideration is species specificity; CSA effectively induces GST and protects maize but fails to do so in wheat, an important factor for research and application [3]. The provided protocols offer a foundation for researchers to validate and expand upon these mechanisms in different crop and herbicide systems.

References

Comprehensive Application Notes: qRT-PCR Analysis of Detoxification Genes in Maize Under Cyprosulfamide and Clomazone Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Herbicide Safeners and Cyprosulfamide Mechanism

Herbicide safeners are chemical agents that protect crops from herbicide injury without reducing herbicide efficacy against target weeds, representing one of the most economically efficient strategies for mitigating herbicide-induced damage in modern agriculture [1]. This compound (CSA) is a particularly effective safener developed by Bayer CropScience that can be used for both pre- and post-emergence applications in maize [1]. When maize is exposed to herbicide residues such as clomazone (Clo) in soil, it experiences severe phytotoxic symptoms including foliar bleaching, reduced plant height, and decreased yields [2] [1]. Clomazone residues persist in soil with a half-life ranging from 15 to 157 days and biological activity lasting over 180 days, making it a significant environmental contaminant that can damage subsequent crops [1].

CSA functions through a sophisticated molecular mechanism that enhances the maize plant's innate detoxification systems. Research demonstrates that CSA upregulates key detoxification genes including cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-dependent glycosyltransferases (UGTs) [2]. This gene activation leads to enhanced enzymatic activity that metabolizes herbicides before they can reach their target sites within the crop plant. Additionally, CSA boosts the antioxidant defense system by increasing superoxide dismutase (SOD) and glutathione S-transferase (GST) activities while reducing malondialdehyde (MDA) levels, thereby mitigating oxidative damage caused by herbicide stress [2]. The coordinated enhancement of both detoxification and antioxidant systems provides comprehensive protection against herbicide phytotoxicity.

qRT-PCR Experimental Protocol for Detoxification Gene Expression Analysis

RNA Extraction and Quality Control
  • Sample Collection: Collect maize leaf tissue (approximately 100 mg) from seedlings at the 3-4 leaf stage following experimental treatments. Quick-freeze tissue in liquid nitrogen and store at -80°C until RNA extraction.
  • RNA Extraction: Use TRIzol reagent or commercial RNA extraction kits following manufacturer protocols. Include DNase I treatment to remove genomic DNA contamination.
  • Quality Assessment: Evaluate RNA quality electrophoretically on denaturing 2% agarose gels. Sharp 28S and 18S rRNA bands should be visible without smearing. Alternatively, use an Agilent BioAnalyzer to obtain RNA Integrity Number (RIN) - values above 5.0 are acceptable, though >7.0 is recommended for optimal results [3].
  • Quantification: Precisely measure RNA concentration using spectrophotometry (NanoDrop). Maintain 260/280 ratios between 1.8-2.1 and 260/230 ratios >2.0 for high-purity RNA.
One-Step vs. Two-Step qRT-PCR Considerations

The choice between one-step and two-step qRT-PCR protocols depends on experimental requirements:

Table 1: Comparison of one-step vs. two-step qRT-PCR approaches

Parameter One-Step qRT-PCR Two-Step qRT-PCR
Procedure Reverse transcription and PCR in single tube Separate RT and PCR reactions
Advantages Reduced contamination risk; fewer pipetting steps; ideal for high-throughput cDNA can be archived; more flexibility for multiple gene targets
Disadvantages Limited template for additional reactions Increased contamination risk; longer setup time
Recommended Use Routine, high-throughput screening when analyzing limited targets Experiments requiring analysis of multiple genes from same samples

For CSA detoxification studies, the one-step approach is recommended when analyzing a defined panel of detoxification genes, while the two-step protocol provides more flexibility for exploratory studies where additional genes might be analyzed later [3].

Reaction Setup and Cycling Conditions
  • Reaction Composition: Prepare 20 μL reactions containing:
    • 100 ng total RNA template
    • 10 μL of 2X SYBR Green Master Mix
    • 0.4 μL of 50X RT Mix (containing M-MuLV Reverse Transcriptase)
    • 200 nM forward and reverse primers for target genes
    • Nuclease-free water to final volume
  • Primer Design: Design primers with 60°C optimal annealing temperature, 18-22 bp length, and 50-60% GC content. Amplicons should be 80-150 bp for optimal amplification efficiency. Validate primer specificity using melting curve analysis.
  • Thermal Cycling Conditions:
    • cDNA synthesis: 42°C for 10-30 minutes (adjust to 50°C for difficult templates)
    • Initial denaturation: 95°C for 3 minutes
    • Amplification (40 cycles): 95°C for 10 seconds (denaturation), 60°C for 20-30 seconds (annealing/extension)
    • Melting curve: 65°C to 95°C with 0.5°C increments

Note: All reaction components should be kept on ice during setup, and the 50X KAPA RT Mix should be stored at -20°C when not in use, as the enzymes are not thermostable [3].

Data Analysis and Normalization Procedures

Reference Gene Selection and Validation

The accuracy of qRT-PCR results depends heavily on proper normalization using stable reference genes. Tools like gQuant can identify the most stable reference genes from candidate normalizers by employing a democratic voting strategy that integrates predictions from multiple statistical methods (SD, GM, CV, KDE) [4]. gQuant addresses limitations of existing tools by implementing robust missing data handling through imputation strategies and comprehensive visualization through boxplots and KDE plots [4].

  • Candidate Reference Genes: For maize studies, evaluate commonly used references such as GAPDH, ACTIN, Ubiquitin, 18S rRNA, and TUBULIN.
  • Stability Assessment: Analyze expression stability across all experimental conditions using algorithms like NormFinder or geNorm, preferably through gQuant's integrated approach.
  • Validation: Select the 2-3 most stable reference genes for normalization. The use of multiple reference genes increases normalization accuracy.
Amplification Efficiency and Data Quality Control
  • Efficiency Calculation: Perform standard curves with 5-point serial dilutions (at least 3 logs) of RNA or cDNA. Amplification efficiency should be 90-110% (E-value 1.9-2.1) with R² > 0.985.
  • Melting Curve Analysis: Ensure single peaks in melting curves for each primer pair to confirm amplification specificity. Multiple peaks indicate primer-dimer formation or non-specific amplification.
  • No-Template Controls: Include NTCs for each primer pair to detect contamination.
  • Calling Analysis: Establish threshold (Ct) values based on amplification curves. Samples with Ct values >35 cycles typically have low reliability unless validated with standard curves [5].

Results and Data Interpretation

Quantitative Analysis of Detoxification Gene Expression

Research demonstrates that CSA pretreatment significantly upregulates detoxification genes in maize seedlings exposed to clomazone. The fold-increase values represent comparison between CSA+Clo treatment versus Clo treatment alone [2]:

Table 2: Detoxification gene expression in maize under CSA and clomazone treatment

Gene Category Gene Identifier Fold Increase Function
P450 Genes CYP72A5 6.74× Phase I metabolism: Oxidation of xenobiotics
CYP81A4 10.27× Phase I metabolism
CYP81Q32 4.98× Phase I metabolism
CYP81A9 10.56× Phase I metabolism
CYP81A36 25.67× Phase I metabolism
GST Genes GST30 16.70× Phase II metabolism: Glutathione conjugation
GST31 46.92× Phase II metabolism
GSTIV 7.53× Phase II metabolism
GSTVI 5.10× Phase II metabolism
GST21 238.82× Phase II metabolism
GST7 143.50× Phase II metabolism
GST37 4.58× Phase II metabolism
GST25 31.51× Phase II metabolism
IN2-1 39.30× Phase II metabolism
UGT Genes UGT76C2 4.20× Phase II metabolism: Glucuronidation
UGT83A1 10.47× Phase II metabolism

The dramatic upregulation of these detoxification genes, particularly certain GST genes showing over 200-fold increase, provides the molecular foundation for CSA-mediated herbicide protection [2].

Physiological and Biochemical Improvements

The molecular changes translate to measurable physiological improvements in maize seedlings:

Table 3: Physiological parameters in maize seedlings under different treatments

Parameter Clomazone Only CSA + Clomazone % Improvement
Plant Height -19.0% vs. control -9.4% vs. control 49.5% recovery
Fresh Weight -29.9% vs. control -7.2% vs. control 75.9% recovery
Chlorophyll Content -92.5% vs. control -35.7% vs. control 61.4% recovery
Carotenoid Content -86.3% vs. control -21.8% vs. control 74.7% recovery
MDA Levels Significant increase -13.4% vs. Clomazone Reduced oxidative damage
SOD Activity Suppressed +9.7% vs. Clomazone Enhanced antioxidant capacity
GST Activity Suppressed +26.7% vs. Clomazone Enhanced detoxification capacity

The significant recovery of physiological parameters demonstrates the functional efficacy of CSA in protecting maize from clomazone residue damage [2].

Troubleshooting Common qRT-PCR Issues

  • Primer-Dimer Formation: Use HPLC-purified primers, optimize annealing temperature, and reduce primer concentration. If amplification of primer dimer occurs outside the range of experimental data (e.g., NTC amplifies after 37 cycles when samples have Ct of 28), reduce total cycle number [3].
  • Suboptimal PCR Efficiency: If efficiency remains outside 90-110% after optimization, convert to a 3-step PCR protocol with separate annealing (20 seconds at optimal Tm) and extension (1 second at 72°C) steps [3].
  • High Variation Between Replicates: Ensure consistent RNA quality, accurate pipetting, and proper mixing of reactions. Use technical triplicates and biological replicates (at least 3-5 independent samples).
  • Inconsistent Reference Gene Expression: Validate reference gene stability across all experimental conditions using specialized algorithms. Never assume reference gene stability without experimental validation [4].
  • RNA Degradation: Always work on ice, use RNase-free reagents and consumables, and include RNase inhibitors during RNA extraction and reverse transcription [3].

Conclusion and Applications

The qRT-PCR analysis protocol detailed in these application notes provides a robust methodology for investigating the molecular mechanisms underlying this compound's safener activity in maize. The comprehensive approach encompassing RNA quality control, appropriate reference gene selection, optimized reaction conditions, and rigorous data analysis enables researchers to accurately quantify changes in detoxification gene expression networks.

The significant upregulation of P450, GST, and UGT genes under CSA treatment demonstrates the coordinated enhancement of multiple detoxification pathways that contribute to herbicide tolerance. These application notes establish standardized protocols that can be adapted to study other herbicide safener systems or investigate detoxification mechanisms in different crop species. The integration of molecular data with physiological measurements provides a complete picture of plant defense activation, offering valuable insights for developing more effective crop protection strategies and sustainable agricultural practices.

Visual Overview of Mechanisms and Workflows

Molecular Mechanism of this compound Action

CSA_mechanism Molecular Mechanism of this compound Action in Maize (760px max) cluster_detox Detoxification Pathway Activation cluster_antioxidant Antioxidant System Enhancement CSA This compound (CSA) Application GeneActivation Gene Expression Activation CSA->GeneActivation Induces Antioxidant Antioxidant Activation CSA->Antioxidant Activates Herbicide Clomazone Exposure Herbicide->GeneActivation Potentiates P450 P450 Genes (CYP72A5, CYP81A4, etc.) GeneActivation->P450 GST GST Genes (GST30, GST31, etc.) GeneActivation->GST UGT UGT Genes (UGT76C2, UGT83A1) GeneActivation->UGT EnzymeActivity Enhanced Enzyme Activity P450->EnzymeActivity GST->EnzymeActivity UGT->EnzymeActivity PhaseI Phase I Metabolism (Oxidation) EnzymeActivity->PhaseI PhaseII Phase II Metabolism (Conjugation) EnzymeActivity->PhaseII Protection Herbicide Protection - Improved Growth - Chlorophyll Preservation - Yield Protection PhaseI->Protection PhaseII->Protection SOD SOD Activity ↑ Antioxidant->SOD GSTenzyme GST Activity ↑ Antioxidant->GSTenzyme MDA MDA Levels ↓ Antioxidant->MDA SOD->Protection GSTenzyme->Protection MDA->Protection

Experimental Workflow for qRT-PCR Analysis

workflow qRT-PCR Experimental Workflow for Detoxification Gene Analysis (760px max) cluster_treatment Plant Treatment cluster_molecular RNA Analysis cluster_analysis Data Analysis Start Experimental Design T1 Maize Seedling Treatment: • Control • CSA only • Clomazone only • CSA + Clomazone Start->T1 T2 Growth Period (3-4 leaf stage) T1->T2 T3 Tissue Collection & Preservation T2->T3 M1 RNA Extraction & DNase Treatment T3->M1 M2 RNA Quality Assessment: • Gel electrophoresis • Spectrophotometry • RIN >5.0 M1->M2 M3 qRT-PCR Reaction Setup: • One-step vs two-step • Primer validation • Reference genes M2->M3 M4 Thermal Cycling: • cDNA synthesis • Amplification • Melting curve M3->M4 A1 Ct Value Determination M4->A1 A2 Reference Gene Validation (using gQuant) A1->A2 A3 Fold Change Calculation (ΔΔCt method) A2->A3 A4 Statistical Analysis A3->A4 Results Results Interpretation & Visualization A4->Results

References

Application Notes and Protocols: Measuring Cyprosulfamide-Induced Alterations in Antioxidant Enzyme Activity in Maize

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyprosulfamide (CSA) is a herbicide safener that protects crops from herbicide injury by activating the plant's detoxification systems. Recent research demonstrates that CSA not only upregulates herbicide-metabolizing enzymes but also significantly enhances key antioxidant enzyme activities, thereby mitigating oxidative stress induced by herbicide residues. These Application Notes detail standardized protocols for measuring CSA's effects on the antioxidant enzyme system in maize, providing researchers with robust methods for quantifying these physiological responses. The primary mechanism involves CSA-mediated upregulation of detoxification genes and enhancement of the antioxidant defense system, which collectively reduce oxidative damage and improve crop tolerance to herbicide stress [1] [2].

Mechanism of Action

This compound enhances crop tolerance to herbicide stress through a multi-faceted mechanism that involves both direct detoxification pathway activation and enhanced antioxidant capacity. The coordinated action of these systems effectively reduces oxidative damage and promotes herbicide metabolism.

Detoxification Pathway Activation

CSA primarily functions by upregulating genes involved in xenobiotic metabolism. Research demonstrates that CSA pretreatment significantly increases the expression of five cytochrome P450 genes (CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36), nine glutathione S-transferase genes (GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1), and two UDP-glycosyltransferase genes (UGT76C2, UGT83A1), with fold increases ranging from 4.98 to 238.82 compared to herbicide-only treatment [1] [2]. This genetic upregulation enhances the metabolic conversion of herbicides into less toxic compounds.

Antioxidant System Enhancement

Concurrently, CSA modulates the antioxidant enzyme system to counteract herbicide-induced oxidative stress. The coordinated action of these antioxidant enzymes maintains cellular redox homeostasis by scavenging reactive oxygen species (ROS) generated by herbicide exposure [3]. The diagram below illustrates the integrated mechanism of CSA action in maize cells:

G cluster_detox Detoxification Pathway cluster_antioxidant Antioxidant System CSA CSA P450 P450 CSA->P450 Upregulates GST GST CSA->GST Upregulates UGT UGT CSA->UGT Upregulates SOD SOD CSA->SOD Activates MDA MDA CSA->MDA Reduces GSSG GSSG CSA->GSSG Increases HerbicideMetabolism HerbicideMetabolism P450->HerbicideMetabolism GST->HerbicideMetabolism UGT->HerbicideMetabolism OxidativeStress OxidativeStress HerbicideMetabolism->OxidativeStress Reduces CellularProtection CellularProtection HerbicideMetabolism->CellularProtection SOD->OxidativeStress Scavenges MDA->OxidativeStress GSSG->OxidativeStress OxidativeStress->CellularProtection Leads to Herbicide Herbicide Herbicide->OxidativeStress Induces

Integrated CSA Mechanism in Maize Cells

Quantitative Effects of CSA on Antioxidant Parameters

Physiological and Antioxidant Changes

The tables below summarize the quantitative effects of this compound on physiological parameters and antioxidant enzyme activities in maize seedlings under clomazone-induced stress.

Table 1: Effect of CSA on Physiological Parameters in Maize Seedlings

Parameter Clomazone Only (% Reduction vs Control) CSA + Clomazone (% Reduction vs Control) Mitigation Effect
Plant Height 19.0% 9.4% 9.6% improvement
Fresh Weight 29.9% 7.2% 22.7% improvement
Chlorophyll Content 92.5% 35.7% 56.8% improvement
Carotenoid Levels 86.3% 21.8% 64.5% improvement

Table 2: Effect of CSA on Antioxidant Enzyme Activities and Oxidative Stress Markers

Parameter Clomazone Only CSA + Clomazone Change Biological Significance
MDA Levels Baseline -13.4% Significant reduction Less lipid peroxidation
SOD Activity Baseline +9.7% Significant increase Enhanced superoxide radical scavenging
GST Activity Baseline +26.7% Substantial increase Improved herbicide conjugation
GSSG Content Baseline +31.3% Substantial increase Enhanced glutathione cycle activity
Gene Expression Profiles

Table 3: Fold Increase in Detoxification Gene Expression with CSA + Clomazone vs Clomazone Alone

Gene Category Gene Name Fold Increase Function
Cytochrome P450 Genes CYP72A5 6.74 Phase I herbicide oxidation
CYP81A4 10.27 Phase I herbicide oxidation
CYP81Q32 4.98 Phase I herbicide oxidation
CYP81A9 10.56 Phase I herbicide oxidation
CYP81A36 25.67 Phase I herbicide oxidation
Glutathione S-transferase Genes GST30 16.70 Phase II herbicide conjugation
GST31 46.92 Phase II herbicide conjugation
GSTIV 7.53 Phase II herbicide conjugation
GSTVI 5.10 Phase II herbicide conjugation
GST21 238.82 Phase II herbicide conjugation
GST7 143.50 Phase II herbicide conjugation
GST37 4.58 Phase II herbicide conjugation
GST25 31.51 Phase II herbicide conjugation
IN2-1 39.30 Phase II herbicide conjugation
UDP-glycosyltransferase Genes UGT76C2 4.20 Phase II herbicide conjugation
UGT83A1 10.47 Phase II herbicide conjugation

Experimental Protocols

Plant Material Preparation and Treatment

Materials: Maize seeds (Zhengdan 958 used in original study), this compound (94% purity), clomazone (360 g/L), growth chambers, loamy soil [1] [2].

Procedure:

  • Seed Selection and Sterilization: Select uniform maize seeds. Surface sterilize with appropriate sterilant if necessary.
  • Germination: Soak seeds in distilled water for 2 hours, then germinate at 28°C in darkness for 48 hours or until radicles reach approximately 0.5 cm [1] [2].
  • Safener Treatment: Immerse pre-germinated seeds in CSA solution (120 μM concentration used in original study) for specified duration. Control seeds receive water immersion only.
  • Plant Growth and Herbicide Application: Transplant treated seeds into soil supplemented with clomazone (or other herbicides being studied). The original study used soil with pH 8.38, organic matter 5.75 g/kg [1] [2].
  • Growth Conditions: Maintain plants under controlled environmental conditions (light, temperature, humidity) appropriate for maize growth.
  • Sampling: Harvest plant tissues at appropriate time points for analysis. The original study evaluated seedlings at established growth stages.
Antioxidant Enzyme Activity Measurement

This protocol adapts established methods for semi-high throughput analysis of key antioxidant enzymes using a 96-well microplate format [3]. The workflow for the comprehensive antioxidant enzyme activity analysis is presented below:

G cluster_assays Enzyme Activity Assays (96-well format) Start Plant Tissue Sample Step1 Homogenization in Extraction Buffer Start->Step1 Step2 Centrifugation (14,000 × g, 20 min) Step1->Step2 Step3 Dialysis (Remove Interfering Compounds) Step2->Step3 Step4 Protein Quantification (Standard Method) Step3->Step4 SOD_assay SOD Activity (NBT reduction method) Step4->SOD_assay GST_assay GST Activity (CDNB conjugate formation) Step4->GST_assay CAT_assay CAT Activity (H₂O₂ decomposition) Step4->CAT_assay POX_assay POX Activity (Guaiacol oxidation) Step4->POX_assay APX_assay APX Activity (Ascorbate oxidation) Step4->APX_assay Step5 Kinetic Measurement (Linear Range Verification) SOD_assay->Step5 GST_assay->Step5 CAT_assay->Step5 POX_assay->Step5 APX_assay->Step5 Step6 Activity Calculation (Standard Curve/Extinction Coefficient) Step5->Step6 End Antioxidant Activity Signature Step6->End

Antioxidant Enzyme Activity Analysis Workflow

Universal Extraction Protocol:

  • Homogenization: Grind 100-200 mg fresh plant tissue in liquid nitrogen. Add extraction buffer (1:5 w/v ratio) containing 100 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 10% glycerol, 0.1% Triton X-100, and 1% PVP-40 [3].
  • Clarification: Centrifuge homogenate at 14,000 × g for 20 minutes at 4°C.
  • Dialysis: Transfer supernatant to dialysis membrane (12-14 kDa cutoff) and dialyze against extraction buffer without DTT and Triton X-100 for 12 hours at 4°C [3].
  • Protein Quantification: Determine protein concentration of dialyzed extract using Bradford or BCA method.

Individual Enzyme Assays (adapted to 96-well microplate format):

Table 4: Reaction Mixtures for Antioxidant Enzyme Assays

Enzyme Assay Principle Reaction Mixture Components Wavelength Units
SOD NBT reduction inhibition 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 μM NBT, 0.1 μM EDTA, 2 μM riboflavin 560 nm Units inhibiting NBT reduction by 50%
GST CDNB conjugation 100 mM phosphate buffer (pH 6.5), 1.5 mM GSH, 1 mM CDNB 340 nm μmol CDNB conjugate/min/mg protein
CAT H₂O₂ decomposition 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, 0.1% antifoam agent 240 nm μmol H₂O₂ consumed/min/mg protein
POX Guaiacol oxidation 50 mM phosphate buffer (pH 7.0), 10 mM guaiacol, 5 mM H₂O₂ 470 nm μmol tetraguaiacol formed/min/mg protein
APX Ascorbate oxidation 50 mM phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂ 290 nm μmol ascorbate oxidized/min/mg protein

General Procedure for All Assays:

  • Reaction Setup: Add appropriate reaction mixture to microplate wells (final volume 200-300 μL).
  • Initiate Reaction: Add plant extract to start reaction (typically 10-20 μL extract).
  • Kinetic Measurement: Immediately monitor absorbance change for 3-5 minutes using microplate reader.
  • Controls: Include appropriate blanks (without substrate) and negative controls (without enzyme).
  • Calculation: Calculate enzyme activity using molar extinction coefficients: SOD (NBT-formazan: 12.8 mM⁻¹cm⁻¹), GST (CDNB conjugate: 9.6 mM⁻¹cm⁻¹), CAT (H₂O₂: 39.4 M⁻¹cm⁻¹), POX (tetraguaiacol: 26.6 mM⁻¹cm⁻¹), APX (ascorbate: 2.8 mM⁻¹cm⁻¹) [3].
Gene Expression Analysis by qRT-PCR

RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissues using TRIzol or commercial kits with DNase treatment.
  • Quantify RNA quality and concentration using spectrophotometry.
  • Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers.

qRT-PCR Analysis:

  • Primer Design: Design gene-specific primers for target detoxification genes (P450s, GSTs, UGTs) and reference genes.
  • Reaction Setup: Prepare reactions with cDNA template, primers, and SYBR Green master mix.
  • Amplification: Run qPCR with appropriate cycling conditions.
  • Data Analysis: Calculate fold changes using the 2^(-ΔΔCt) method with normalization to reference genes [1] [2].

Technical Considerations

  • Extract Dependency: Validate linear range for each enzyme assay with serial extract dilutions [3].
  • Interference Control: Dialysis step is crucial to remove interfering compounds like phenolics and ascorbate [3].
  • Antifoam Requirement: For CAT assay in microplate format, include 0.1% antifoam agent to prevent bubble formation [3].
  • Multiple Normalization: Express activities per mg protein and per g fresh weight for comprehensive comparison.
  • Integrated Analysis: Correlate enzyme activity data with gene expression profiles and physiological parameters for complete mechanistic understanding.

Conclusion

The protocols detailed herein provide a standardized framework for investigating this compound's effects on the antioxidant enzyme system in plants. The comprehensive approach encompassing physiological assessments, antioxidant enzyme activity measurements, and gene expression analysis enables researchers to thoroughly characterize CSA-mediated protection against herbicide-induced stress. These methods support the development of optimized safener applications in crop protection strategies.

References

Cyprosulfamide: Core Chemical & Functional Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of cyprosulfamide (CSA). A lack of data in some fields is indicated, which is a critical point for researchers to note. [1]

Property Description / Value
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1]
Chemical Formula C₁₈H₁₈N₂O₅S [1]
Pesticide Type Herbicide safener (not a plant protection product itself) [1]
Mode of Action Accelerates herbicide detoxification in crops [1]
Use Cases Used with herbicides like thiencarbazone-methyl, tembotrione, clomazone, and mesosulfuron-methyl to improve crop safety. [1] [2] [3]
Known Mechanisms Upregulates detoxification genes (P450, GST, UGT), enhances antioxidant enzyme activity, and can compete with herbicides for target sites. [2] [3]
Ecotoxicity Generally low ecotoxicity (e.g., acute fish LC₅₀ > 106 mg/L) [1]
Key Data Gaps No specific data found on solubility, soil adsorption coefficient (Kd), vapour pressure, or direct soil pH-sorption relationship. [1]

Soil Sorption Principles & Experimental Design

While direct data on CSA is scarce, the sorption of ionizable compounds to soil is universally influenced by several key factors. The following workflow outlines a general approach for characterizing compound sorption in soils, which can be directly applied to CSA.

cluster_1 Phase 1: Soil Characterization cluster_2 Phase 2: Batch Sorption Test cluster_3 Phase 3: Data Analysis Start Start: Sorption Experiment Design S1 pH Analysis Start->S1 S2 Cation Exchange Capacity (CEC) S1->S2 S3 Organic Matter Content S2->S3 S4 Iron/Aluminium Oxide Content S3->S4 S5 Clay Mineralogy S4->S5 B1 Prepare Soil Solutions with Varying pH S5->B1 B2 Spike with Compound (e.g., this compound) B1->B2 B3 Equilibration in Shaker B2->B3 B4 Centrifuge & Filter B3->B4 B5 Analyze Supernatant Concentration B4->B5 A1 Calculate Adsorption Capacity (q) B5->A1 A2 Fit Isotherm Models (Langmuir, Freundlich) A1->A2 A3 Determine Key Parameters (Kf, n) A2->A3

Detailed Experimental Protocol: Batch Sorption

This is a standard method adapted from contemporary environmental chemistry research for studying sorption, which your users can implement. [4]

  • Step 1: Soil Preparation. Use air-dried and sieved (e.g., < 2 mm) soils. Characterize them for pH, CEC, organic carbon, and oxide content, as these are primary factors influencing sorption. [5] [6] [7]
  • Step 2: Solution Preparation. Prepare a stock solution of this compound in a background electrolyte (e.g., 0.01M CaCl₂ to maintain constant ionic strength). A range of initial concentrations (e.g., 4-25 mg/L) should be used to create an adsorption isotherm. [4]
  • Step 3: pH Adjustment. Adjust the pH of the solutions across a relevant range (e.g., pH 3 to 9) using dilute HCl or NaOH. This is the key variable for optimizing sorption. [4] [7]
  • Step 4: Equilibration. In amber glass bottles, mix a fixed mass of soil (e.g., 100 mg) with the compound solution. Shake the mixtures in a thermostatic shaker (e.g., at 25°C, 165 rpm) for a predetermined equilibrium time (e.g., 24 hours). [4]
  • Step 5: Sampling and Analysis. After equilibration, centrifuge the samples and filter the supernatant (e.g., through a 0.22 μm PTFE membrane). The equilibrium concentration of the compound in the supernatant can be analyzed by a suitable method like UV-Vis spectrophotometry. [4]
  • Step 6: Data Calculation & Modeling.
    • Calculate Adsorption: Use the formula q = (C₀ - Cₑ) * V / m, where q is the adsorbed amount (mg/g), C₀ and Cₑ are initial and equilibrium concentrations (mg/L), V is solution volume (L), and m is soil mass (g). [4]
    • Model Isotherms: Fit the data to models like the Freundlich model (log q = log K_f + (1/n) log Cₑ), where K_f is the Freundlich affinity coefficient and 1/n indicates adsorption intensity. [4]

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
High Variability in Replicates Inhomogeneous soil mixing or inconsistent pH across samples. Ensure soil is thoroughly ground and sieved. Measure and adjust pH meticulously for each sample.
Low Sorption Across All pH Soil with low sorption capacity (e.g., low CEC, low OM). Select/characterize soils with varying properties (high clay, OM, oxides) to see a pronounced effect. [5] [7]
No Clear pH-Sorption Trend The compound's sorption may not be highly pH-sensitive, or the pH range tested was incorrect. Consult chemical structure to hypothesize pKa and expected speciation. Widen the tested pH range (e.g., 3-9).
Compound Degradation During Test Instability under experimental conditions (light, microbial activity). Use amber glassware to prevent photodegradation and consider sterile controls.

Knowledge Gaps & Research Directions

The most critical finding from the available data is the absence of specific sorption parameters for this compound. [1] Your researchers should be aware of these key unknowns:

  • Direct Data: There are no published studies that directly quantify the soil adsorption coefficient (Kd) of this compound or explicitly detail its sorption mechanism in relation to soil pH.
  • Mechanistic Inference: While CSA's safening mechanism in plants is well-studied (gene upregulation, enzyme activity), [2] [3] its physicochemical interaction with soil components remains uncharacterized.
  • Competitive Sorption: The phenomenon where multiple compounds compete for soil adsorption sites is well-established for other chemicals like antibiotics. [6] The potential for competition between CSA and co-applied herbicides in the soil environment is entirely unexplored.

References

Understanding Cyprosulfamide and Soil Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide is a herbicide safener used to protect crops from herbicide injury [1]. Its chemical name is N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide, and it has a molecular formula of C₁₈H₁₈N₂O₅S [1] [2].

A key mechanism of its action is the upregulation of specific plant detoxification genes. Research shows that this compound can significantly increase the expression of genes involved in herbicide metabolism, including cytochrome P450 (P450), glutathione S-transferase (GST), and uridine diphosphate-glycosyltransferase (UGT) genes [3]. Enhancing this natural detoxification pathway within the plant is one strategy for mitigating herbicide damage.

The table below summarizes the basic chemical information for this compound:

Property Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1]
CAS Number 221667-31-8 [1] [4]
Molecular Formula C₁₈H₁₈N₂O₅S [1] [2]
Molecular Weight 374.41 g/mol [1]
Melting Point 216 - 217 °C [2]
Herbicide Safener Type Sulfonylcarboxamide compound [1]
Mode of Action Accelerates the herbicide detoxification process in crops [1]

Mechanisms for Reducing Mobility in Acidic Soils

While direct data on this compound is scarce, its mobility in soil will be influenced by its interaction with soil components. The following approaches, grounded in general soil chemistry, are recommended for experimental investigation.

Utilize Soil Organic Matter (SOM)

Soil Organic Matter is a major sink for organic compounds and metals in the environment [5]. It plays a critical role in immobilizing substances through adsorption.

  • Key Principle: SOM can bind to various organic pollutants, reducing their mobility and availability [5].
  • Experimental Approach: You can design experiments to test the adsorption capacity of this compound to different soils or pure organic matter sources (e.g., peat, compost). Amending acidic soils with organic composts could be a practical strategy to investigate for reducing leaching potential.
Leverage Soil pH and Mineralogy

The pH of the soil and its mineral composition are critical factors controlling the adsorption of ions and molecules onto particle surfaces [6].

  • Key Principle: Research on nanoplastics has demonstrated that their adsorption onto soil particles is highly dependent on both soil type and pH [6]. For example, volcanic soil (andosol) and fine sand have shown different adsorption behaviors under varying pH conditions [6].
  • Experimental Approach: It is crucial to characterize the acidic soil you are working with. You can then run parallel experiments using batch adsorption tests to compare this compound's mobility in different soil types (e.g., andosol, clay, sandy loam) at a controlled acidic pH.

Proposed Experimental Protocols

Here is a detailed methodology for key experiments to investigate the strategies outlined above.

Experiment 1: Batch Adsorption Test

This protocol is adapted from general principles used in environmental chemistry studies to evaluate solute adsorption onto solids [6].

  • Soil Preparation: Collect and characterize the acidic soil(s) of interest. Air-dry and sieve to a uniform particle size (e.g., < 2 mm).
  • Solution Preparation: Prepare a stock solution of analytical standard this compound [4] in a background electrolyte solution (e.g., 0.01 M CaCl₂) to maintain ionic strength. Dilute to create a series of initial concentrations.
  • Equilibration: In centrifuge tubes, add a fixed mass of soil (e.g., 2 g) to a known volume of this compound solution (e.g., 20 mL). Seal the tubes and agitate them on a mechanical shaker for a set period (e.g., 24 hours) at a constant temperature.
  • Separation: Centrifuge the tubes and filter the supernatant.
  • Analysis: Quantify the equilibrium concentration of this compound in the supernatant using a suitable technique like HPLC [4].
  • Data Analysis: The amount adsorbed is calculated from the difference between the initial and equilibrium concentrations. Data can be fit to models like the Langmuir or Freundlich isotherms.

The workflow for this experiment can be summarized as follows:

Start Start Experiment P1 Soil Preparation (Collect, dry, sieve) Start->P1 P2 Solution Prep (this compound stock and dilutions) P1->P2 P3 Equilibration (Shake soil-solution mixture for 24h) P2->P3 P4 Separation (Centrifuge and filter supernatant) P3->P4 P5 Analysis (Measure concentration via HPLC) P4->P5 P6 Data Analysis (Fit data to adsorption models) P5->P6 End Interpret Results P6->End

Experiment 2: Soil Column Leaching Study

This experiment simulates a more realistic scenario of chemical movement through a soil profile.

  • Column Packing: Pack uniform, sieved soil into a glass or PVC column. The soil can be amended with organic matter (e.g., 5% w/w biochar or compost) for treatment columns.
  • Irrigation: Apply a solution containing this compound to the top of the column in a simulated rainfall event.
  • Leachate Collection: Collect the water that leaches out from the bottom of the column in fractions.
  • Analysis: Analyze each leachate fraction for this compound concentration using HPLC [4].
  • Post-Test Analysis: After the experiment, dissect the soil column into sections and extract the soil to determine how much this compound was retained in each layer.

The key parameters for these experiments are summarized below:

Experimental Parameter Recommended Specification / Consideration
Analytical Standard PESTANAL or equivalent [4]
Analytical Technique HPLC [4]
Soil Characterization pH, organic matter content, texture (clay/sand/silt %), cation exchange capacity (CEC)
Tested Amendments Organic compost, biochar, clay minerals
Key Measurement Adsorption coefficient (Kd), Breakthrough curve in column study

Frequently Asked Questions

Q1: There is no direct research on this compound mobility in acidic soils. How reliable are these experimental suggestions? While direct data is unavailable, the proposed protocols are standard and widely used in environmental chemistry to assess the mobility of agrochemicals [6]. The principles of using organic matter and understanding soil-specific interactions are universally accepted strategies for managing contaminant mobility [5].

Q2: What is the most critical factor to control in these experiments? The consistency of your soil characterization and preparation is paramount. Even small variations in soil particle size, organic matter content, or packing density in columns can significantly impact the reproducibility of your results.

Q3: Beyond the strategies discussed, what other factors could influence this compound mobility? Other factors to consider include the water solubility of this compound, its persistence in soil (degradation rate), and local environmental conditions like rainfall patterns and temperature, which can affect both degradation and leaching.

References

managing cyprosulfamide surface water contamination

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide Properties and Regulatory Status

This compound is a herbicide safener used to protect crops like corn from herbicide injury [1]. The following tables summarize key data for environmental risk assessment.

Property Value / Description
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1]
Chemical Formula C₁₈H₁₈N₂O₅S [1]
Molecular Mass 374.41 g/mol [1]
Pesticide Type Herbicide safener (not a primary herbicide) [1]
Mode of Action Accelerates herbicide detoxification in crops [1]
Environmental Fate & Ecotoxicity Value
Mammalian Acute Oral LD₅₀ (Rat) > 2000 mg/kg (Low toxicity) [1]
Aquatic Toxicity (Fish LC₅₀) > 106 mg/L (Low toxicity, Cyprinodon variegatus) [1]
Tolerance on Corn Established by the U.S. EPA (e.g., 0.01 ppm in grain) [2]

Troubleshooting FAQs and Experimental Guidance

  • How does this compound work in plants? this compound protects crops by upregulating the plant's own detoxification systems. It enhances the metabolism of herbicides within the crop, minimizing phytotoxic effects [3] [1].

  • What is the molecular mechanism behind this protection? Research on maize seedlings shows that this compound pre-treatment significantly upregulates genes involved in herbicide metabolism [3]. This includes:

    • Cytochrome P450 (P450) genes
    • Glutathione S-transferase (GST) genes
    • UDP-glycosyltransferase (UGT) genes This gene upregulation leads to increased activity of enzymes like GST, which helps conjugate and detoxify herbicides. It also boosts the activity of antioxidant enzymes like superoxide dismutase (SOD) to mitigate oxidative stress caused by herbicides [3].
  • What if I cannot find specific degradation data for this compound in water? The available databases lack specific dissipation rates (like DT₅₀) for this compound in water [1]. As a troubleshooting step, you could:

    • Investigate Analogous Compounds: Review literature on safeners with similar chemical structures.
    • Model from Properties: Use known chemical properties (e.g., water solubility, log P) to predict environmental behavior.
    • Design Original Experiments: Establish studies to measure this compound's degradation in water-sediment systems.

Experimental Protocol: Gene Expression Analysis

You can investigate this compound's mechanism firsthand. The following workflow, based on a study that treated maize seeds and seedlings with clomazone herbicide and this compound safener, outlines key steps [3].

G Experimental Workflow for Gene Expression Analysis start Start: Maize Seed Treatment group1 Group 1 (Control): Soak in Water start->group1 group2 Group 2 (Safener): Soak in this compound start->group2 herb_app Apply Clomazone Herbicide to Soil group1->herb_app group2->herb_app grow Grow Seedlings Under Controlled Conditions herb_app->grow sample Collect Plant Tissue Samples grow->sample qpcr Conduct qRT-PCR Analysis sample->qpcr analyze Analyze Gene Expression Levels qpcr->analyze end End: Interpret Mechanism analyze->end

Key Experimental Steps [3]:

  • Plant Material and Treatment: Use a standard crop like maize. Divide seeds into groups for different treatments: a control (soaked in water) and a treatment (soaked in this compound solution).
  • Herbicide Application: After treatment, plant seeds in soil supplemented with the herbicide of interest (e.g., clomazone).
  • Growth and Sampling: Grow plants under controlled conditions (light, temperature). Collect seedling tissue at a determined growth stage.
  • qRT-PCR Analysis: Extract RNA from tissue samples. Use quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure the expression levels of specific detoxification genes (e.g., P450s, GSTs, UGTs). Compare the expression levels between the control and safener-treated groups.

Detoxification Pathway Diagram

The diagram below illustrates how this compound enhances a plant's ability to detoxify herbicides, based on research findings [3].

G This compound-Induced Detoxification Pathway in Maize csa This compound Safener p450 P450 Genes Upregulation csa->p450  Upregulates gst GST Genes Upregulation csa->gst  Upregulates ugt UGT Genes Upregulation csa->ugt  Upregulates enzyme_act Enhanced Enzyme Activity (GST, SOD) p450->enzyme_act  Leads to gst->enzyme_act  Leads to ugt->enzyme_act  Leads to herb_metab Herbicide Metabolized enzyme_act->herb_metab  Conjugates/Detoxifies oxi_damage Oxidative Stress Mitigated enzyme_act->oxi_damage  Reduces plant_prot Plant Protected herb_metab->plant_prot  Resulting in oxi_damage->plant_prot  Resulting in

This diagram shows that this compound's protective effect is multi-faceted, involving both the direct detoxification of the herbicide and the mitigation of the secondary oxidative damage it causes [3].

References

Mechanism of Action: How Cyprosulfamide Works

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide acts as a "molecular shield" for crops by upregulating the plant's own detoxification machinery, thereby accelerating the breakdown of herbicides before they can cause injury [1]. The core mechanism involves the coordinated enhancement of the xenobiotic detoxification pathway.

The table below summarizes the key gene families induced by CSA and their roles.

Gene Family Specific Genes Upregulated Proposed Role in Detoxification
Cytochrome P450 (CYP) [2] CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 [2] Catalyzes the initial oxidation/hydroxylation of herbicide molecules, a primary detoxification step [3].
Glutathione S-transferase (GST) [2] GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 [2] Catalyzes the conjugation of glutathione (GSH) to the herbicide, forming a non-phytotoxic and taggable complex [2].
UDP-glucosyltransferase (UGT) [2] UGT76C2, UGT83A1 [2] Facilitates the conjugation of sugars to herbicide molecules, aiding in their compartmentalization or excretion [2].

This coordinated gene upregulation leads to a measurable physiological response. In a study on clomazone (Clo) residue damage, CSA pre-treatment significantly mitigated the negative effects on maize [2] [4].

Physiological Parameter Clo Treatment Only (Inhibition vs. Control) CSA + Clo Treatment (Inhibition vs. Control)
Plant Height 19.0% reduction [2] [4] 9.4% reduction [2] [4]
Plant Fresh Weight 29.9% reduction [2] [4] 7.2% reduction[ciration:2] [4]
Chlorophyll Content 92.5% reduction [2] [4] 35.7% reduction [2] [4]
Carotenoid Content 86.3% reduction [2] [4] 21.8% reduction [2] [4]

Furthermore, CSA helps alleviate oxidative stress induced by herbicides. Compared to Clo treatment alone, the combination of CSA and Clo resulted in [2] [4]:

  • A 13.4% reduction in Malondialdehyde (MDA), a marker for oxidative lipid damage.
  • A 9.7% increase in Superoxide Dismutase (SOD) activity.
  • A 26.7% increase in Glutathione S-transferase (GST) activity.

The following diagram summarizes the core mechanism of action of this compound in a maize plant cell.

G CSA This compound (CSA) Application DetoxGenes Detoxification Gene Upregulation (P450, GST, UGT) CSA->DetoxGenes Induces Herbicide Herbicide (e.g., Clomazone) HerbicideDetox Herbicide Detoxification & Conjugation Herbicide->HerbicideDetox Triggers DetoxEnzymes Enzyme Activity (GST, SOD) DetoxGenes->DetoxEnzymes Increases DetoxEnzymes->HerbicideDetox Enhances OxidativeStress Reduced Oxidative Stress (Lower MDA levels) HerbicideDetox->OxidativeStress Leads to CropProtection Crop Protection & Improved Growth OxidativeStress->CropProtection Results in

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work.

Protocol 1: Seed Treatment and Greenhouse Efficacy Trial

This protocol is adapted from a 2024 study investigating CSA's mitigation of clomazone residue damage on maize [2].

  • Plant Material: Maize seeds (e.g., Zhengdan 958).
  • Test Compounds: this compound (≥94% purity), Clomazone (360 g/L EC formulation).
  • Soil: Loamy soil (characterize pH, organic matter, etc., see Table 1 in [2]).
  • Seed Treatment:
    • Soak maize seeds in distilled water for 2 hours.
    • Germinate in the dark at 28°C for 48 hours until radicles reach ~0.5 cm.
    • For the CSA treatment group, immerse the germinated seeds in a defined CSA solution.
    • For the control (CK), immerse seeds in water.
  • Experimental Design: Establish four treatment groups in pots:
    • CK: Seeds soaked in water, no herbicide.
    • CSA: Seeds soaked in CSA, no herbicide.
    • Clo: Seeds soaked in water, soil supplemented with Clomazone.
    • CSA+Clo: Seeds soaked in CSA, soil supplemented with Clomazone.
  • Data Collection: After a defined growth period (e.g., seedling stage), measure:
    • Physiological Indicators: Plant height, fresh weight.
    • Biochemical Markers: Chlorophyll and carotenoid content.
    • Oxidative Stress Markers: MDA content, SOD, and GST enzyme activities.
Protocol 2: qRT-PCR Analysis of Detoxification Genes

This protocol details the gene expression analysis from the same study [2].

  • Sample Collection: Harvest leaf tissue from all treatment groups at the same growth stage. Flash-freeze in liquid nitrogen and store at -80°C.
  • RNA Extraction: Extract total RNA using a standard kit (e.g., TRIzol method). Check RNA integrity and purity.
  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers.
  • Primer Design: Design and validate gene-specific primers for target genes (e.g., the listed P450, GST, and UGT genes) and reference genes (e.g., Actin).
  • qRT-PCR Reaction: Perform reactions using a SYBR Green master mix on a real-time PCR instrument.
  • Data Analysis: Calculate relative gene expression levels using the 2^(-ΔΔCt) method. Compare the gene expression fold-change in the CSA+Clo group against the Clo-only group to isolate the effect of the safener.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: this compound shows excellent safening in maize but fails in my wheat experiments. Why? A: This is a documented specificity issue. The activity of CSA is highly species-dependent. Research indicates that CSA protects maize but not wheat or soybean [3] [5]. The key reasons are:

  • Differential Metabolism: CSA undergoes more rapid and specific metabolism in maize, which is correlated with its safening activity [3] [5].
  • Specific Recognition: The parent CSA molecule is likely recognized by specific regulatory proteins in maize, triggering the detoxification response. This recognition system may be absent or different in wheat [3].

Q2: How critical is the application method for achieving efficacy? A: The application method is highly critical. Research shows that for CSA to be effective, it and the herbicide must be present in the same plant tissue.

  • Evidence: A study using MALDI imaging mass spectrometry showed that the metabolism of the herbicide thiencarbazone-methyl (TCM) was elevated only when CSA and TCM were applied to the same leaf. Application on different leaves was ineffective [5].
  • Recommendation: For pre-emergence herbicides, ensure CSA is applied to the soil. For post-emergence use, ensure thorough spray coverage so that CSA reaches the same sites as the herbicide.

Q3: The detoxification genes are not being upregulated in my assay. What could be wrong? A: Consider these troubleshooting points:

  • Temporal Analysis: Gene upregulation is time-sensitive. You may be sampling too early or too late. Conduct a time-course experiment to find the peak expression window after CSA application [2].
  • Dosage: The CSA concentration might be suboptimal. Perform a dose-response curve to determine the effective concentration for gene induction in your specific crop cultivar [2].
  • Compound Integrity: Verify the purity and stability of your CSA stock solution.
  • Experimental Confirmation: Ensure your positive controls are working. Confirm that the herbicide alone is causing stress (e.g., chlorosis) and that CSA is alleviating it at a physiological level.

Q4: Are there established residue tolerances for this compound? A: Yes. The U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues in various corn commodities [6]. For example:

  • Field corn grain: 0.01 ppm
  • Field corn forage: 0.20 ppm
  • Sweet corn stover: 0.35 ppm Tolerances are also set for residues in meat byproducts of cattle, goats, horses, and sheep [6].

References

Cyprosulfamide Metabolites: Identity & Environmental Presence

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key metabolites of cyprosulfamide and how are they detected in the environment?

This compound undergoes transformation in the environment, leading to several primary metabolites. The table below summarizes their detection in a specific environmental monitoring study.

Metabolite Name Chemical Characteristics Detection Frequency in Surface Water Maximum Concentration Found (ng/L)
This compound desmethyl Desmethyl derivative of the parent compound [1] 19% of samples [1] Data not specified in results
N-cyclopropyl-4-sulfamoylbenzamide Sulfamoylbenzamide structure [1] 56% of samples [1] 5,185.9 [1]

These metabolites, along with the parent compound, were detected in surface waters collected near cornfields in the midwestern United States, with the highest concentrations and detection rates occurring during the growing season [1].

Q2: What is the general environmental fate and ecotoxicological profile of this compound?

Available data suggests that this compound has a low ecotoxicity potential, but its metabolites are persistent enough to be frequently detected in surface waters [2] [1]. Key points include:

  • Environmental Fate: this compound is detected in surface water but not in groundwater, indicating it may not readily leach into deeper aquifers [1]. Its major metabolites also show this pattern of surface water contamination [1].
  • Ecotoxicology:
    • Algae: A 2024 study found that this compound, when part of a mixture with the herbicide isoxaflutole and an antimicrobial agent, was less toxic to the algae Raphidocelis subcapitata than the herbicide active ingredient alone [1].
    • Aquatic Invertebrates: this compound is considered "unlikely to cause lethality" but may cause adverse effects upon chronic exposure to Daphnia magna (water flea) at relevant environmental concentrations [1].
    • Fish: An acute 96-hour LC₅₀ value for a marine fish species (Cyprinodon variegatus) is greater than 106 mg/L, indicating low acute toxicity [2].

Analytical Methods & Experimental Protocols

Q3: What analytical methodologies are recommended for quantifying this compound and its metabolites?

For precise residue analysis in environmental or biological samples, using high-purity reference materials is essential. The general workflow involves sample preparation followed by instrumental analysis.

start Sample Collection prep Sample Preparation (Solid-Phase Extraction, Filtration) start->prep inst Instrumental Analysis prep->inst hplc HPLC-UV inst->hplc lcms LC-MS/MS inst->lcms quant Data Analysis & Quantification hplc->quant lcms->quant

  • Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analytes and remove matrix interferents.
  • Instrumental Analysis:
    • HPLC-UV: Suitable for detecting parent this compound and its major metabolites [1]. This method was used to study the dissipation of isoxaflutole in a growth medium.
    • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is the preferred method for high sensitivity and specificity, especially for confirming the identity of metabolites in complex samples. The use of reference standards is critical for accurate quantification [3].
  • Reference Materials: Commercially available this compound solutions in acetonitrile (e.g., 100 µg/ml or 1000 µg/ml) are used for calibration and quality control [3].

Q4: What is known about the metabolic pathway of this compound in plants?

Research in maize indicates that the safening activity of this compound is linked to its metabolism, which differs between plant species, explaining its crop selectivity [4].

parent Parent this compound enz Cytochrome P450 (Specifically CYP81A9 in maize) parent->enz meta Hydroxylated Metabolite(s) enz->meta detox Accelerated Herbicide Detoxification meta->detox Induces herb Herbicide (e.g., TCM) herb->detox safe Crop Safening Effect detox->safe

  • Key Experimental Finding: The parent this compound molecule is the active agent triggering the safening effect. Its rapid oxidative metabolism in maize, partly mediated by the cytochrome P450 CYP81A9, leads to hydroxylated metabolites [4].
  • Critical Note for Researchers: Synthesized primary metabolites of this compound were found to be inactive as safeners. This indicates that metabolism is a deactivation pathway for the safener itself, not a bioactivation step [4]. The protection is linked to the parent safener's ability to enhance the plant's herbicide detoxification enzymes.

Experimental Considerations & Data Gaps

Q5: What are the key data gaps and challenges a researcher should be aware of?

  • Limited Comprehensive Fate Data: While some detection data exists, a full environmental fate profile—including complete soil degradation kinetics (DT₅₀), aqueous photolysis, and hydrolysis rates for this compound and its major metabolites—is not publicly available [2].
  • Metabolite Toxicity: The ecotoxicological effects of the major metabolites (e.g., N-cyclopropyl-4-sulfamoylbenzamide) on various aquatic organisms are not well-documented and represent a significant area for further research.
  • Complex Mixture Effects: this compound is always used in combination with herbicides. The environmental impact and toxicity can be different for the formulated product mixture compared to the individual components, making it necessary to test both [1].

References

cyprosulfamide degradation products analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Key Information & Recommendations Data Source / Rationale
What is cyprosulfamide? A herbicide safener (C₁₈H₁₈N₂O₅S); used with herbicides like thiencarbazone-methyl; accelerates herbicide detoxification in crops. [1] [1]
Are there data on its environmental fate and human health impact? Little environmental fate data available; no data on human health impact; ecotoxicity tends to be low. [1] [1]
What is the best approach to study its degradation? Use Forced Degradation Studies: stress API under severe conditions (acidic, basic, oxidative) to understand stability and identify degradation products (DPs). [2] [3] Regulatory guidelines (e.g., ICH Q1A(R2)); common industry practice. [2] [3]
Which analytical techniques are most effective? A combinational approach is best. UPLC-UV-HRMS (with ion mobility) characterizes DPs; NMR (1D/2D) elucidates structures; qNMR quantifies API and estimates DPs. [2] Overcomes limitations of individual techniques (e.g., MS ionization suppression, NMR signal overlap). [2]

Detailed Experimental Protocols

Here are detailed methodologies for the two core techniques highlighted in the FAQ.

Protocol for Forced Degradation and LC-MS Analysis

This protocol is adapted from methodologies used for drug substances like indapamide. [2]

  • Objective: To degrade this compound under controlled stress conditions and identify its degradation products.
  • Materials:
    • This compound standard
    • Reagents: HCl (acidic), NaOH (basic), H₂O₂ (oxidative)
    • LC-MS system: UPLC coupled to High-Resolution Mass Spectrometer with ion mobility (e.g., IMS-Q-TOF) and ESI source
  • Procedure:
    • Sample Preparation:
      • Prepare separate solutions of this compound in acidic, basic, and oxidative media. A typical concentration is 1 mg/mL.
      • Expose solutions to elevated temperatures (e.g., 40-70°C) for a defined period (e.g., 24-72 hours) to achieve 5-20% degradation. [2] [3]
      • Quench reactions and dilute with MS-compatible solvent.
    • LC-UV-HRMS Analysis:
      • Chromatography: Use a UPLC system with a C18 column. Employ a gradient method with mobile phases like water and acetonitrile (both containing 0.1% formic acid).
      • Detection: Acquire UV data (e.g., at 275 nm or another relevant wavelength).
      • Mass Spectrometry: Use HDMSE data-independent acquisition mode. [2] This involves:
        • Low-energy (LE) scan: To obtain accurate mass of precursor ions ([M+H]⁺ or [M-H]⁻).
        • High-energy (HE) scan: To generate fragment ion data. Ion mobility (IMS) aligns fragments with their precursors based on drift time.
  • Troubleshooting:
    • Low Degradation: Increase stressor concentration, temperature, or duration.
    • Poor Chromatography: Adjust mobile phase pH or gradient.
    • Weak MS Signal: Check ionization source parameters; consider direct infusion to assess ionization efficiency.
Protocol for NMR Structural Elucidation

This protocol describes how to use NMR to confirm the structures of DPs identified by LC-MS. [2]

  • Objective: To unambiguously elucidate the structure of this compound degradation products.
  • Materials:
    • Degraded sample from forced degradation study
    • Deuterated solvent: DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer (for pH control and sample compatibility) [2]
    • NMR spectrometer (e.g., 500 MHz or higher)
  • Procedure:
    • Sample Preparation:
      • Transfer the crude degradation mixture directly into the NMR tube. No purification is needed.
      • Add the deuterated solvent mixture (DMSO-d6/D2O with Tris buffer). This ensures shimming quality and consistent chemical shifts. [2]
    • NMR Data Acquisition:
      • ¹H NMR: For chemical shift and multiplicity information.
      • 2D NMR (with NUS): For connectivity and stereochemistry. Key experiments include:
        • J-resolved (JRES): For coupling constants.
        • HSQC (Heteronuclear Single Quantum Correlation): For ¹H-¹³C direct correlations.
        • TOCSY (Total Correlation Spectroscopy): For ¹H-¹H correlations within a spin system.
      • Using the Non-Uniform Sampling (NUS) method in 2D experiments saves time and improves resolution. [2]
  • Troubleshooting:
    • Signal Overlap: Employ NUS in 2D experiments for higher resolution. [2]
    • Low Sensitivity: Increase sample concentration or acquisition time.

Workflow for Degradation Product Analysis

The following diagram illustrates the integrated workflow for analyzing this compound degradation products, combining the LC-MS and NMR protocols.

Integrated Workflow for Degradation Product Analysis Start Start: this compound API FD Forced Degradation (Acidic, Basic, Oxidative) Start->FD Prep Sample Preparation FD->Prep LCMS UPLC-UV-IM-HRMS (HDMSE Acquisition) Prep->LCMS DataMS DP List: Accurate Mass & Fragmentation Pattern LCMS->DataMS NMR NMR Analysis (1H, 2D with NUS) DataMS->NMR DataNMR Structural Confirmation: Connectivity & Stereochemistry NMR->DataNMR Integrate Data Integration & Reporting DataNMR->Integrate End Identified DPs & Pathway Integrate->End

The analysis workflow begins with the this compound Active Pharmaceutical Ingredient (API). The first step involves subjecting the API to Forced Degradation under various stress conditions. The resulting sample is then prepared for analysis. The prepared sample is analyzed in parallel using two core techniques: UPLC-UV-IM-HRMS generates a list of degradation products with their accurate mass and fragmentation data, while NMR Analysis provides detailed structural information. The data from both streams are finally Integrated to confirm the identity of the degradation products and elucidate the degradation pathway.

References

cyprosulfamide non-target organism toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide: Mechanisms & Experimental Guidance

This section addresses common experimental and mechanistic questions regarding the herbicidal safener this compound (CSA).

FAQ 1: What are the known molecular mechanisms by which this compound protects maize from herbicide damage?

CSA employs a multi-faceted mechanism to protect maize, primarily by enhancing the plant's innate detoxification systems. The protection stems from a combination of three coordinated actions [1] [2] [3]:

  • Upregulation of Detoxification Enzymes: CSA pretreatment significantly upregulates genes involved in key detoxification pathways. This includes genes for Cytochrome P450 (P450s), Glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs). The increased expression of these genes accelerates the metabolic deactivation of herbicides before they can reach their target site [2] [3].
  • Enhancement of Antioxidant Defense: Herbicides often induce oxidative stress in plants. CSA mitigates this by enhancing the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and reducing the concentration of the lipid peroxidation product Malondialdehyde (MDA), thereby alleviating oxidative damage [1] [2].
  • Target-Site Competition: Molecular docking studies suggest that CSA can competitively bind to the herbicide's target site, acetolactate synthase (ALS). This competition reduces the amount of herbicide that can bind to and inhibit this critical enzyme, thus protecting plant growth [1].

The diagram below illustrates this coordinated multi-mechanism pathway.

CSA_Mechanism CSA CSA Detox Upregulation of: - P450 genes - GST genes - UGT genes CSA->Detox Induces Antioxidant Enhanced Activity: - SOD enzyme - Reduced MDA CSA->Antioxidant Activates Competition Competitive Binding to ALS enzyme CSA->Competition Competes Herbicide Herbicide Herbicide->Detox Triggers Herbicide->Antioxidant Induces Oxidative Stress Herbicide->Competition Binds to Protection Herbicide Phytotoxicity Mitigation Detox->Protection Antioxidant->Protection Competition->Protection

FAQ 2: Which key genes and enzymes should I monitor when studying CSA's mechanism?

When investigating CSA's safener activity, the following genes and enzymes are critical biomarkers. The table below summarizes the key targets and their functions, with quantitative data on gene upregulation from a study on clomazone (Clo)-induced stress [2] [3].

Category Specific Genes/Enzymes Function / Role in Detoxification Observed Upregulation (Fold vs. Herbicide Only)
Gene Targets CYP81A9, CYP81A36 Cytochrome P450s; primary herbicide metabolism Up to 25.67-fold
GST37, IN2-1 Glutathione S-transferases; herbicide conjugation Up to 46.92-fold and 238.82-fold
UGT76C2, UGT83A1 UDP-glucosyltransferases; herbicide sequestration Up to 143.50-fold and 31.51-fold
Enzyme Activity GST Conjugation with glutathione Increased by 26.7% [2]
SOD Scavenging reactive oxygen species Increased by 9.7% [2]
Physiological Markers MDA (Malondialdehyde) Indicator of oxidative stress Reduced by 13.4% [2]
Chlorophyll Content Indicator of plant health Mitigated 92.5% loss to 35.7% loss [2]
FAQ 3: What is a standard experimental protocol for evaluating CSA efficacy in plant growth assays?

The following protocol, adapted from recent studies, evaluates CSA's protective effect against herbicide residue phytotoxicity in maize [2].

1. Seed Treatment and Germination

  • Material: Maize seeds (e.g., Zhengdan 958).
  • Safener Treatment: Soak seeds in a CSA solution (e.g., 120 µM) for 2 hours.
  • Control Groups: Include seeds soaked in water (CK) and seeds treated only with herbicide.
  • Germination: Incubate soaked seeds at 28°C in the dark for ~48 hours, until radicles reach ~0.5 cm.

2. Herbicide Stress Application

  • Planting: Transfer germinated seeds to pots containing loamy soil.
  • Herbicide Application: Supplement the soil with the target herbicide (e.g., Clomazone or Mesosulfuron-methyl) at established phytotoxic concentrations.

3. Data Collection and Analysis (After 6-15 Days) Collect the following data from maize seedlings and analyze as shown in the workflow below:

Experimental_Workflow Start 1. Seed Treatment & Germination H1 Soak in CSA solution Start->H1 H2 Soak in Water (Control) Start->H2 ApplyHerbicide 2. Herbicide Stress Application H1->ApplyHerbicide H2->ApplyHerbicide DataCollect 3. Data Collection & Analysis ApplyHerbicide->DataCollect M1 Physiological Metrics: - Plant height - Fresh weight - Chlorophyll content DataCollect->M1 M2 Oxidative Stress Markers: - MDA level - SOD activity - GST activity DataCollect->M2 M3 Molecular Analysis: - qRT-PCR for detoxification genes DataCollect->M3

Data Gaps and Research Notes

Based on the search results, your specific focus on "non-target organism toxicity mitigation" is a significant area for further research.

  • Limited Ecotoxicity Data: One database indicates that this compound's ecotoxicity "tends to be low," with an acute LC₅₀ >106 mg/L for a tested fish species (Cyprinodon variegatus), but comprehensive public data on its effects on a wide range of non-target organisms (e.g., soil invertebrates, aquatic invertebrates, pollinators) is not available in the current search results [4].
  • No Specific Mitigation Strategies: The retrieved documents do not discuss protocols or agents for mitigating CSA's toxicity, should any be identified. Its primary documented mechanism is the induction of mitigation within the target crop itself.

Suggested Research Directions

To address the gap in non-target organism toxicity, you may need to:

  • Consult Regulatory Databases: Directly check the extensive ecotoxicity studies submitted to regulatory bodies like the US EPA (under chemical code 877400) or the European Food Safety Authority (EFSA) [4].
  • Design Original Experiments: Develop bioassays to evaluate CSA's effects on standard non-target model organisms (e.g., Daphnia magna, earthworms, beneficial insects like ladybugs), measuring endpoints like mortality, reproduction, and growth.

References

cyprosulfamide algal growth inhibition reduction

Author: Smolecule Technical Support Team. Date: February 2026

Ecotoxicological Data Summary

The table below summarizes key experimental data on the effects of isoxaflutole and its mixture with cyprosulfamide on the algae Raphidocelis subcapitata [1].

Compound / Mixture Endpoint EC₅₀ Value Experimental Conditions
Isoxaflutole (a.i.) Algal growth inhibition 0.02 ± 0.00 mg/L 72-hour growth inhibition test, measured via fluorescence (Rfd*) [1]
Mixture (Isoxaflutole + this compound + Antimicrobial) Algal growth inhibition 2.81 ± 0.22 mg/L (isoxaflutole-equivalent) 72-hour growth inhibition test, measured via fluorescence (Rfd*) [1]
Merlin Flexx (Formulation) Algal growth inhibition 27.04 ± 1.41 mg/L 72-hour growth inhibition test [1]
Merlin WG75 (Formulation) Algal growth inhibition ~50-fold more toxic than Merlin Flexx 72-hour growth inhibition test [1]

Detailed Experimental Context and Protocol

The data in the table comes from a study investigating the combined effects of the herbicide active ingredient (a.i.) isoxaflutole, the safener this compound, and an antimicrobial agent on the green alga Raphidocelis subcapitata [1].

  • Core Finding: The mixture of isoxaflutole, this compound, and the antimicrobial agent was significantly less toxic (with a higher EC₅₀) than the a.i. (isoxaflutole) alone. This suggests that this compound, in combination with other additives, can reduce the growth inhibition effect of the herbicide on this non-target algae [1].
  • Key Experimental Methodology:
    • Test Organism: Raphidocelis subcapitata (a standard freshwater algal model in ecotoxicology) [1].
    • Exposure: 72-hour growth inhibition tests in line with standard guidelines [1].
    • Endpoints Measured: Both conventional (optical density, chlorophyll-a content) and fluorescence-based endpoints (efficiency of photosystem II, Rfd*) were used. The fluorescence-based Rfd* was identified as the most sensitive endpoint [1].
    • Analysis: Toxicity was expressed as the EC₅₀ (half-maximal effective concentration). The study also tracked the dissipation of the a.i. in the medium [1].

The following diagram illustrates the workflow of this algal toxicity assay.

Start Start Algal Toxicity Assay A Prepare test solutions: - Isoxaflutole a.i. - Herbicide formulations - Additive mixtures Start->A B Culture test organism: Raphidocelis subcapitata A->B C Expose algae to compounds for 72 hours B->C D Measure endpoints: - Optical density (conventional) - Chlorophyll-a (conventional) - PSII efficiency (Fv*/Fp, fluorescence) - Rfd* (fluorescence) C->D E Analyze data: Calculate EC₅₀ values D->E F Result: Rfd* identified as most sensitive endpoint E->F

Troubleshooting Common Experimental Questions

  • Why is the formulated herbicide product less toxic than the active ingredient? This is a common phenomenon. Formulated products like Merlin Flexx contain additives (safeners, surfactants, preservatives) that can influence the uptake, stability, and overall bioavailability of the active ingredient in the test medium. The different chemical characteristics and quantities of these additives explain the significant toxicity difference between formulations [1].

  • Why does the mixture show reduced toxicity compared to the a.i. alone? The reduced toxicity of the mixture is likely due to the presence of this compound and the antimicrobial agent. These additives may chemically or physically interact with the a.i., potentially accelerating its dissipation (degradation) in the aqueous medium, thereby reducing its bioavailability and toxicity to the algae over the test period [1].

  • My experiment shows no algal toxicity from this compound alone. Is this expected? Yes, this is consistent with existing literature. This compound is reported to have low baseline ecotoxicity to non-target aquatic organisms. One study specifically found no lethal toxicity to Daphnia magna in acute tests and no significant impact on growth or survival in chronic exposure [2]. Its primary mode of action is targeted at enhancing detoxification in specific crops [3] [4].

Key Takeaways for Researchers

  • Effect Context: The "reduction in algal growth inhibition" by this compound is observed in a specific context: it modulates the toxicity of a particular herbicide (isoxaflutole) in a mixture, rather than acting as a direct algistat [1].
  • Endpoint Sensitivity: For detecting subtle physiological stress in algae, fluorescence-based endpoints (like Rfd*) can be more sensitive than traditional growth measurements [1].
  • Formulation Impact: The toxicity of a commercial herbicide is not solely determined by its active ingredient. The complete formulation and its additives play a critical role in the final ecotoxicological profile [1].

References

Cyprosulfamide: Mechanism & Role in Resistance Management

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide (CSA) is not a herbicide itself but a herbicide safener [1]. Its primary function is to protect crop plants (particularly corn) from injury caused by certain herbicides, without reducing the herbicide's effectiveness on target weeds [2]. This makes it a valuable tool for enabling the use of effective herbicides while improving crop safety.

Molecular Mechanism of Action Recent research indicates that this compound works by upregulating the plant's own detoxification systems. The table below summarizes the key physiological and gene expression changes observed in maize seedlings when CSA is used alongside the herbicide clomazone [3] [2].

Aspect Effect of this compound (with Clomazone) Measurement/Result
Physiological Mitigates oxidative damage ↓ MDA (a stress marker) by 13.4%; ↑ SOD activity by 9.7% [3].
Enhances herbicide metabolism ↑ GST activity by 26.7%; ↑ GSSG content by 31.3% [3].
Gene Expression Upregulates P450 genes 5 genes (e.g., CYP81A9) upregulated by 4.98- to 25.67-fold [3] [2].
Upregulates GST genes 9 genes (e.g., IN2-1) upregulated by 5.10- to 238.82-fold [3] [2].
Upregulates UGT genes 2 genes (UGT76C2, UGT83A1) upregulated by 4.20- to 10.47-fold [3] [2].

This mechanism can be visualized in the following pathway:

G Start Herbicide + this compound Application DetoxPathway Activation of Plant Detoxification Pathways Start->DetoxPathway P450 Phase I: Cytochrome P450 Enzymes DetoxPathway->P450 GST Phase II: Glutathione S-Transferases (GSTs) DetoxPathway->GST UGT Phase II: Glycosyltransferases (UGTs) DetoxPathway->UGT Antioxidant Enhanced Antioxidant System (e.g., SOD) DetoxPathway->Antioxidant Outcome Outcome: Herbicide Detoxification & Crop Safety P450->Outcome Herbicide Metabolization GST->Outcome Herbicide Conjugation UGT->Outcome Herbicide Conjugation Antioxidant->Outcome Reduces Oxidative Stress

Experimental Protocol: Herbicide Resistance Testing

The following standardized protocol can be used to test and confirm herbicide resistance in weed species. This is a foundational method to which you can add treatments with safeners like this compound to study their effects [4].

Goal: To confirm herbicide resistance in a weed population and infer its level.

Workflow Overview:

G Step1 1. Seed Collection & Preparation SubStep1 Collect seeds from surviving plants. Clean and store in paper bags at 4°C. Step1->SubStep1 Step2 2. Seed Vernalization & Germination Step3 3. Seedling Transplantation SubStep2 Place seeds on agar with 0.1% KNO₃. Transfer to germination cabinet (species-specific conditions). Step2->SubStep2 Step4 4. Herbicide Application SubStep3 Transplant 15-20 uniform seedlings to trays with potting mix. Grow in greenhouse until 2-3 leaf stage. Step3->SubStep3 Step5 5. Data Collection & Analysis SubStep4 Apply herbicide with precision sprayer. Use recommended field dose (1x) and a higher dose (e.g., 3x). Step4->SubStep4 SubStep5 Assess after 3-4 weeks: - % Survived Plants - Visual Estimated Biomass (VEB) Step5->SubStep5

Key Steps in Detail:

  • Seed Collection & Preparation: Collect seeds from field survivors. Clean them and store in labeled paper bags at 4°C to maintain viability and break dormancy [4].
  • Seed Vernalization & Germination: Place seeds on a 0.6% agar medium containing 0.1% potassium nitrate (KNO₃). Transfer dishes to a germination cabinet with species-specific light and temperature profiles [4].
  • Seedling Transplantation: Transplant 15-20 uniformly germinated seedlings into trays filled with a standard potting mix. Grow them in a controlled greenhouse until they reach the 2-3 leaf stage, which is ideal for post-emergence herbicide application [4].
  • Herbicide Application:
    • Preparation: Prepare herbicide solutions as commercial formulations with recommended surfactants.
    • Dosing: Apply at two doses: the recommended field dose (1x) and three times the recommended dose (3x). This helps determine the resistance level [4].
    • Application: Use a precision bench sprayer that delivers a known volume (e.g., 300 L/ha) at a constant pressure and speed [4].
  • Data Collection & Analysis:
    • Assessment: Evaluate plants 3-4 weeks after treatment.
    • Metrics:
      • Survival Rate: Count the number of plants with active growth.
      • Visual Estimated Biomass (VEB): Assign a score from 0 (dead) to 10 (equivalent to untreated control) based on plant biomass [4].
    • Resistance Categorization: Use the criteria in the table below to classify the weed population [4].
Resistance Category Survival at 1x Field Dose Survival at 3x Field Dose
Susceptible < 5% -
Slightly Resistant 5% - 20% -
Resistant > 20% < 10%
Highly Resistant > 20% > 10%

Frequently Asked Questions (FAQs)

Q1: Is this compound a herbicide? No, this compound is a herbicide safener. It is used in combination with certain herbicides to protect the crop plant from herbicide injury without protecting the target weeds [1] [2].

Q2: Can the use of a safener like this compound lead to herbicide resistance in weeds? Safeners themselves do not directly cause target-site resistance. However, using herbicides with the same mode of action repeatedly, even with a safener, exerts strong selection pressure on weed populations. Weeds may evolve resistance through other mechanisms, such as enhanced metabolic degradation (Non-Target-Site Resistance, NTSR), which can be polygenic and complex [5] [6]. Integrating multiple weed control strategies is crucial for resistance management.

Q3: What are some common herbicides used with this compound? this compound is commercially used in formulations or tank mixes with herbicides like tembotrione and thiencarbazone-methyl (e.g., in Capreno herbicide) and with the diglycolamine salt of dicamba (e.g., in DiFlexx herbicide) to improve corn safety [1] [7].

Troubleshooting & Research Gaps

The search results I obtained are strong on mechanism and general protocols but lack specific troubleshooting content for experiments involving this compound. To build a more comprehensive knowledge base, you may need to explore further.

  • For Troubleshooting Guides: You could consult the technical data sheets (TDS) and material safety data sheets (MSDS) provided by manufacturers like Bayer or Merck [8] [7]. These documents often contain handling, mixing, and application specifics that can prevent common issues.
  • For Deeper Mechanistic Insights: The 2024 study from Frontiers in Plant Science is an excellent source for understanding the gene networks involved and could inform the design of molecular-level experiments [3] [2].

References

Cyprosulfamide vs benoxacor safener efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide vs. Benoxacor at a Glance

Feature This compound Benoxacor
Primary Use & Herbicide Partners Used with herbicides like isoxaflutole, thiencarbazone-methyl, and temibotrione [1]. Also shows efficacy against clomazone residue damage [2]. Primarily used to protect maize from the herbicide metolachlor and S-metolachlor [3] [4].
Application Timing Can be used in both pre-emergence and post-emergence applications [2]. Used in pre-emergence and early post-emergence applications [4].
Documented Mechanism of Action Upregulates genes for cytochrome P450 (P450), glutathione S-transferase (GST), and UDP-glycosyltransferase (UGT). Enhances the activity of antioxidant enzymes like SOD and increases GST activity for herbicide conjugation [2]. Accelerates the detoxification of its partnered herbicide (e.g., metolachlor), though its specific metabolic pathway in plants is less documented than for this compound [3]. In mammals, it is metabolized by CYPs, carboxylesterases (CESs), and GSTs [5].

| Chemical Properties | Molecular Formula: C₁₈H₁₈N₂O₅S Molecular Mass: 374.41 g/mol Melting Point: 216 - 217 °C [6] | Molecular Formula: C₁₁H₁₁Cl₂NO₂ Molecular Mass: 260.12 g/mol Melting Point: 107.6 °C [3] | | Environmental Fate | Detected in surface waters. Ecotoxicity is generally low, but chronic exposure can cause adverse effects in aquatic invertebrates like Daphnia magna [7]. | Has a "high potential for leaching to groundwater." It is moderately persistent in soil (DT₅₀ 50 days) but does not persist long in water. It has a high bioaccumulation potential [3]. | | Market Position | A key safener for maize, launched in 2009, and is noted for its flexibility in application timing [2]. | A leading product by market share (34.2% in 2024), driven by its widespread use in major corn-growing regions [4]. |

Mechanisms of Action: A Closer Look

The protective effect of safeners involves complex biochemical pathways. The following diagram illustrates the scientifically documented mechanism for this compound, which is more fully elucidated in recent research.

G cluster_defense Activated Plant Defense Systems cluster_genes Gene Families cluster_enzymes Enzyme Activity & Compounds CSA This compound (CSA) Application GeneExp Upregulation of Detoxification Genes CSA->GeneExp Herbicide Herbicide Stress (e.g., Clomazone) Antioxidant Enhanced Antioxidant Enzyme Activity Herbicide->Antioxidant P450 P450 Genes (CYP72A5, CYP81A9, etc.) GeneExp->P450 GST GST Genes (GST30, GST31, etc.) GeneExp->GST UGT UGT Genes (UGT76C2, UGT83A1) GeneExp->UGT GSTactivity ↑ GST Activity Antioxidant->GSTactivity SODactivity ↑ SOD Activity Antioxidant->SODactivity GSSG ↑ GSSG Content Antioxidant->GSSG Outcome Outcome: Reduced Phytotoxicity & Improved Crop Safety P450->Outcome GST->Outcome UGT->Outcome GSTactivity->Outcome SODactivity->Outcome GSSG->Outcome

For benoxacor, the precise molecular mechanism in plants is less detailed in the available literature compared to this compound. It is known to accelerate the detoxification of metolachlor in maize [3]. A mammalian metabolism study indicates it is enantioselectively metabolized by several enzyme families in rat livers, including cytochrome P450s (CYPs), carboxylesterases (CESs), and glutathione S-transferases (GSTs) [5]. It is plausible that it activates similar enzymatic pathways in crops.

Key Experimental Protocols

The data in the comparison table and mechanism diagram are derived from established experimental models. Here are summaries of the key protocols:

1. Protocol for Evaluating this compound Efficacy in Maize This method assesses the safener's ability to mitigate herbicide damage in a controlled environment [2].

  • Plant Material & Treatment: Maize seeds are germinated and then immersed in an aqueous solution of this compound (e.g., 120 mg/L) or water (control) before sowing.
  • Herbicide Application: The herbicide (e.g., clomazone) is applied to the soil at the time of sowing or to plants at a specific seedling stage.
  • Data Collection:
    • Physiological Parameters: Plant height and fresh weight are measured after a set period.
    • Biochemical Analysis: Chlorophyll content is measured. Activities of enzymes like GST, SOD, and levels of compounds like malondialdehyde (MDA) and oxidized glutathione (GSSG) are analyzed.
    • Gene Expression: The expression levels of detoxification genes (P450s, GSTs, UGTs) are quantified using qRT-PCR.

2. Protocol for Studying Benoxacor Metabolism in Mammalian Systems This in vitro protocol identifies the enzymes involved in metabolizing benoxacor [5].

  • Incubation Preparation: Liver subcellular fractions (microsomes or cytosol) from test subjects (e.g., rats) are prepared.
  • Reaction Setup: Benoxacor is added to the fractions with necessary co-factors:
    • Microsomal Incubation: Includes NADPH to study Cytochrome P450 (CYP) activity.
    • Cytosolic Incubation: Includes glutathione (GSH) to study Glutathione S-transferase (GST) activity.
  • Inhibition Studies: Specific inhibitors for CYPs (1-aminobenzotriazole) or CESs (benzil) are added to confirm the role of each enzyme class.
  • Analysis: The depletion of benoxacor and its enantiomers is measured over time using gas chromatography (GC) to determine metabolic rates and enantioselectivity.

Key Comparative Insights

  • Specificity vs. Breadth: Benoxacor is predominantly linked to a single, major herbicide (metolachlor), reflecting a deep but narrow application. This compound is partnered with multiple herbicides (isoxaflutole, thiencarbazone-methyl), offering broader utility [1] [3] [2].
  • Depth of Mechanistic Data: Recent research provides a more detailed and multi-faceted mechanism for this compound, showing it activates a comprehensive network of detoxification genes and antioxidant systems [2]. The mode of action for benoxacor in plants is less explicitly detailed in the available sources.
  • Environmental Consideration: Benoxacor has a noted potential for leaching into groundwater and is moderately persistent in soil, whereas this compound is detected in surface waters with generally low ecotoxicity, though chronic effects on aquatic life are possible [7] [3].

References

Cyprosulfamide & Metabolite Detection in Surface Water

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings on the environmental occurrence and detection of cyprosulfamide and its metabolites from the available literature:

Compound Detection Matrix Maximum Concentration / Frequency Key Analytical Techniques Study Notes
This compound [1] Surface Water Detected, but specific concentration not provided in excerpts Information missing Study confirms detection in surface water; used in formulated herbicides with isoxaflutole [1].

| This compound & Metabolites [1] | Surface Water (near cornfields, USA) | This compound: 25% of samples (max 22.0 ng/L) Metabolite (CSA-dm): 19% of samples Metabolite (CSBA): 56% of samples (max 5185.9 ng/L) [1] | Information missing | Metabolites detected more frequently and at higher concentrations than parent compound; highest levels during growing season [1]. |

Proposed Generic Workflow for Analysis

While a detailed protocol for this compound is not fully available in the search results, the general workflow for analyzing such pollutants in water typically involves the steps shown below. This workflow is adapted from a similar study detecting pharmaceutical metabolites in water [2] [3].

SampleCollection Sample Collection SolidPhaseExtraction Solid-Phase Extraction (SPE) SampleCollection->SolidPhaseExtraction LCMSAnalysis Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) SolidPhaseExtraction->LCMSAnalysis DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing

Workflow Stages:

  • Sample Collection: Surface water samples are collected from relevant sites (e.g., near agricultural fields). Samples are typically preserved and stored cold to prevent degradation prior to analysis [2] [3].
  • Solid-Phase Extraction (SPE): This step concentrates the target compounds and removes interfering substances from the water matrix. Oasis MCX cartridges are mentioned as effective for extracting a range of micropollutants from water [2] [3].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the core analytical technique for separation, identification, and quantification.
    • Chromatography: Separates the compounds in the sample. The use of columns like Fused-Core particle columns can provide high efficiency with low backpressure [2].
    • Mass Spectrometry: Detects and confirms the identity of each compound based on its mass and characteristic fragmentation pattern (Selected Reaction Monitoring - SRM mode is common) [2] [3].
  • Data Processing & Quantification: The instrument data is processed to identify and measure the concentration of each compound. Using deuterated internal standards for calibration helps correct for matrix effects and improves quantitative accuracy [2] [3].

Research Context and Notes

  • Metabolite Prevalence: The available data suggests that the metabolites of this compound, particularly N-cyclopropyl-4-sulfamoylbenzamide (CSBA), may be more persistent or abundant in the environment than the parent safener itself, highlighting the importance of including them in monitoring programs [1].
  • Data Limitations: The search results indicate a scarcity of published data directly comparing the performance (e.g., recovery rates, precision) of different analytical methods specifically for this compound and its metabolites in water.

To obtain the detailed experimental protocols you require, I suggest you consult specialized analytical chemistry journals or method repositories. Searching for the specific metabolite names or methodologies like "SPE LC-MS/MS for pesticide metabolites in water" may yield more technical details.

References

Gene Expression & Physiological Changes Induced by Cyprosulfamide

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Investigated Key Findings Experimental Context
GST Gene Upregulation 9 GST genes significantly upregulated: GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1. Fold increases ranged from 4.58 to 238.82 compared to herbicide-only treatment. [1] [2] [3] Maize seedlings, Clomazone residue stress [1] [2].
Other Detoxification Genes 5 P450 genes (e.g., CYP72A5, CYP81A9) and 2 UGT genes (UGT76C2, UGT83A1) were also highly upregulated. [1] [2] [3] Maize seedlings, Clomazone residue stress [1] [2].
GST Enzyme Activity GST activity increased by 26.7% in the CSA + Clomazone treatment compared to Clomazone alone. [1] [2] [3] Maize seedlings, Clomazone residue stress [1] [2].
Antioxidant System Increased SOD (superoxide dismutase) activity by 9.7% and reduced malondialdehyde (MDA, an oxidative stress marker) by 13.4%. [1] [2] [3] Maize seedlings, Clomazone residue stress [1] [2].
Phytotoxicity Mitigation CSA pretreatment drastically reduced the inhibitory effects of herbicides on shoot length and fresh weight, with mitigation rates reaching 66.3% and 63.57%, respectively. [4] Maize seedlings, Mesosulfuron-methyl stress [4].

Experimental Protocols for Key Findings

The core data on gene upregulation is generated through the following standardized molecular biology protocols:

  • Plant Material and Treatment: Studies use maize seeds (e.g., Zhengdan 958). Seeds are germinated and then treated with solutions of cyprosulfamide alone, herbicide alone (e.g., clomazone), or a combination of CSA and the herbicide. Control groups are immersed in water. [1] [2]
  • RNA Extraction and qRT-PCR: Total RNA is isolated from the treated maize seedlings. The RNA is reverse-transcribed into complementary DNA (cDNA). Quantitative real-time PCR (qRT-PCR) is performed using specific primers for the target genes (GSTs, P450s, UGTs). The gene expression levels are calculated using the comparative Ct (2^(-ΔΔCt)) method, normalized to a housekeeping gene, and expressed as fold-change relative to the control or herbicide-only group. [1] [2] [5]

Mechanism of Action Diagram

The following diagram illustrates the multifaceted mechanism by which this compound upregulates detoxification pathways to protect crops, based on the cited research:

G CSA This compound (CSA) Application DetoxGenes Upregulation of Detoxification Genes CSA->DetoxGenes Induces GSTs GST Genes (GST30, GST31, etc.) DetoxGenes->GSTs P450s P450 Genes (CYP72A5, CYP81A9, etc.) DetoxGenes->P450s UGTs UGT Genes (UGT76C2, UGT83A1) DetoxGenes->UGTs GSTactivity ↑ GST Activity GSTs->GSTactivity Leads to Metabolize Herbicide Metabolism & Detoxification P450s->Metabolize Contribute to UGTs->Metabolize Contribute to EnzymeActivity Enhanced Enzyme Activity GSTactivity->Metabolize SODactivity ↑ SOD Activity OxidativeStress Reduced Oxidative Damage (↓ MDA levels) SODactivity->OxidativeStress Herbicide Herbicide Stress (e.g., Clomazone) Consequences Consequences Herbicide->Consequences Causes Consequences->Metabolize Counteracted by Consequences->OxidativeStress Counteracted by CropProtection Crop Protection (↑ Growth, ↓ Phytotoxicity) Metabolize->CropProtection OxidativeStress->CropProtection

The research indicates that this compound's protection is not limited to a single herbicide and involves a coordinated defense system [1] [4]. Beyond gene upregulation, another study on the herbicide mesosulfuron-methyl found that CSA can also competitively bind to the herbicide's target site (acetolactate synthase, ALS), further preventing crop damage [4].

References

Cyprosulfamide and Cytochrome P450 Interaction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the search results regarding the interaction between cyprosulfamide and P450 enzymes.

Aspect Key Finding Experimental Organism/System Citation
General Mode of Action Accelerates herbicide detoxification via P450 metabolism Maize, Wheat [1]
Specific CYP Identified Metabolism is partly mediated by CYP81A9 Maize (Zea mays L.) [2]
Effect on Gene Expression No direct induction; parent compound is the active agent, with oxidative metabolism leading to its inactivation Maize [2]
Species Selectivity Protection linked to enhanced herbicide metabolism in maize, but not in wheat Maize vs. Wheat [2]

Detailed Experimental Protocol

The key insights into this compound's interaction with CYP81A9 come from the following experimental approach [2]:

  • Safening Activity Assessment: Researchers investigated the selectivity of this compound (CSA) in maize and wheat by applying the safener with the herbicide thiencarbazone-methyl (TCM) and assessing plant injury and herbicide detoxification rates.
  • Metabolite Analysis: The metabolism of this compound itself was studied in both plant species. A specific hydroxylated metabolite was identified, and its formation was more rapid in maize than in wheat.
  • Genetic Validation: Studies using an nsf1 mutant sweetcorn line, which has a known defect in a P450 gene, confirmed that the hydroxylation of this compound was partly mediated by the cytochrome P450 enzyme CYP81A9.
  • Metabolite Testing: The primary hydroxylated metabolites of this compound were chemically synthesized and tested for safening activity. These metabolites were found to be inactive, confirming that the parent this compound molecule is the active agent and that its oxidative metabolism is a deactivation pathway.

Metabolic Pathway of this compound

The following diagram illustrates the key steps in the interaction between this compound and the P450 system in maize, based on the experimental findings.

CSA Parent this compound (CSA) CYP81A9 CYP81A9 Enzyme CSA->CYP81A9  Recognized by Detox Enhanced Herbicide Detoxification CSA->Detox  Triggers Hydroxylated Hydroxylated CSA Metabolite CYP81A9->Hydroxylated  Oxidative Metabolism Herbicide Herbicide (e.g., TCM) Herbicide->Detox Inactive Inactive Compound Hydroxylated->Inactive

Research Implications and Data Gaps

The finding that this compound's activity is regulated by P450 metabolism, rather than directly inducing it, provides a crucial insight for safener research [2]. However, this also highlights a significant data gap.

  • Limited Quantitative Data: The available study confirms the involvement of CYP81A9 but does not provide extensive quantitative data on how this compound affects the expression levels of a broad range of P450 genes. The expression profiles and fold-changes for multiple CYP genes in response to this compound treatment are not detailed in the public search results.
  • Comparative Analysis Not Feasible: Due to the lack of quantitative gene expression data, constructing a structured comparison table between this compound and other alternatives, as requested, is not possible with the current information.

To advance your research, you may need to consult specialized agricultural chemical journals or proprietary chemical databases for more comprehensive datasets.

References

Quantitative Recovery of Maize Seedlings with Cyprosulfamide

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the experimental data from a study that treated maize seeds with water (control), clomazone (Clo) alone, or a combination of cyprosulfamide and clomazone (CSA+Clo). The values show the percentage of inhibition or change compared to the control group [1] [2].

Physiological Indicator Clomazone (Clo) Alone (% Inhibition vs. Control) CSA + Clomazone (CSA+Clo) (% Inhibition vs. Control) Mitigative Effect of CSA
Plant Height 19.0% inhibition 9.4% inhibition Significant recovery
Fresh Weight 29.9% inhibition 7.2% inhibition Significant recovery
Chlorophyll Content 92.5% inhibition 35.7% inhibition Partial but substantial recovery
Carotenoid Content 86.3% inhibition 21.8% inhibition Partial but substantial recovery
Malondialdehyde (MDA) Level 13.4% reduction (vs. Clo alone) Reduced oxidative damage
Superoxide Dismutase (SOD) Activity 9.7% increase (vs. Clo alone) Enhanced antioxidant defense
Glutathione S-transferase (GST) Activity 26.7% increase (vs. Clo alone) Enhanced detoxification
Oxidized Glutathione (GSSG) Content 31.3% increase (vs. Clo alone) Enhanced detoxification

Experimental Protocol Overview

The data was generated through the following methodology [2]:

  • Plant Material and Growth: Maize seeds (Zhengdan 958) were soaked in water for 2 hours and germinated in the dark at 28°C for 48 hours.
  • Treatment Groups:
    • CK (Control): Maize seeds immersed in water.
    • CSA: Maize seeds immersed in a solution of this compound.
    • Clo (Clomazone): Soil was supplemented with clomazone.
    • CSA+Clo: Seeds treated with CSA were planted in soil supplemented with clomazone.
  • Data Collection: After growth, the researchers evaluated physiological indicators (height, weight), measured chlorophyll and carotenoid content, and analyzed the activity of antioxidant and detoxification enzymes.
  • Gene Expression Analysis: qRT-PCR analysis was performed to measure the expression of detoxification-related genes.

Mechanism of Action: How this compound Aids Recovery

The study concluded that this compound does not just alleviate symptoms but actively enhances the plant's defense and detoxification systems. The recovery in plant height and fresh weight is linked to two primary mechanisms, which are summarized in the diagram below [1] [2].

G cluster_defense Activates Plant Defense Systems CSA This compound (CSA) Application Antioxidant Enhances Antioxidant System CSA->Antioxidant DetoxGenes Upregulates Detoxification Gene Expression CSA->DetoxGenes OxidativeDamage Reduces Oxidative Damage Antioxidant->OxidativeDamage Increases SOD activity HerbicideMetabolism Accelerates Herbicide Metabolism DetoxGenes->HerbicideMetabolism Upregulates P450, GST, and UGT genes PhysiologicalRecovery Physiological Recovery • Improved Plant Height • Improved Fresh Weight • Increased Chlorophyll OxidativeDamage->PhysiologicalRecovery HerbicideMetabolism->PhysiologicalRecovery

The molecular analysis provided clear evidence for this mechanism. The study found that the CSA+Clo treatment significantly upregulated the expression of 16 key detoxification genes compared to the Clo treatment alone, including five cytochrome P450 genes, nine glutathione S-transferase (GST) genes, and two UDP-glycosyltransferase (UGT) genes, with some genes showing an increase in expression of over 200-fold [1] [2].

References

cyprosulfamide carotenoid content restoration

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following table consolidates the key physiological data from a study investigating Cyprosulfamide's (CSA) efficacy in mitigating clomazone (Clo)-induced damage in maize seedlings [1].

Physiological Parameter Clomazone (Clo) Treatment Alone Clo + this compound (CSA) Treatment Mitigation by CSA
Plant Height Inhibition of 19.0% Inhibition of 9.4% Reduced inhibition
Plant Fresh Weight Inhibition of 29.9% Inhibition of 7.2% Reduced inhibition
Chlorophyll Content Inhibition of 92.5% Inhibition of 35.7% Significant restoration
Carotenoid Content Inhibition of 86.3% Inhibition of 21.8% Significant restoration
Malondialdehyde (MDA) Level Not specified (used as baseline) Reduced by 13.4% Less oxidative damage
Superoxide Dismutase (SOD) Activity Not specified (used as baseline) Increased by 9.7% Enhanced antioxidant defense
Glutathione S-transferase (GST) Activity Not specified (used as baseline) Increased by 26.7% Enhanced detoxification

Detailed Experimental Protocol

To help other researchers replicate the study, here are the methodologies used in the research [1]:

  • Plant Material and Growth Conditions: The study used maize seeds (Zhengdan 958). The test soil was loamy soil, and its physical and chemical properties were characterized.
  • Chemical Treatments: The herbicide safener this compound (CSA, 94% purity) and the herbicide Clomazone (360 g/L) were used. Maize seeds were soaked in water (control) or a solution of CSA for 2 hours. They were then germinated in the dark at 28°C for 48 hours. Seedlings were cultivated in soil supplemented with either nothing (CK), Clomazone (Clo) alone, or a combination of CSA and Clomazone (CSA+Clo).
  • Physiological and Biochemical Analysis:
    • Plant Growth Metrics: Plant height and fresh weight were measured.
    • Pigment Content: Chlorophyll and carotenoid content were quantified.
    • Oxidative Stress Markers: Malondialdehyde (MDA) content, a marker of lipid peroxidation, was measured.
    • Enzyme Activities: The activities of antioxidant enzymes like Superoxide Dismutase (SOD) and the detoxification enzyme Glutathione S-transferase (GST) were assayed.
  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to analyze the expression levels of detoxification-related genes, including five Cytochrome P450 (P450) genes, nine GST genes, and two UDP-glycosyltransferase (UGT) genes.

Mechanism of Action: How this compound Works

The research indicates that this compound does not directly restore carotenoids but protects their levels by enhancing the plant's detoxification system, which minimizes the damage caused by the herbicide. The following diagram illustrates this coordinated mechanism.

G CSA This compound (CSA) Application DetoxGenes Upregulation of Detoxification Genes CSA->DetoxGenes Herbicide Herbicide (e.g., Clomazone) OxidativeStress Reduced Oxidative Stress Herbicide->OxidativeStress MetabolicEnzymes Induction of Detoxification Enzymes DetoxGenes->MetabolicEnzymes HerbicideMetab Enhanced Herbicide Metabolism MetabolicEnzymes->HerbicideMetab HerbicideMetab->OxidativeStress Reduces Protection Protection of Cellular Integrity (Chlorophyll & Carotenoids) OxidativeStress->Protection

The key mechanisms, as detailed in the study, are [1]:

  • Gene Upregulation: CSA pretreatment led to the significant upregulation of genes involved in herbicide metabolism. This included five P450 genes, nine GST genes, and two UGT genes, with some showing increases in expression of over 200-fold compared to plants treated with Clomazone alone.
  • Enhanced Enzyme Activity: The upregulation of these genes resulted in higher activity of key enzymes. Specifically, GST activity increased by 26.7%, which helps conjugate the herbicide for removal. SOD activity also increased by 9.7%, boosting the plant's ability to scavenge reactive oxygen species.
  • Reduced Oxidative Damage: By enhancing herbicide metabolism, CSA reduces the overall oxidative stress inflicted on the plant. This is evidenced by the 13.4% reduction in MDA, a marker for lipid peroxidation. The protection of cellular structures ultimately prevents the catastrophic loss of photosynthetic pigments like chlorophyll and carotenoids.

Application Note for Researchers

It is important to note that the available data specifically characterizes this compound as a herbicide safener used in agriculture, particularly in maize, to protect crops from herbicide injury [2]. Its mechanism and documented effects on carotenoid content are within this plant science context.

References

cyprosulfamide safener performance comparison other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Cyprosulfamide vs. Other Safeners: Efficacy & Mechanisms

The table below summarizes experimental data on this compound's performance in mitigating herbicide injury across different crops, compared to other safeners where data is available.

Safener Crop Herbicide Challenge Key Efficacy Findings Proposed Mechanism of Action Experimental Context & Notes
This compound Maize Clomazone (residual damage) Mitigated reductions in plant height (9.4% vs 19%) and fresh weight (7.2% vs 29.9%); restored chlorophyll and carotenoid content [1]. Upregulated 5 P450, 9 GST, and 2 UGT genes; increased GST activity (26.7%) and antioxidant enzymes (SOD 9.7%) [1]. Lab study; seed treatment before soil application of herbicide [1].
This compound Maize Nicosulfuron, Isoxaflutole, etc. Effectively mitigates damage from multiple herbicides [1]. Accelerated herbicide detoxification [2]. Pre- and post-emergence application; cited as a key advantage [1].
This compound Rice Clodinafop-propargyl Provided no significant protection to rice seedlings from herbicide damage [3]. Had a negligible effect on global gene expression over 4 hours [3]. Direct comparison with metcamifen in same study; both compounds were bioavailable [3].
Metcamifen Rice Clodinafop-propargyl Effectively prevented herbicide damage [3]. Induced a phased transcriptional response (590 transcripts), including genes for herbicide detoxification and cellular homeostasis [3]. Direct comparison with this compound; effective safening correlated with strong gene induction [3].
Mefenpyr-diethyl, Isoxadifen-ethyl, etc. Cereals, Maize Various Commonly used for post-emergence applications in cereals and maize [1]. Not specified in search results. Listed as common commercial safeners for context [1].

Detailed Experimental Protocols from Key Studies

To help you evaluate and potentially replicate the findings, here are the methodologies from two pivotal studies.

  • Protocol for Clomazone Residual Damage Mitigation in Maize [1]:

    • Plant Material & Treatment: Maize seeds (Zhengdan 958) were germinated and treated by soaking in a this compound (CSA) solution.
    • Herbicide Application: Treated seeds were planted in soil supplemented with the herbicide clomazone (Clo). The key experimental groups were: Control (CK), CSA alone, Clo alone, and CSA + Clo.
    • Assessment:
      • Physiological Parameters: Measured plant height, fresh weight, and chlorophyll/carotenoid content.
      • Oxidative Stress: Analyzed Malondialdehyde (MDA) levels and Superoxide Dismutase (SOD) and GST enzyme activities.
      • Gene Expression: Conducted qRT-PCR analysis on detoxification-related genes (P450s, GSTs, UGTs) from maize seedling leaves.
  • Protocol for Comparative Transcriptomics in Rice [3]:

    • Plant Material: Used rice suspension cell cultures and hydroponically-grown rice seedlings (Oryza sativa L. ssp. Indica cv. IR-64).
    • Treatment: Systems were dosed with 5 µM of either metcamifen or this compound. A foliar application of clodinafop-propargyl followed for the seedling assay.
    • Assessment:
      • Phytotoxicity: Visually scored herbicide injury 21 days after application.
      • Transcriptome Analysis: RNA from cell cultures was sequenced to analyze global changes in gene expression over time (30 min, 1.5 h, 4 h) after safener exposure.

Visualizing the Safener-Induced Detoxification Pathway

The following diagram illustrates the coordinated cellular mechanism of action for effective safeners like this compound in maize and metcamifen in rice, based on the described studies.

G Safener Safener Application (e.g., this compound, Metcamifen) Signaling Early Signaling Events (Transcription Factors, Hormones) Safener->Signaling GeneInduction Detoxification Gene Induction Signaling->GeneInduction StressMarkers Reduced Oxidative Stress (Lower MDA, Higher SOD/CAT) Signaling->StressMarkers Phase1 Phase 1: Rapid Response (~30 min) ProteinSynthesis Detoxification Protein Synthesis GeneInduction->ProteinSynthesis Phase2 Phase 2: Detoxification Machinery (~1.5 h) Conjugation Herbicide Conjugation/ Metabolization ProteinSynthesis->Conjugation ProteinSynthesis->StressMarkers Herbicide Herbicide Challenge Herbicide->Conjugation Detoxified Detoxified Herbicide Conjugation->Detoxified CropSafety Enhanced Crop Safety Detoxified->CropSafety StressMarkers->CropSafety Phase3 Phase 3: Homeostasis & Protection (~4 h)

This diagram integrates findings from multiple studies. This compound's efficacy in maize has been strongly linked to the induction of Phase 2/3 detoxification genes [1], while its inactivity in rice was attributed to a failure to initiate the early Phase 1 signaling cascade [3].

Key Conclusions for Researchers

  • Performance is Crop and Context-Dependent: this compound is a potent safener for maize against various herbicides but may be ineffective in rice, highlighting that safener performance is not universal [3] [1].
  • Priming the Plant's Detoxification System is Key: The primary mechanism of effective safeners is preemptive upregulation of the plant's xenobiotic metabolism network before herbicide application [3] [1].
  • Significant Research Gaps Exist: Direct, systematic comparisons of this compound against a wider range of safeners under controlled conditions are not readily available in the public literature, representing a knowledge gap.

References

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Physical Description

DryPowde

XLogP3

2.1

UNII

Z5J23Y43OL

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

221667-31-8

Wikipedia

Cyprosulfamide

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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